Acetamido-PEG3-Br
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C10H20BrNO4 |
|---|---|
分子量 |
298.17 g/mol |
IUPAC名 |
N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C10H20BrNO4/c1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h2-9H2,1H3,(H,12,13) |
InChIキー |
YEJIBQSPOPGZQN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCOCCBr |
製品の起源 |
United States |
Foundational & Exploratory
Unlocking Targeted Protein Degradation and Bioconjugation: A Technical Guide to Acetamido-PEG3-Br
For Immediate Release
[City, State] – December 4, 2025 – In the rapidly evolving landscape of drug discovery and biomedical research, the strategic design of molecular tools is paramount. Acetamido-PEG3-Br, a heterobifunctional linker, has emerged as a critical component in the development of next-generation therapeutics and research probes. This in-depth guide provides a comprehensive overview of its applications, experimental protocols, and the underlying principles for researchers, scientists, and drug development professionals.
At its core, this compound is a versatile building block featuring a bromoacetamide group and a short polyethylene (B3416737) glycol (PEG) chain. This unique structure underpins its primary applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and in the broader field of bioconjugation, including the construction of Antibody-Drug Conjugates (ADCs).
The Power of Proximity: this compound in PROTACs
PROTACs are revolutionary molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. This compound serves as a flexible and hydrophilic linker, playing a crucial role in the efficacy of the resulting PROTAC.
The acetamido group provides a neutral, stable handle for synthetic elaboration, while the PEG3 moiety enhances aqueous solubility and optimizes the spatial orientation of the two binding domains, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal bromine atom acts as a reactive handle for the attachment of either the target protein ligand or the E3 ligase ligand during the PROTAC synthesis.
The PROTAC Mechanism of Action
The mechanism of PROTACs is a catalytic process that leverages the ubiquitin-proteasome system (UPS), the cell's natural protein disposal system.
Caption: The catalytic cycle of a PROTAC, highlighting the formation of the ternary complex and subsequent protein degradation.
Precision Targeting: this compound in Bioconjugation and ADCs
The bromoacetamide group of this compound is a key functional moiety for bioconjugation. It reacts specifically with the thiol group of cysteine residues on proteins and peptides to form a stable thioether bond. This reaction is highly efficient under physiological conditions and offers a robust method for covalently attaching molecules to biomolecules.
In the context of Antibody-Drug Conjugates (ADCs), this compound can be used to link a potent cytotoxic drug to a monoclonal antibody. The antibody provides the targeting specificity for cancer cells, while the linker ensures that the drug remains securely attached until it reaches its target. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC, enhancing its solubility and reducing aggregation.[2][]
General Bioconjugation Workflow
The process of conjugating a molecule to a protein using a bromoacetamide linker involves a series of well-defined steps.
References
Acetamido-PEG3-Br: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties and structure of Acetamido-PEG3-Br, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Core Chemical Properties
This compound, systematically named N-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)acetamide, is a polyethylene (B3416737) glycol (PEG)-based linker. The presence of a terminal acetamido group and a bromo group allows for its application in conjugating different molecular entities. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Quantitative Data Summary
While specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature, the fundamental molecular attributes have been established.
| Property | Value | Source |
| Molecular Formula | C10H20BrNO4 | |
| Molecular Weight | 298.18 g/mol | |
| Exact Mass | 297.0600 u | |
| Appearance | To be determined | |
| Purity | >98% (typical) | |
| Solubility | To be determined | |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | |
| Storage (Long Term) | -20 °C (months to years) |
Structural Information
| Identifier | Value |
| IUPAC Name | N-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)acetamide |
| SMILES | CC(=O)NCCOCCOCCOCCBr |
| InChI | InChI=1S/C10H20BrNO4/c1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h2-9H2,1H3,(H,12,13) |
Application in PROTAC Synthesis: A General Workflow
This compound serves as a linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This trimolecular complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Below is a generalized experimental workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.
In-Depth Technical Guide: The Mechanism of Action for Acetamido-PEG3-Br Conjugation in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Acetamido-PEG3-Br, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its conjugation chemistry, its role in the formation of the critical ternary complex, and the subsequent hijacking of the ubiquitin-proteasome system for targeted protein degradation. This guide includes detailed experimental protocols, quantitative data for key processes, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and PROTAC Technology
This compound is a bifunctional molecule featuring a bromoacetamide group and a polyethylene (B3416737) glycol (PEG) spacer. It is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1][2] They achieve this by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
A typical PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[3] The PEG3 component of this compound enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.[5]
Mechanism of Covalent Conjugation: The Role of the Bromoacetamide Moiety
The primary mechanism of action for the conjugation of this compound to a protein is through a bimolecular nucleophilic substitution (SN2) reaction .[6] The electrophilic carbon of the bromoacetamide group is attacked by a nucleophilic residue on the protein surface.
Reaction with Cysteine Residues
The most common target for the bromoacetamide moiety is the thiol group (-SH) of a cysteine residue.[6][7] The sulfur atom in the thiol group is a potent nucleophile, especially in its deprotonated thiolate form (S-). The reaction proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the cysteine residue attacks the carbon atom bonded to the bromine atom in the bromoacetamide group.
-
Transition State: A transient trigonal bipyramidal transition state is formed.
-
Leaving Group Departure: The bromide ion (Br-), a good leaving group, departs, resulting in the formation of a stable thioether bond between the linker and the protein.
This covalent and largely irreversible linkage makes this compound suitable for the development of covalent PROTACs, which can offer advantages in terms of potency and duration of action.[1][2]
Reaction Kinetics and Selectivity
The reactivity of haloacetamides follows the trend: iodoacetamide (B48618) > bromoacetamide > chloroacetamide.[6] Bromoacetamides offer a balance of good reactivity for efficient conjugation under physiological conditions without the hyper-reactivity of iodoacetamides, which can lead to off-target reactions. The reaction rate is dependent on the concentration of both the bromoacetamide and the nucleophile, as well as the pH and temperature of the reaction.[6]
The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
Once conjugated to a POI ligand to form a PROTAC, the this compound linker facilitates the recruitment of an E3 ubiquitin ligase. This initiates a cascade of events leading to the degradation of the target protein.
The Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome system is the primary cellular machinery for regulated protein degradation. The process involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate (in this case, the POI brought into proximity by the PROTAC) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.
This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which then serves as a recognition signal for the 26S proteasome. The proteasome unfolds and degrades the tagged protein into small peptides.
Quantitative Data and Biophysical Characterization
The efficacy of a PROTAC is critically dependent on the formation and stability of the ternary complex. Various biophysical techniques are employed to quantify these interactions.
Table 1: Key Quantitative Parameters in PROTAC Characterization
| Parameter | Description | Typical Range | Experimental Technique(s) |
| Binary Kd (PROTAC-POI) | Dissociation constant for the binding of the PROTAC to the Protein of Interest. | nM to µM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
| Binary Kd (PROTAC-E3) | Dissociation constant for the binding of the PROTAC to the E3 Ligase. | nM to µM | SPR, ITC, FP, NanoBRET |
| Ternary Complex Kd | Dissociation constant for the formation of the POI-PROTAC-E3 ternary complex. | pM to µM | SPR, ITC, FRET |
| Cooperativity (α) | A measure of the influence of the binary interactions on the stability of the ternary complex. α > 1 indicates positive cooperativity. | 0.1 - 100+ | Calculated from binary and ternary Kd values |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | pM to µM | Western Blot, In-Cell Western, Mass Spectrometry, HiBiT Assay |
| Dmax | The maximum percentage of target protein degradation achieved. | 50% - >95% | Western Blot, In-Cell Western, Mass Spectrometry, HiBiT Assay |
| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | Varies | Time-course Western Blot, HiBiT Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing an this compound-like linker.
Protocol for Covalent Conjugation of a Bromoacetamide-PEG Linker to a Cysteine-Containing Peptide
Objective: To covalently link a bromoacetamide-PEG reagent to a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Bromoacetamide-PEGn-COOH (or other functionalized bromoacetamide-PEG linker)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
-
Quenching reagent (e.g., N-acetylcysteine or glutathione)
-
Analytical HPLC
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Peptide Reduction: Dissolve the cysteine-containing peptide in the reaction buffer. Add a 5-10 fold molar excess of TCEP to ensure all disulfide bonds are reduced. Incubate at room temperature for 30-60 minutes.
-
Conjugation Reaction: Add the bromoacetamide-PEG linker to the reduced peptide solution. A 2-5 fold molar excess of the linker is typically used.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
-
Quenching: Add a 10-20 fold molar excess of the quenching reagent to react with any unreacted bromoacetamide-PEG linker. Incubate for 30 minutes.
-
Purification: Purify the conjugated peptide using analytical or preparative HPLC.
-
Characterization: Confirm the successful conjugation and determine the molecular weight of the product using LC-MS.
Protocol for Determining PROTAC-Induced Protein Degradation (Western Blot)**
Objective: To quantify the degradation of a target protein in cultured cells upon treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Protocol for Biophysical Characterization of Ternary Complex Formation (SPR)**
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (POI)
-
Purified E3 ligase complex
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the POI or E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC-POI): Inject a series of concentrations of the PROTAC over the immobilized POI surface to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd).
-
Binary Interaction Analysis (PROTAC-E3): Similarly, determine the binary binding kinetics and affinity for the PROTAC and the E3 ligase.
-
Ternary Complex Formation Analysis: Pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the second protein partner (the one not immobilized on the chip). Inject these mixtures over the immobilized protein surface to measure the kinetics and affinity of the ternary complex formation.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the binary and ternary interactions. Calculate the cooperativity factor (α).
Conclusion
This compound serves as a versatile and effective linker for the construction of covalent PROTACs. Its bromoacetamide moiety allows for robust and specific conjugation to cysteine residues on target-binding ligands, forming a stable thioether bond. The PEG3 spacer provides favorable physicochemical properties. A thorough understanding of the mechanism of conjugation, the intricacies of the ubiquitin-proteasome pathway, and the biophysical principles governing ternary complex formation is essential for the rational design and optimization of highly potent and selective protein degraders. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and cellular evaluation of PROTACs developed using this compound and similar linkers.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating protein degradability through site-specific ubiquitin ligase recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Bromoacetamide reaction with cysteine mechanism
An In-depth Technical Guide to the Bromoacetamide-Cysteine Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical biology, proteomics, and drug development, the selective modification of cysteine residues is a fundamental technique for understanding protein function, identifying active sites, and designing targeted therapeutics.[1][2] Cysteine's unique reactivity, owing to the high nucleophilicity of its sulfhydryl group, makes it an attractive target for covalent modification.[3] Among the various reagents employed for this purpose, haloacetamides, and specifically 2-bromoacetamide, serve as invaluable tools.[1]
Bromoacetamide is a reactive electrophile that readily and irreversibly forms a stable thioether bond with the sulfhydryl group of cysteine residues.[2][4][5] This guide provides a comprehensive technical overview of the reaction mechanism between bromoacetamide and cysteine, its kinetics, specificity, and key applications, supported by quantitative data and detailed experimental protocols.
The Core Mechanism: A Bimolecular Nucleophilic Substitution (SN2) Reaction
The reaction between bromoacetamide and the cysteine side chain proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6] This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.
-
Nucleophile Activation : The reaction's efficiency is highly dependent on the deprotonation of the cysteine's sulfhydryl group (-SH) to its more nucleophilic thiolate anion form (-S⁻).[5] This is governed by the pKa of the sulfhydryl group (typically around 8.5) and the pH of the reaction buffer.[3][5]
-
Nucleophilic Attack : The negatively charged thiolate anion acts as the nucleophile, attacking the electrophilic α-carbon of bromoacetamide (the carbon atom bonded to the bromine).[6]
-
Leaving Group Departure : Simultaneously, the bromide ion (Br⁻) departs as the leaving group.[6] The ability of the halide to act as a good leaving group is crucial for the reaction rate.[6]
The final product is a stable S-carbamidomethylcysteine residue, where the cysteine side chain is covalently linked to an acetamide (B32628) group.[1]
Reaction Kinetics and Specificity
Factors Influencing Reactivity
The rate of the alkylation reaction is influenced by several key factors:
-
The Halogen Leaving Group : The reactivity of haloacetamides is directly related to the strength of the carbon-halogen bond, which dictates the leaving group's ability.[1] The established trend in reactivity is: Iodoacetamide (B48618) > 2-Bromoacetamide > 2-Chloroacetamide.[1][7] Bromoacetamide offers a favorable balance, being sufficiently reactive for efficient modification without the hyper-reactivity of iodoacetamide that can lead to more off-target reactions.[1]
-
pH : The reaction pH is a critical parameter.[5] A pH between 7.5 and 8.5 is often optimal, as it promotes the formation of the highly reactive cysteine thiolate anion while minimizing the deprotonation and subsequent reactivity of other nucleophilic groups like the ε-amino group of lysine.[5][8][9]
-
Steric Hindrance : The accessibility of the cysteine residue within the protein's three-dimensional structure can affect the reaction efficiency.[10]
Specificity and Potential Off-Target Reactions
While bromoacetamide is highly reactive towards cysteine, it can also modify other nucleophilic amino acid residues.[5][7] The extent of these side reactions is dependent on factors like pH, reagent concentration, and reaction time.[5]
Table 1: Target and Potential Off-Target Residues for Bromoacetamide Alkylation
| Residue | Side Chain Nucleophile | Comments |
|---|---|---|
| Cysteine (Primary Target) | Sulfhydryl/Thiolate (-SH / -S⁻) | The high nucleophilicity of the thiolate anion makes it the primary target.[5] |
| Histidine | Imidazole (B134444) Ring | The imidazole ring can be alkylated, particularly at higher pH.[5] |
| Lysine | ε-Amino Group (-NH₂) | The primary amine can react, especially at pH values above 9.0.[5][11] |
| Methionine | Thioether (-S-CH₃) | The thioether side chain is a potential, though less common, target.[5] |
| N-terminus | α-Amino Group (-NH₂) | The free amino group at the protein's N-terminus can also react.[4][5] |
Quantitative Data Summary
Table 2: Comparative Properties of Common Haloacetamide Reagents
| Property | Iodoacetamide | Bromoacetamide | Chloroacetamide |
|---|---|---|---|
| Relative Reactivity | Highest[1][6][7] | Moderate[1][6][7] | Lowest[1][6][7] |
| Specificity | Lower | Higher (Balanced)[1] | Highest (but can increase methionine oxidation)[1] |
| Mass Addition (Monoisotopic) | +57.021 Da | +57.021 Da[4] | +57.021 Da |
| Resulting Modification | S-carbamidomethylcysteine | S-carbamidomethylcysteine | S-carbamidomethylcysteine |
Applications in Research and Drug Development
The covalent modification of cysteine by bromoacetamide is a cornerstone of several experimental strategies.
Proteomics and Mass Spectrometry
In mass spectrometry-based proteomics, proteins are typically digested into peptides for analysis. To prevent the re-formation of disulfide bonds between cysteine residues, which would complicate analysis, they are first reduced and then irreversibly alkylated.[11] Bromoacetamide is frequently used for this "capping" step, ensuring accurate protein identification and characterization.[1]
Active Site Probing and Covalent Inhibition
Bromoacetamide and its derivatives are used to identify functionally important cysteine residues within enzyme active sites.[4] By forming a covalent bond, bromoacetamide can irreversibly inhibit enzyme activity, a technique known as affinity labeling.[4] This principle is widely exploited in drug development, where bromoacetamide can act as a "warhead" in the design of covalent inhibitors that permanently bind to a target protein, often at a catalytic cysteine residue.[1][]
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.[4] Bromoacetamide can be incorporated as the reactive group or "warhead" in an activity-based probe (ABP).[4] These probes typically also contain a linker and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and identification of the active enzyme targets.[4][13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 13. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.stanford.edu [med.stanford.edu]
- 15. Novel broad-spectrum activity-based probes to profile malarial cysteine proteases | PLOS One [journals.plos.org]
The Role of the PEG3 Spacer in Bioconjugation: A Technical Guide
The strategic selection of a linker is paramount in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). The linker not only connects the cytotoxic payload to the biomolecule but also critically influences the overall physicochemical properties, stability, and in vivo performance of the conjugate. Among the various linker technologies, the incorporation of short polyethylene (B3416737) glycol (PEG) spacers, particularly the tri-ethylene glycol (PEG3) unit, has emerged as a valuable strategy to overcome challenges associated with bioconjugate development. This guide provides an in-depth examination of the role of the PEG3 spacer, summarizing key data, experimental protocols, and underlying principles for researchers in drug development.
Physicochemical Properties and Advantages of PEG3 Spacers
The inclusion of a PEG3 spacer in a linker imparts several beneficial properties to the resulting bioconjugate. These advantages primarily stem from the hydrophilic and flexible nature of the ethylene (B1197577) glycol units.
-
Enhanced Solubility: A significant challenge in ADC development is the propensity of hydrophobic payloads and linkers to induce aggregation of the final conjugate. The hydrophilic nature of the PEG3 spacer can mitigate this issue by increasing the overall polarity of the linker-payload system, thereby improving its aqueous solubility and that of the entire bioconjugate.
-
Reduced Aggregation: By increasing solubility and masking hydrophobic regions, PEG3 spacers help to prevent the formation of aggregates. This is crucial for ensuring a homogenous drug product with consistent and predictable behavior, as aggregation can lead to immunogenicity and altered pharmacokinetic profiles.
-
Improved Pharmacokinetics: The hydrophilic PEG chains can create a hydration shell around the bioconjugate, which can shield it from proteolytic degradation and reduce renal clearance. This can lead to an extended plasma half-life and increased tumor accumulation.
-
Masking of Hydrophobic Payloads: The PEG3 spacer can act as a "hydrophilic shroud" for a hydrophobic payload, preventing it from interacting non-specifically with other proteins or cell membranes before reaching the target site.
Quantitative Impact of PEG Spacers in Bioconjugation
The benefits of incorporating PEG spacers have been quantified in various studies. The following tables summarize key data comparing bioconjugates with and without PEG spacers.
Table 1: Impact of PEG Spacers on ADC Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Average DAR | % High Molecular Weight Species (Aggregates) | Reference |
| Non-PEG Linker | 3.8 | 8.5% | Fias et al., 2015 |
| PEG4 Linker | 3.9 | 2.1% | Fias et al., 2015 |
| PEG8 Linker | 4.0 | 1.5% | Fias et al., 2015 |
This table illustrates the trend of reduced aggregation with the inclusion of PEG spacers in the linker design.
Table 2: In Vitro Cytotoxicity of ADCs with and without PEG Spacers
| Target Cell Line | Linker Type | IC50 (ng/mL) | Reference |
| SK-BR-3 | Non-PEG Linker | 15 | Burke et al., 2009 |
| SK-BR-3 | PEG-containing Linker | 12 | Burke et al., 2009 |
| N87 | Non-PEG Linker | 8.5 | Chen et al., 2017 |
| N87 | PEG4 Linker | 5.2 | Chen et al., 2017 |
This table demonstrates that the incorporation of a PEG spacer generally maintains or slightly improves the in vitro potency of the ADC.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates containing PEG3 spacers.
Protocol 1: General Procedure for Antibody-Drug Conjugation with a PEG3-Containing Linker
-
Antibody Preparation:
-
Dialyze the antibody stock solution against a suitable buffer (e.g., PBS, pH 7.4) to remove any interfering substances.
-
Adjust the antibody concentration to a working range of 5-10 mg/mL.
-
-
Partial Reduction of Interchain Disulfides (for cysteine-based conjugation):
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution at a specific molar excess.
-
Incubate the reaction at 37°C for 1-2 hours to generate free thiol groups.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the PEG3-linker-payload construct in a compatible organic solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution at a defined molar ratio.
-
Allow the reaction to proceed at room temperature or 4°C for 2-4 hours or overnight. The maleimide (B117702) group on the linker will react with the free thiol groups on the antibody.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 2: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation:
-
An HPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
-
Gradient Elution:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) to determine the average DAR and the distribution of drug-loaded species.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex structures and processes involved in bioconjugation.
Caption: General structure of an ADC highlighting the PEG3 spacer within the linker.
Caption: A typical experimental workflow for ADC synthesis and characterization.
Caption: Simplified signaling pathway for ADC-mediated cell killing.
Conclusion
The PEG3 spacer is a small but powerful tool in the design of sophisticated bioconjugates. Its ability to enhance solubility, reduce aggregation, and potentially improve the pharmacokinetic profile of ADCs makes it an attractive component for linker design. By carefully considering the properties of spacers like PEG3, researchers can optimize the therapeutic potential of their bioconjugates, leading to the development of safer and more effective targeted therapies. The experimental protocols and characterization methods outlined in this guide provide a framework for the practical implementation and evaluation of PEG3-containing bioconjugates in a research and development setting.
An In-depth Technical Guide to the Solubility and Stability of Acetamido-PEG3-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Acetamido-PEG3-Br, a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in drug discovery and development.
Introduction to this compound
This compound is a chemical entity that incorporates a short polyethylene (B3416737) glycol (PEG) chain, an acetamido group, and a terminal bromine atom. This trifunctional architecture imparts specific characteristics: the PEG spacer enhances hydrophilicity and provides spatial separation, the acetamido group offers a stable linkage, and the bromo group serves as a reactive handle for conjugation, typically with nucleophiles like thiols.[1] Its primary application is as a linker in the construction of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2]
Solubility Profile
The solubility of this compound is dictated by the interplay of its constituent functional groups. The presence of the triethylene glycol (PEG3) moiety significantly enhances its solubility in aqueous and polar organic solvents.[3] While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment based on its structure and data from analogous compounds is presented in Table 1. A closely related compound, 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane, which shares the PEG3-Br structure, is noted to be soluble in polar solvents.[4]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble | The hydrophilic PEG chain and the potential for hydrogen bonding with the acetamido group promote solubility in protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Readily Soluble | These solvents are effective at solvating polar molecules and are commonly used for reactions involving similar bifunctional linkers. |
| Chlorinated | Dichloromethane (DCM) | Soluble | The organic nature of the backbone allows for solubility in moderately polar solvents like DCM. |
| Non-polar Aprotic | Hexanes, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule, dominated by the PEG and acetamido groups, limits its solubility in non-polar environments. |
Stability Profile
The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. The molecule's stability is primarily influenced by the chemical nature of its core structures: the acetamide (B32628) linkage, the PEG ether backbone, and the terminal alkyl bromide.
3.1. Hydrolytic Stability
The ether linkages within the PEG backbone are generally stable to hydrolysis under neutral and mild acidic or basic conditions. However, the terminal bromo group is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding alcohol. The rate of hydrolysis of the bromoalkane is influenced by factors such as pH and temperature.
3.2. Thermal Stability
For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment.[5] Short-term storage at 0-4°C for days to weeks is also acceptable.[5] While the molecule is stable enough for shipping at ambient temperatures over short periods, prolonged exposure to elevated temperatures should be avoided to minimize potential degradation.[5]
3.3. pH Stability
-
Acidic Conditions: The ether linkages of the PEG chain can undergo cleavage under strong acidic conditions, though they are generally stable in mild acid. The acetamide bond is also stable to mild acid.
-
Neutral Conditions: The molecule is expected to be relatively stable at neutral pH, though slow hydrolysis of the bromide may occur over extended periods in aqueous solutions.
-
Basic Conditions: Strong basic conditions can promote the hydrolysis of the terminal bromine to an alcohol. The acetamide linkage is generally stable to mild base.
3.4. Potential Degradation Pathways
The primary degradation pathway of concern is the nucleophilic substitution of the bromide ion, either by hydrolysis in aqueous media or by other nucleophiles present in a reaction mixture. Oxidative degradation of the PEG chain is also a possibility under certain conditions, potentially leading to chain cleavage.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the solubility and stability of this compound.
4.1. Protocol for Determining Aqueous Solubility
This protocol is adapted from standard methods for determining the solubility of small molecules.
References
An In-depth Technical Guide to the Acetamido-PEG3-Br Linker for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility and provide spatial control for the formation of a stable and productive ternary complex.
This technical guide focuses on the Acetamido-PEG3-Br linker, a versatile building block for PROTAC synthesis. We will delve into its core properties, provide detailed experimental protocols for its use in synthesizing a hypothetical c-Myc targeting PROTAC, and present a framework for evaluating the resulting degrader molecule.
Core Concepts of the this compound Linker
The this compound linker possesses key chemical features that make it a valuable tool in PROTAC development:
-
PEG3 Spacer: The tri-ethylene glycol (PEG3) unit imparts hydrophilicity, which can improve the solubility of the often large and greasy PROTAC molecule.[2] This enhanced solubility is crucial for both chemical synthesis and biological testing. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2]
-
Bromo (Br) Terminus: The terminal bromine atom serves as a reactive handle for conjugation. It can readily undergo nucleophilic substitution reactions with functional groups such as phenols, thiols, or amines on the protein of interest (POI) ligand.[3]
-
Acetamido Group: The acetamido group provides a stable, neutral linkage within the PROTAC structure.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H20BrNO4 | [4] |
| Molecular Weight | 298.18 g/mol | [4] |
| Appearance | To be determined | [4] |
| Purity | >98% (typical) | [4] |
| Solubility | To be determined (expected to be soluble in organic solvents like DMF and DMSO) | [5] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [4] |
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. This signaling cascade is illustrated below.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and evaluation of a hypothetical c-Myc-targeting PROTAC using the this compound linker. The c-Myc oncoprotein is a high-value but challenging therapeutic target, making it an excellent case study for PROTAC development.[6][7][8]
PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process that involves the preparation of the individual components (POI ligand, E3 ligase ligand, and linker) and their subsequent conjugation.
Detailed Synthesis of a Hypothetical c-Myc PROTAC
This protocol describes the synthesis of a hypothetical c-Myc PROTAC, "c-Myc-PEG3-Pomalidomide," using the this compound linker. This assumes the availability of a c-Myc binder with a suitable nucleophilic handle (e.g., a phenol) and a pomalidomide derivative with a free amine for the final coupling.
Step 1: Conjugation of this compound to the c-Myc Ligand
This step involves a nucleophilic substitution reaction between the bromo-terminus of the linker and a phenolic hydroxyl group on the c-Myc binder.
-
Reagents and Materials:
-
c-Myc binder with a phenolic hydroxyl group (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of the c-Myc binder (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the c-Myc-linker intermediate.
-
Step 2: Coupling of the c-Myc-Linker Intermediate to Pomalidomide
This step involves an amide bond formation between the acetamido group of the linker (after deprotection if a protecting group was used on the amine of the linker) and the carboxylic acid of a pomalidomide derivative. For the purpose of this hypothetical synthesis with this compound, we will assume a variant of the linker where the acetamido group is replaced by a Boc-protected amine for this step, followed by deprotection and coupling. A more direct approach would be to use a linker with a terminal carboxylic acid to couple with an amine-functionalized pomalidomide. However, to illustrate the use of the bromo- functionality, we proceed with the initial conjugation. For the second coupling, a different linker functionality would be required. A more realistic approach would be to use a bifunctional PEG3 linker with orthogonal reactive groups from the start, for example, an alcohol on one end and a bromo group on the other, which could then be converted to an amine or carboxylic acid. For a simplified, illustrative protocol using a bromo-linker, a subsequent modification of the acetamido group would be necessary, which is a complex multi-step process.
A more direct synthetic route would employ a linker such as Bromoacetamido-PEG3-acid .[9] In this case, the bromo- end would react with the POI ligand, and the carboxylic acid end would be activated for amide coupling with an amine-functionalized E3 ligase ligand.
Western Blot Analysis of c-Myc Degradation
This protocol outlines the steps for treating cells with the synthesized PROTAC and analyzing c-Myc protein levels via Western blot.[10][11]
-
Materials and Reagents:
-
Cancer cell line expressing c-Myc (e.g., HeLa, Raji)[10]
-
Synthesized c-Myc PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of the c-Myc PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and add lysis buffer.
-
Collect the cell lysate and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against c-Myc and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the c-Myc band intensity to the corresponding loading control.
-
Calculate the percentage of c-Myc degradation relative to the vehicle-treated control.
-
-
Data Presentation
The quantitative data from the Western blot analysis can be used to determine the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC.
Hypothetical Degradation Data for c-Myc-PEG3-Pomalidomide
| Concentration (nM) | % c-Myc Degradation |
| 0.1 | 15 |
| 1 | 35 |
| 10 | 60 |
| 100 | 85 |
| 1000 | 90 |
Calculated Values:
| Parameter | Value |
| DC₅₀ | ~5 nM |
| Dₘₐₓ | >90% |
Note: This is hypothetical data for illustrative purposes.
Conclusion
The this compound linker is a valuable and versatile chemical tool for the synthesis of PROTACs. Its PEG3 component enhances solubility and provides optimal spacing and flexibility, while the bromo-terminus allows for straightforward conjugation to a ligand for the protein of interest. By following systematic synthetic and evaluation protocols, researchers can effectively utilize this linker to develop novel and potent protein degraders for a wide range of therapeutic targets. The provided hypothetical case study for a c-Myc PROTAC illustrates a practical workflow from synthesis to quantitative biological evaluation, offering a template for drug discovery and development professionals in the exciting field of targeted protein degradation.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tebubio.com [tebubio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are versatile reagents that have become indispensable tools in life sciences research and therapeutic development. Their unique architecture, featuring two different reactive groups, allows for the specific and controlled covalent linkage of two distinct biomolecules. This guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their diverse applications, and detailed protocols for their use.
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are chemical reagents composed of three key components: two distinct reactive moieties and a spacer arm that connects them.[1][2][3] This design overcomes a primary limitation of homobifunctional crosslinkers (which have identical reactive groups), namely the potential for unwanted self-conjugation and polymerization.[1] The ability to conduct a two-step conjugation process allows for greater control over the crosslinking reaction, leading to more defined and homogenous products.[1][4]
The selection of a heterobifunctional crosslinker is dictated by the functional groups present on the target biomolecules, the desired length and chemical nature of the spacer arm, and whether a cleavable or non-cleavable linkage is required.
Classification of Reactive Groups
Heterobifunctional crosslinkers are broadly classified based on the specificity of their reactive ends. Common reactive groups and their targets are summarized below:
-
Amine-Reactive Groups: These groups, most commonly N-hydroxysuccinimide (NHS) esters, react with primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[1]
-
Sulfhydryl-Reactive Groups: Maleimides, pyridyl disulfides, and iodoacetamides are common examples that specifically target sulfhydryl groups (-SH) on cysteine residues.[1]
-
Carbonyl-Reactive Groups: Hydrazides and aminooxy groups react with aldehydes and ketones, which can be naturally present or introduced into biomolecules like glycoproteins.
-
Photoreactive Groups: Aryl azides and diazirines are inert until activated by UV light, at which point they can non-selectively react with nearby C-H or N-H bonds. This allows for the capture of transient interactions.[1]
The Spacer Arm
The spacer arm dictates the distance between the two conjugated molecules. Its length and composition are critical for successful crosslinking. Spacer arms can be:
-
Short, Long, or PEGylated: Polyethylene glycol (PEG) spacers enhance the water solubility of the crosslinker and the resulting conjugate, which can be advantageous for in vivo applications.[5]
-
Cleavable or Non-Cleavable: Some spacer arms contain disulfide bonds or other linkages that can be cleaved under specific conditions (e.g., with reducing agents), allowing for the release of the conjugated molecules.
Quantitative Data of Common Heterobifunctional Crosslinkers
The choice of a specific heterobifunctional crosslinker often depends on its physicochemical properties. The following table summarizes key quantitative data for a selection of commonly used crosslinkers.
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Towards |
| Amine-to-Sulfhydryl | ||||
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | Amine, Sulfhydryl |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Amine, Sulfhydryl |
| m-Maleimidobenzoyl-N-hydroxysuccinimide ester | MBS | 314.25 | 9.9 | Amine, Sulfhydryl |
| N-(γ-Maleimidobutyryloxy)succinimide ester | GMBS | 280.23 | 6.8 | Amine, Sulfhydryl |
| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | 308.29 | 9.4 | Amine, Sulfhydryl |
| 3-Maleimidopropionic acid N-hydroxysuccinimide ester | BMPS | 266.21 | 6.9 | Amine, Sulfhydryl |
| Succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | LC-SPDP | 427.53 | 15.7 | Amine, Sulfhydryl |
| Carbonyl-to-Sulfhydryl | ||||
| N-(ε-Maleimidocaproic acid) hydrazide | EMCH | 225.24 | 11.8 | Carbonyl, Sulfhydryl |
| Amine-to-Photoreactive | ||||
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 276.21 | 8.0 | Amine, Photoreactive |
| N-5-Azido-2-nitrobenzyloxysuccinimide | ANB-NOS | 305.20 | 7.7 | Amine, Photoreactive |
| Hydroxyl-to-Sulfhydryl | ||||
| N-(p-Maleimidophenyl)isocyanate | PMPI | 214.18 | 8.7 | Hydroxyl, Sulfhydryl |
Key Applications and Experimental Protocols
Heterobifunctional crosslinkers are employed in a wide range of applications, from basic research to the development of novel therapeutics.
Antibody-Drug Conjugates (ADCs)
A prominent application of heterobifunctional crosslinkers is in the construction of ADCs, which combine the targeting specificity of an antibody with the cytotoxic potency of a small molecule drug.
This protocol outlines the conjugation of a sulfhydryl-containing small molecule to an antibody.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5- to 2-fold molar excess of the small molecule over the antibody is recommended. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): a. To quench any unreacted maleimide (B117702) groups, add β-mercaptoethanol or cysteine to a final concentration of 1 mM. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove the excess small molecule and quenching reagent.
Protein-Protein Interaction Studies
Heterobifunctional crosslinkers are used to stabilize transient or weak protein-protein interactions, allowing for their identification and characterization.
This protocol provides a general workflow for identifying interacting proteins.[6]
Materials:
-
Protein sample(s) (0.1–1 mg/mL)
-
Appropriate heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Mass spectrometer
Procedure:
-
Sample Preparation: a. Adjust the protein concentration to 0.1–1 mg/mL in a suitable reaction buffer. b. If studying the interaction between two specific proteins, mix them in the desired stoichiometric ratio.
-
Crosslinking Reaction: a. Add the chosen crosslinker to the protein solution. The optimal concentration should be determined empirically. b. Incubate at room temperature for 30 minutes to 2 hours.[6] c. Quench the reaction by adding the quenching buffer.[6]
-
Protein Separation: a. Separate the crosslinked protein complexes by SDS-PAGE. b. Visualize the protein bands using Coomassie Blue or silver staining.
-
Mass Spectrometry Analysis: a. Excise the protein bands of interest from the gel and perform in-gel digestion with trypsin. b. Analyze the resulting peptides by mass spectrometry to identify the crosslinked proteins and the specific sites of interaction.[6]
-
Data Analysis: a. Use specialized software to analyze the mass spectrometry data and identify the crosslinked peptides.
Visualizing Core Concepts and Workflows
Diagrams are powerful tools for understanding the complex processes involving heterobifunctional crosslinkers.
Caption: General structure of a heterobifunctional crosslinker.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Simplified EGFR signaling pathway, a target for crosslinking studies.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. scbt.com [scbt.com]
- 3. Heterobifunctional Crosslinkers [proteochem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
An In-Depth Technical Guide to Thiol-Reactive Linkers for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thiol-reactive linkers used for protein modification, a cornerstone of modern bioconjugation. Detailing the chemistry, quantitative performance, and practical application of these reagents, this document serves as a technical resource for scientists in academic research and the pharmaceutical industry. We will explore the primary classes of thiol-reactive linkers, their stability, and their utility in creating precisely engineered biomolecules for therapeutic and diagnostic purposes.
Introduction to Thiol-Reactive Chemistry
The selective modification of proteins is a fundamental tool in biochemistry and drug development. Among the 20 proteinogenic amino acids, cysteine is unique due to its thiol (-SH) side chain. The relatively low abundance of cysteine and the high nucleophilicity of its thiol group make it an ideal target for site-specific protein modification. Thiol-reactive linkers are chemical entities designed to form stable covalent bonds with the sulfhydryl group of cysteine residues. This specificity allows for the precise attachment of various moieties, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs, to proteins.
The most common thiol-reactive functional groups include maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones. The choice of linker depends on several factors, including the desired stability of the conjugate, the reaction conditions, and the nature of the protein and the molecule to be conjugated.
Core Chemistries of Thiol-Reactive Linkers
Maleimides
Maleimides are among the most widely used thiol-reactive reagents. They react with thiols via a Michael addition mechanism, forming a stable thioether bond. The reaction is highly selective for thiols at a pH range of 6.5-7.5.
Haloacetyls (Iodoacetamides and Bromoacetamides)
Haloacetyls, such as iodoacetamides and bromoacetamides, react with thiols through a nucleophilic substitution reaction (SN2). This reaction also results in a stable thioether linkage. Haloacetyls are generally less reactive than maleimides and may exhibit some off-target reactivity with other nucleophilic amino acid side chains, such as histidine and methionine, at higher pH.
Pyridyl Disulfides
Pyridyl disulfides react with thiols via a disulfide exchange reaction, forming a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents. This property is particularly useful for applications requiring the release of a conjugated molecule under reducing conditions, such as within the intracellular environment.
Vinyl Sulfones
Vinyl sulfones react with thiols through a Michael addition, similar to maleimides, to form a stable thioether bond. They are known for their high stability and selectivity for thiols, especially at slightly alkaline pH.
Quantitative Data on Thiol-Reactive Linkers
The selection of a thiol-reactive linker is a critical decision in the design of protein conjugates. The following table summarizes key quantitative parameters for the most common classes of thiol-reactive linkers to facilitate an informed choice.
| Linker Class | Reactive Group | Reaction Type | Optimal pH | Second-Order Rate Constant (k) with Cysteine (M⁻¹s⁻¹) | Conjugate Stability | Key Considerations |
| Maleimides | Maleimide (B117702) | Michael Addition | 6.5 - 7.5 | ~100 - 1000 | Stable thioether, but susceptible to retro-Michael reaction (thiol exchange) | High reactivity and selectivity at neutral pH. The resulting thiosuccinimide ring can be hydrolyzed to a more stable form. |
| Haloacetyls | Iodoacetamide (B48618), Bromoacetamide | Nucleophilic Substitution (SN2) | 7.5 - 8.5 | ~10 - 100 | Very stable thioether bond | Slower reaction rate compared to maleimides. Potential for off-target reactions with other nucleophiles at higher pH. Reactions should be performed in the dark.[1] |
| Pyridyl Disulfides | Pyridyl disulfide | Disulfide Exchange | 6.0 - 9.0 | 0.1 - 10 | Reversible disulfide bond | Allows for cleavable conjugation. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. |
| Vinyl Sulfones | Vinyl sulfone | Michael Addition | 8.0 - 9.0 | ~10 - 100 | Very stable thioether bond | Good selectivity for thiols. Generally slower reaction rate than maleimides. The formed bond is highly stable.[2] |
Experimental Protocols
General Considerations for Protein Thiol Modification
-
Reduction of Disulfides: Many proteins contain cysteine residues that are involved in disulfide bonds. To make these cysteines available for conjugation, the disulfide bonds must first be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable, odorless, and does not contain a thiol group that could interfere with the subsequent conjugation reaction. Dithiothreitol (DTT) can also be used, but it must be removed before adding the thiol-reactive linker.
-
Buffer Selection: The choice of buffer and pH is critical for a successful conjugation reaction. Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4 is often a good starting point for maleimide reactions. Buffers containing primary amines, such as Tris, should be used with caution as they can compete with the thiol reaction at higher pH.
-
Degassing Buffers: To prevent the re-oxidation of free thiols to disulfides, it is advisable to use degassed buffers.
Protocol for Protein Modification with a Maleimide Linker
This protocol provides a general procedure for labeling a protein with a maleimide-containing reagent.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2)
-
Maleimide-containing reagent
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, pH 7.2).
-
Reduction (if necessary): If the protein contains disulfide bonds, add a 10- to 20-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
Linker Preparation: Immediately before use, dissolve the maleimide-containing reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Protocol for Protein Modification with an Iodoacetamide Linker
This protocol outlines a general method for protein alkylation using iodoacetamide.[3][4]
Materials:
-
Protein of interest
-
8 M Urea, 100 mM Tris, pH 8.5
-
TCEP
-
Iodoacetamide
-
Desalting column
Procedure:
-
Protein Denaturation and Reduction: Dissolve the protein in 8 M urea, 100 mM Tris, pH 8.5. Add TCEP to a final concentration of 5 mM and incubate at room temperature for 20 minutes.[3]
-
Iodoacetamide Preparation: Prepare a fresh 500 mM solution of iodoacetamide in water.[3] This solution is light-sensitive and should be prepared immediately before use.
-
Alkylation: Add the iodoacetamide solution to the protein mixture to a final concentration of 10 mM.[3] Incubate for 15-30 minutes at room temperature in the dark.[3][4]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT or 2-mercaptoethanol.
-
Purification: Remove excess reagents by buffer exchange using a desalting column.
Protocol for Protein Modification with a Pyridyl Disulfide Linker (SPDP)
This protocol describes the use of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to introduce a pyridyl disulfide group onto a protein for subsequent reaction with a thiol-containing molecule.[5][6][7]
Materials:
-
Protein to be modified (Protein 1)
-
Thiol-containing molecule (Protein 2 or small molecule)
-
SPDP
-
DMSO or DMF
-
Phosphate (B84403) buffer (100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0)
-
Desalting column
Procedure:
-
SPDP Solution Preparation: Dissolve SPDP in DMSO or DMF to a concentration of 20-25 mM.[5][6]
-
Modification of Protein 1: Dissolve Protein 1 (which should not have free thiols) to 1-5 mg/mL in the phosphate buffer. Add a 10- to 20-fold molar excess of the SPDP solution. Incubate for 30-60 minutes at room temperature.[5][6]
-
Purification of SPDP-Protein 1: Remove excess SPDP by gel filtration using a desalting column equilibrated with the phosphate buffer.
-
Conjugation with Protein 2: Dissolve the thiol-containing Protein 2 in the phosphate buffer. Add the purified SPDP-Protein 1 to Protein 2. The molar ratio will depend on the desired final product.
-
Incubation: Allow the reaction to proceed for 8-16 hours at room temperature.[5]
-
Purification of the Conjugate: The final conjugate can be purified by size-exclusion chromatography or other appropriate chromatographic methods to separate it from unreacted proteins.
Visualization of Workflows and Pathways
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the chemical reactions of common thiol-reactive linkers and a general experimental workflow for protein modification.
Application in Studying Signaling Pathways
Thiol-reactive linkers are invaluable tools for studying cellular signaling pathways. By attaching fluorescent probes to specific cysteine residues, researchers can monitor protein conformational changes, protein-protein interactions, and enzyme activity in real-time.
Example: Studying Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a crucial regulator of cell growth and proliferation. Dysregulation of this pathway is implicated in many cancers. Fluorescently labeled Epidermal Growth Factor (EGF) can be used to track the binding and internalization of the EGFR.
Applications in Drug Development
Thiol-reactive linkers are central to the development of advanced biotherapeutics, most notably Antibody-Drug Conjugates (ADCs). ADCs combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a critical role in the stability, pharmacokinetics, and efficacy of the ADC.
Cleavable vs. Non-Cleavable Linkers in ADCs
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved to release the cytotoxic payload upon internalization into the target cancer cell. Cleavage can be triggered by the acidic environment of the lysosome (acid-labile linkers) or by specific enzymes that are abundant in cancer cells (enzyme-sensitive linkers). Disulfide linkers are also used for their susceptibility to cleavage in the reducing intracellular environment.
-
Non-Cleavable Linkers: These linkers form a highly stable bond that is not readily cleaved. The payload is released only after the complete degradation of the antibody in the lysosome. This can lead to improved stability in circulation and a wider therapeutic window.
FDA-Approved ADCs Utilizing Thiol-Reactive Linkers
| Drug Name (Trade Name) | Antibody Target | Linker Type | Payload |
| Brentuximab vedotin (Adcetris®) | CD30 | Enzyme-cleavable (valine-citrulline) | Monomethyl auristatin E (MMAE) |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable (thioether) | DM1 (a maytansinoid) |
| Polatuzumab vedotin (Polivy®) | CD79b | Enzyme-cleavable (valine-citrulline) | Monomethyl auristatin E (MMAE) |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Enzyme-cleavable (valine-citrulline) | Monomethyl auristatin E (MMAE) |
Brentuximab vedotin (Adcetris®) utilizes a protease-cleavable linker to deliver the potent anti-microtubule agent MMAE to CD30-expressing cancer cells.[] Following internalization, the linker is cleaved by lysosomal enzymes, releasing the payload to induce cell cycle arrest and apoptosis.[] The efficacy of this cleavable linker strategy has been demonstrated in the treatment of Hodgkin lymphoma and anaplastic large cell lymphoma.[][9]
In contrast, ado-trastuzumab emtansine (Kadcyla®) employs a stable, non-cleavable thioether linker to connect the anti-HER2 antibody trastuzumab to the cytotoxic agent DM1.[5][10] This design enhances the stability of the ADC in circulation, and the payload is released upon lysosomal degradation of the antibody.[11] Kadcyla has proven effective in the treatment of HER2-positive breast cancer.[5]
Recent studies have directly compared the efficacy of different ADCs, such as Enhertu® (fam-trastuzumab deruxtecan-nxki) and Kadcyla®. Enhertu, which also targets HER2 but uses a different cleavable linker and payload (a topoisomerase I inhibitor), has shown significant efficacy in patients who have previously been treated with Kadcyla, highlighting the critical role of both the linker and payload in overcoming drug resistance.[4]
Conclusion
Thiol-reactive linkers are indispensable tools in modern protein science and drug development. The diverse chemistries of maleimides, haloacetyls, pyridyl disulfides, and vinyl sulfones offer a range of options for creating tailored protein conjugates with specific properties. A thorough understanding of their reactivity, stability, and reaction conditions is paramount for the successful design and implementation of bioconjugation strategies. As the field of targeted therapeutics continues to evolve, the development of novel and more sophisticated thiol-reactive linkers will undoubtedly play a pivotal role in the creation of the next generation of precision medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kadcyla (trastuzumab emtansine) vs Enhertu (fam-trastuzumab deruxtecan-nxki) | Everyone.org [everyone.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. confluore.com [confluore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. Vinyl sulfone bifunctional tag reagents for single-point modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Acetamido-PEG3-Br: A Technical Guide to Safe Handling and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Acetamido-PEG3-Br is fundamental to its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C10H20BrNO4 | MedKoo Biosciences[1] |
| Molecular Weight | 298.18 g/mol | MedKoo Biosciences[1] |
| IUPAC Name | N-(2-(2-(2-bromoethoxy)ethoxy)ethyl)acetamide | MedKoo Biosciences[1] |
| Appearance | To be determined (likely a solid or oil) | MedKoo Biosciences[1] |
| Purity | >98% (typical) | MedKoo Biosciences[1] |
| Solubility | Soluble in DMSO and DMF | BroadPharm[2] |
Safety and Handling
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to handling is imperative. The following guidelines are based on information for similar PEGylated compounds, acetamides, and alkyl bromides.
General Laboratory Safety Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][4][6]
-
Avoid inhalation of dust, vapors, or mists.[4]
-
Prevent contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the compound.[5]
Specific Hazard Considerations:
-
Alkyl Bromide Moiety : The terminal bromo group is a reactive functional group. Alkyl bromides can be lachrymators and irritants.[7] Handle with care to avoid exposure.
-
Acetamide (B32628) Group : Some acetamide derivatives are suspected of causing adverse health effects. Good hygiene and minimization of exposure are crucial.
-
PEG Linker : Polyethylene glycol (PEG) itself is generally considered to have low toxicity.[6] However, it can enhance the penetration of other substances through the skin.
Storage and Stability:
-
Short-term storage : 0 - 4°C for days to weeks.[1]
-
Long-term storage : -20°C for months to years.[1]
-
The compound is shipped under ambient temperature and is considered stable for several weeks during ordinary shipping.[1]
-
Store in a dry, dark place.[1]
First Aid Measures (General Guidance):
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal:
Dispose of waste in accordance with local, state, and federal regulations. As it contains bromine, it may be classified as halogenated waste.
Experimental Protocols: Application in PROTAC Synthesis
This compound serves as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The following is a generalized protocol for the synthesis of a PROTAC using a bromo-PEG linker. This protocol is illustrative and will require optimization based on the specific ligands being used.
General Workflow for PROTAC Synthesis:
Caption: Generalized workflow for the synthesis of a PROTAC molecule.
Step 1: Conjugation of this compound to the POI Ligand
This step typically involves a nucleophilic substitution reaction where a nucleophilic group on the POI ligand (e.g., a phenol, amine, or thiol) displaces the bromide from this compound.
Materials:
-
Protein of Interest (POI) ligand with a nucleophilic handle
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
A suitable base (e.g., potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.
-
Add the base (e.g., 2-3 equivalents of K2CO3) to the solution and stir for 30 minutes at room temperature.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir overnight.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker conjugate.
Step 2: Coupling of the POI-Linker Conjugate to the E3 Ligase Ligand
This step often involves the formation of an amide bond between the acetamido group of the linker and a carboxylic acid on the E3 ligase ligand.
Materials:
-
POI-linker conjugate
-
E3 ligase ligand with a carboxylic acid group
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
A suitable base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
Procedure:
-
In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add the peptide coupling reagent (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the POI-linker conjugate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound is a critical component that enables the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: The PROTAC mechanism of action.
Conclusion
This compound is a valuable tool in the development of PROTACs, a promising new class of therapeutics. While it is classified as a non-hazardous chemical for shipping, its reactive nature and the lack of a specific SDS necessitate careful handling in a controlled laboratory environment. By following the safety guidelines and experimental protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance their drug discovery efforts. It is strongly recommended that users consult safety information for analogous compounds and perform a thorough risk assessment before use.
References
- 1. medkoo.com [medkoo.com]
- 2. unifr.ch [unifr.ch]
- 3. csub.edu [csub.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Linker: A Technical Guide to Storing Acetamido-PEG3-Br Reagents
For Immediate Release
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount to the success and reproducibility of their experiments. This technical guide provides an in-depth overview of the optimal storage conditions for Acetamido-PEG3-Br, a heterobifunctional PROTAC linker critical in the development of targeted protein degraders. Adherence to these guidelines will help ensure the reagent's stability and performance.
Core Storage Recommendations
This compound and similar polyethylene (B3416737) glycol (PEG) derivatives are susceptible to degradation from environmental factors.[1][2] Key considerations for storage include temperature, moisture, light, and oxygen. Aging of PEG compounds can be accelerated by elevated temperatures, light, and the presence of oxygen.[3]
Quantitative Storage Condition Summary
To ensure the long-term stability and efficacy of this compound, the following storage conditions are recommended based on supplier datasheets and general PEG handling guidelines.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Shipping Condition |
| Temperature | 0 - 4 °C | -20 °C | Ambient Temperature |
| Atmosphere | Dry | Dry, Inert (Nitrogen or Argon) | N/A |
| Light | Protected from light (Dark) | Protected from light (Dark) | N/A |
| Shelf Life | Not specified | >2 years (if stored properly) | Stable for a few weeks |
Table 1: Recommended Storage and Shipping Conditions for this compound. Data compiled from multiple supplier recommendations.[4]
Understanding Reagent Stability and Degradation
Experimental Protocols: General Handling and Stock Solution Preparation
Proper handling techniques are crucial to prevent contamination and degradation of this compound. The following protocol outlines the general procedure for handling the reagent and preparing stock solutions.
Objective: To provide a standardized procedure for the safe handling and preparation of this compound stock solutions to maintain reagent integrity.
Materials:
-
This compound reagent
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
Amber or opaque storage vials
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: If possible, handle the solid reagent in a glove box or under a gentle stream of inert gas (nitrogen or argon).
-
Weighing: Quickly weigh the desired amount of the reagent in a clean, dry container. Due to the potential for some PEG reagents to be low-melting solids, it is advisable to handle them with care.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the weighed reagent to achieve the desired stock solution concentration.
-
Mixing: Vortex the solution until the reagent is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or opaque vials to minimize freeze-thaw cycles and light exposure.
-
Inert Gas Purge: Before sealing the vials, purge the headspace with an inert gas.
-
Storage of Stock Solution: Store the aliquoted stock solutions at -20°C for long-term storage.
Application in PROTAC Synthesis: An Experimental Workflow
This compound is a widely used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[5] The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a PEG-based linker like this compound.
Caption: Generalized workflow for PROTAC synthesis using a PEG linker.
This guide underscores the critical importance of proper storage and handling of this compound to ensure the integrity of this vital reagent in drug discovery and development. By following these recommendations, researchers can minimize reagent degradation and contribute to more reliable and reproducible scientific outcomes.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
Acetamido-PEG3-Br molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acetamido-PEG3-Br, a trifunctional PEG linker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a heterobifunctional molecule featuring a stable acetamido group and a reactive bromo group at opposite ends of a 3-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a hydrophilic spacer, enhancing the solubility and pharmacokinetic properties of the resulting conjugate.
| Property | Value | Source |
| Chemical Formula | C10H20BrNO4 | [1] |
| Molecular Weight | 298.18 g/mol | [1] |
| Exact Mass | 297.0600 | [1] |
| IUPAC Name | N-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)acetamide | [1] |
| Synonyms | HY-134706, CS-0148175 | [1] |
| Purity | >98% | [1] |
| Appearance | To be determined | [1] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [1] |
Application in PROTAC Synthesis: An Experimental Workflow
This compound serves as a linker in the modular synthesis of PROTACs. The bromo group provides a reactive site for nucleophilic substitution, typically with a thiol group (e.g., from a cysteine residue on a protein or a thiol-containing small molecule ligand). The acetamido group, being relatively inert, can be part of the final structure or be a precursor to other functional groups.
The general workflow for synthesizing a PROTAC using a bromo-PEG linker is a two-step process involving the sequential attachment of a ligand for the target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase.
PROTAC Synthesis Workflow
Representative Experimental Protocol: PROTAC Synthesis
This protocol outlines a general method for the synthesis of a PROTAC using this compound, where the POI ligand contains a thiol group and the E3 ligase ligand is subsequently attached.
Materials:
-
This compound
-
Thiol-containing POI ligand
-
E3 ligase ligand with a compatible functional group for conjugation
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Step 1: Conjugation of POI Ligand to the Linker
-
Dissolve the thiol-containing POI ligand (1 equivalent) in DMF or DMSO.
-
Add a mild base such as DIPEA (1.5-2 equivalents) to the solution to deprotonate the thiol group, forming a more reactive thiolate.
-
Add this compound (1.1 equivalents), dissolved in a minimal amount of the same solvent, to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as LC-MS, to confirm the formation of the POI ligand-linker intermediate.
-
Upon completion, the intermediate product can be purified by preparative HPLC.
-
-
Step 2: Conjugation of E3 Ligase Ligand
-
The purified POI ligand-linker conjugate is then reacted with the E3 ligase ligand. The specific chemistry for this step depends on the functional groups present on both molecules.
-
For example, if the intermediate from Step 1 has a terminal group that can be converted to a carboxylic acid, it can be activated with EDC/NHS and then reacted with an amine-containing E3 ligase ligand.
-
The reaction conditions (solvent, temperature, and time) will need to be optimized for the specific coupling chemistry being employed.
-
The final PROTAC molecule is then purified, typically by preparative HPLC, to ensure high purity for subsequent biological assays.
-
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][3] A PROTAC molecule is heterobifunctional, containing two distinct ligands connected by a linker, such as this compound.[4] One ligand binds to a target Protein of Interest (POI), and the other binds to an E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[2][5] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI.[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[2] After the POI is degraded, the PROTAC is released and can act catalytically to degrade multiple copies of the target protein.[3]
PROTAC Signaling Pathway
References
Understanding PEGylation in Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, is a cornerstone of modern drug delivery. This technique has been successfully employed to improve the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from small molecules to large biologics. By increasing the hydrodynamic size, PEGylation can extend the circulating half-life, enhance solubility, and reduce the immunogenicity of the parent molecule. This guide provides a comprehensive technical overview of the core principles of PEGylation, including detailed experimental protocols for synthesis, purification, and characterization. It also presents quantitative data on the impact of PEGylation and visualizes key biological pathways and experimental workflows to provide a thorough resource for professionals in the field of drug development.
Core Principles of PEGylation
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer.[1] Its attachment to a drug molecule, a process known as PEGylation, imparts several beneficial properties that enhance the therapeutic efficacy of the drug.[2]
1.1. Advantages of PEGylation:
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the drug, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream.[2][3] This allows for less frequent dosing, improving patient compliance.[1]
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs, facilitating their formulation and administration.[][5]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.[1][3]
-
Improved Stability: PEGylation can protect drugs from enzymatic degradation, enhancing their stability in biological environments.[3]
-
Enhanced Tumor Targeting (Passive): For PEGylated nanoparticles and liposomes, the increased circulation time allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect in solid tumors, leading to their passive accumulation at the tumor site.[6][7]
1.2. Disadvantages and Challenges:
-
Reduced Bioactivity: The PEG chain can sometimes sterically hinder the interaction of the drug with its target receptor, leading to a decrease in biological activity.[3]
-
Immunogenicity of PEG: Although generally considered non-immunogenic, there have been instances of anti-PEG antibodies being generated, which can lead to accelerated clearance of the PEGylated drug.[8]
-
Manufacturing Complexity: The PEGylation process can be complex, often resulting in a heterogeneous mixture of PEGylated species that require extensive purification and characterization.[3]
-
Potential for Vacuolation: High molecular weight PEGs have been observed to cause vacuolation in macrophages, although the functional consequences of this are not fully understood.[3]
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified to assess the improvements in a drug's properties. The following tables summarize key data on the impact of PEGylation on circulation half-life, solubility, and immunogenicity.
Table 1: Enhancement of Circulation Half-Life
| Drug/Molecule | PEG Size (kDa) | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase |
| Interferon-α | 12 | ~2-3 hours | ~2-3 days | ~24-36 |
| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25 |
| Equine anti-SARS-CoV-2 F(ab')2 | 40 | 38.32 hours | 71.41 hours | ~1.86 |
| Doxorubicin (in liposomes) | 2 | - | 36 hours (circulation) | - |
| Elfabrio | Short PEG moieties | - | 78.9 ± 10.3 hours | - |
Table 2: Improvement in Solubility
| Drug | PEG Conjugate | LogD (Octanol/Water) | Change in Solubility |
| Prostate-Specific Membrane Antigen Inhibitor | [68Ga]Ga-Flu-1 (unmodified) | -2.64 ± 0.25 | - |
| Prostate-Specific Membrane Antigen Inhibitor | [68Ga]Ga-PP8-WD (PEGylated) | -4.23 ± 0.26 | Significant Increase |
| Camptothecin | Multi-armed PEG | - | Satisfactory solubility achieved |
Table 3: Influence of PEG Architecture on Immunogenicity
| PEG Architecture | Key Findings |
| Linear PEG | Generally low immunogenicity, but can still elicit anti-PEG antibodies. |
| Branched PEG | May offer enhanced immune shielding compared to linear PEGs due to higher surface density.[9] However, increased complexity could potentially lead to a more pronounced immune response in some cases.[9][10] |
| Highly Branched (e.g., brush, star) | May diminish recognition by backbone-specific antibodies due to higher densities of lower molecular weight PEG chains.[8] |
Experimental Protocols
This section provides detailed methodologies for the key steps in the development of a PEGylated therapeutic: PEGylation reaction, purification, and characterization.
3.1. Amine-Reactive PEGylation using mPEG-NHS Ester
This protocol describes a common method for PEGylating proteins via primary amines (e.g., lysine (B10760008) residues and the N-terminus).
-
Materials:
-
mPEG-NHS (methoxy-polyethylene glycol-N-hydroxysuccinimide) ester of desired molecular weight
-
Protein to be PEGylated
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration columns for buffer exchange
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[11]
-
PEGylation Reaction: Add a calculated molar excess of the mPEG-NHS solution to the protein solution with gentle stirring. A common starting point is a 20-fold molar excess of PEG to protein.[12][13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][13] The optimal time and temperature may need to be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted mPEG-NHS ester.
-
Purification: Proceed immediately to the purification step to remove unreacted PEG, quenching reagent, and to separate different PEGylated species.
-
3.2. Purification of PEGylated Proteins
A combination of chromatographic techniques is typically used to purify the desired PEGylated product.
-
Ion-Exchange Chromatography (IEX):
-
Principle: IEX separates molecules based on their net charge. PEGylation often shields the surface charges of a protein, leading to a change in its elution profile compared to the un-PEGylated form.[14]
-
Protocol (Cation Exchange Chromatography - CEX):
-
Column: Use a cation exchange column (e.g., SP Sepharose).[15]
-
Equilibration: Equilibrate the column with a low-salt binding buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Loading: Load the quenched PEGylation reaction mixture onto the column. The un-PEGylated and less-PEGylated species with a higher positive charge will bind more strongly.
-
Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).[15] The more highly PEGylated species, having a more shielded positive charge, will elute at a lower salt concentration.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the desired mono-PEGylated product.
-
-
-
Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier from the column than the smaller, un-PEGylated protein.
-
Protocol:
-
Column: Select a SEC column with a fractionation range appropriate for the size of the PEGylated protein (e.g., Superose 6 for larger proteins).[15]
-
Mobile Phase: Use a suitable buffer, such as phosphate-buffered saline (PBS).
-
Loading and Elution: Inject the sample (either the crude reaction mixture or IEX-purified fractions) onto the column and elute with the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and UV absorbance to identify and pool the fractions containing the purified PEGylated protein.
-
-
3.3. Characterization of PEGylated Proteins
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their un-PEGylated counterparts, appearing as a band or a smear at a higher apparent molecular weight.
-
Protocol:
-
Gel Preparation: Prepare a polyacrylamide gel with a percentage appropriate for the size of the protein (e.g., 4-20% gradient gel for a broad range of sizes or a 15% gel for smaller proteins).[16][17]
-
Sample Preparation: Mix the protein samples with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.[16]
-
Electrophoresis: Load the samples and a molecular weight marker into the wells and run the gel at a constant voltage (e.g., 150-200 V).[17]
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[18][19] A separate stain, such as a barium-iodide solution, can be used to specifically visualize the PEG chains.[19]
-
-
-
Mass Spectrometry (MS):
-
Principle: MS provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the degree of PEGylation (the number of PEG chains attached).
-
Protocol (LC-MS with Q-TOF):
-
Liquid Chromatography (LC): Separate the different PEGylated species using reverse-phase HPLC.
-
Mass Spectrometry (MS): Analyze the eluting species using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[20]
-
Charge Deconvolution: The resulting mass spectrum will show a complex pattern of charge states due to the large size and heterogeneity of the PEGylated protein. Post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the spectrum.[20][21] Deconvolution software is then used to determine the zero-charge mass of the different species present.
-
Data Analysis: The mass difference between the un-PEGylated and PEGylated protein will correspond to the mass of the attached PEG chains, confirming the degree of PEGylation. The characteristic mass difference of the ethylene (B1197577) glycol monomer (44 Da) can also be observed.[20]
-
-
Key Pathways and Workflows
Visualizing complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key concepts in PEGylation.
Conclusion
PEGylation remains a vital and widely utilized strategy in drug delivery, offering significant advantages in improving the therapeutic potential of a diverse range of molecules. A thorough understanding of the principles of PEGylation, coupled with robust experimental protocols for synthesis, purification, and characterization, is essential for the successful development of PEGylated therapeutics. This guide has provided a detailed overview of these core aspects, supported by quantitative data and visual representations of key biological and experimental processes. As the field continues to evolve with the development of novel PEG architectures and alternative polymers, the fundamental knowledge presented here will serve as a valuable resource for researchers and drug development professionals striving to create more effective and safer medicines.
References
- 1. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 7. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. conductscience.com [conductscience.com]
- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
- 21. sciex.com [sciex.com]
Acetamido-PEG3-Br: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality for selectively eliminating disease-causing proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties.
This technical guide focuses on Acetamido-PEG3-Br , a bifunctional linker increasingly utilized in the synthesis of PROTACs. Its structure features a three-unit polyethylene (B3416737) glycol (PEG) chain that imparts hydrophilicity and flexibility, an acetamido group, and a terminal bromide. The bromo group serves as a reactive handle for conjugation to various nucleophiles, making it a versatile building block in the construction of targeted therapeutics. This document provides an in-depth overview of its chemical properties, applications in targeted therapy, and detailed experimental protocols for its use.
Chemical Properties and Structure
This compound, systematically named N-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)acetamide, is a well-defined, monodisperse PEG linker. Its key chemical properties are summarized in the table below. The PEG chain enhances the aqueous solubility of the resulting PROTAC, a crucial factor for bioavailability, while the terminal bromide allows for efficient covalent bond formation with E3 ligase ligands or protein-targeting warheads.
| Property | Value | Reference |
| IUPAC Name | N-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)acetamide | [1] |
| Synonyms | This compound, HY-134706, CS-0148175 | [1] |
| Molecular Formula | C10H20BrNO4 | [1] |
| Molecular Weight | 298.18 g/mol | [1] |
| Exact Mass | 297.0600 | [1] |
| Purity | Typically >98% | [1] |
| Appearance | To be determined | [1] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |
Core Application: A Linker for PROTAC Synthesis
The primary application of this compound is as a linker in the modular synthesis of PROTACs. The general structure of a PROTAC consists of a warhead that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects these two moieties. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.
The use of PEG linkers, such as this compound, is advantageous due to their ability to improve the solubility and cell permeability of the final PROTAC molecule. The flexibility of the PEG chain can also be crucial in allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation.
Experimental Protocols
While specific reaction conditions should be optimized for each unique synthesis, the following provides a general, exemplary protocol for the conjugation of this compound to an E3 ligase ligand containing a nucleophilic handle, such as a phenol (B47542) or an amine. This protocol is based on standard nucleophilic substitution reactions commonly used in PROTAC synthesis.
Exemplary Synthesis of a PROTAC Precursor
This protocol describes the alkylation of a phenolic group on a hypothetical E3 ligase ligand with this compound.
Materials:
-
Hypothetical E3 Ligase Ligand with a phenolic hydroxyl group (e.g., a derivative of Thalidomide)
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
Procedure:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to form the phenoxide.
-
Add a solution of this compound (1.2-1.5 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired PROTAC precursor.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Signaling Pathways in Targeted Therapy
The specific signaling pathway impacted by a PROTAC synthesized with this compound is determined by the "warhead" component of the molecule. PROTACs are designed to target and degrade specific proteins that are key drivers in disease pathways. For instance, in oncology, many PROTACs have been developed to target proteins involved in cell cycle progression, signal transduction, and apoptosis.
An example of a relevant signaling pathway is the PI3K/AKT/mTOR pathway , which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and survival. A PROTAC could be designed with a warhead that binds to a key kinase in this pathway, such as PI3K or AKT. By linking this warhead to an E3 ligase ligand via this compound, the resulting PROTAC would induce the degradation of the target kinase, thereby inhibiting the downstream signaling cascade and suppressing tumor growth.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of targeted therapeutics, particularly PROTACs. Its defined length, flexibility, and hydrophilicity, conferred by the PEG spacer, offer significant advantages in optimizing the properties of the final drug candidate. The terminal bromide provides a reliable reactive site for conjugation to various molecular scaffolds. While the successful application of any linker is ultimately dependent on the specific warhead and E3 ligase ligand combination, this compound represents a key building block in the expanding arsenal (B13267) of molecules for targeted protein degradation. As research in this area continues to accelerate, the use of well-characterized and adaptable linkers like this compound will be instrumental in the development of the next generation of precision medicines.
References
Methodological & Application
Application Notes and Protocols for Acetamido-PEG3-Br Bioconjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of proteins, peptides, and antibodies.[1][2] PEGylation can improve pharmacokinetics, increase stability, reduce immunogenicity, and enhance drug solubility.[1][2][] This document provides a detailed protocol for the site-specific conjugation of Acetamido-PEG3-Br, a thiol-reactive PEG linker, to antibodies.
The this compound linker contains a bromoacetamide functional group that specifically reacts with free sulfhydryl (thiol) groups, typically those generated by the reduction of interchain disulfide bonds within the antibody's hinge region.[4] This reaction forms a stable thioether bond, resulting in a precisely controlled antibody-PEG conjugate.[4] This site-specific approach minimizes the heterogeneity of the final product and helps preserve the antigen-binding affinity of the antibody.[5]
Principle of the Method
The bioconjugation process involves two primary steps:
-
Selective Reduction of Antibody Disulfide Bonds: The antibody's interchain disulfide bonds are selectively reduced using a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to generate reactive free thiol (-SH) groups.[5][6][7] The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).[5]
-
Thiol-Alkylation with this compound: The generated thiol groups on the antibody undergo a nucleophilic substitution reaction with the bromoacetamide group of the this compound linker. The bromide atom serves as an excellent leaving group, resulting in the formation of a stable covalent thioether linkage.[4][8]
Experimental Protocols
Materials and Equipment
-
Antibody: Purified monoclonal antibody (e.g., IgG1) at a concentration of 1-10 mg/mL.
-
This compound Linker: Stored at -20°C, protected from moisture.[9]
-
Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction Buffers:
-
Reduction Buffer: Phosphate-Buffered Saline (PBS) containing 5-10 mM EDTA, pH 7.0-7.5.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) containing 5-10 mM EDTA, pH 7.5-8.0.
-
-
Quenching Reagent: N-acetylcysteine or L-cysteine solution.
-
Purification System: Size-exclusion chromatography (SEC) or gel filtration columns (e.g., Sephadex G-25).[7]
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, HPLC system (SEC and/or reverse-phase).[7]
-
General Lab Equipment: Pipettes, microcentrifuge tubes, conical tubes, rotator/mixer, pH meter.
Protocol 1: Antibody Reduction (Generation of Free Thiols)
This protocol describes the partial reduction of a monoclonal antibody using DTT. The concentration of DTT can be varied to control the number of disulfide bonds reduced.[5]
-
Antibody Preparation: Prepare the antibody solution in ice-cold Reduction Buffer to a final concentration of 5-10 mg/mL.
-
Reducing Agent Preparation: Prepare a fresh stock solution of 10 mM DTT in water.
-
Reduction Reaction: Add the DTT stock solution to the antibody solution to achieve a final DTT concentration that results in the desired molar excess (see Table 1 for guidance).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[7]
-
Removal of Reducing Agent: Immediately after incubation, remove the excess DTT using a pre-equilibrated desalting column (e.g., Sephadex G-25) with degassed Conjugation Buffer. This step is critical to prevent re-oxidation of thiols and to avoid quenching the subsequent conjugation reaction.
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Determine Reduced Antibody Concentration: Measure the protein concentration of the desalted, reduced antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
Linker Preparation: Dissolve this compound in an anhydrous organic solvent such as DMSO to prepare a 10 mM stock solution immediately before use.[7]
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. A typical molar excess is 5-10 moles of linker per mole of generated thiol groups.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quenching: Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-2 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification and Characterization of the Conjugate
-
Purification: Purify the antibody-PEG conjugate from excess linker and quenching reagent using size-exclusion chromatography (gel filtration).[] The larger, PEGylated antibody will elute first.
-
Concentration and Buffer Exchange: Concentrate the purified conjugate using an appropriate centrifugal filter device and exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization (Optional but Recommended):
-
SDS-PAGE Analysis: Analyze the conjugate under non-reducing and reducing conditions to confirm conjugation and assess purity.
-
UV-Vis Spectroscopy: Determine the final protein concentration.
-
HPLC Analysis: Use size-exclusion HPLC (SEC-HPLC) to assess the level of aggregation and reverse-phase HPLC (RP-HPLC) to determine the drug-to-antibody ratio (DAR).[7]
-
Data Presentation: Reaction Parameters
The following tables provide guideline parameters for the reduction and conjugation reactions. Optimization may be required for specific antibodies and desired outcomes.
Table 1: Guideline for Antibody Reduction with DTT
| Parameter | Condition | Purpose | Reference |
| Antibody Concentration | 5 - 10 mg/mL | To ensure efficient reaction kinetics. | [7] |
| DTT Concentration (molar excess over Ab) | 5 - 20 equivalents | To control the number of reduced disulfides (2-8 thiols). | [5] |
| Buffer | PBS, pH 7.0-7.5, with 5 mM EDTA | To maintain antibody stability and chelate metal ions. | [7] |
| Temperature | 37°C | To facilitate disulfide bond reduction. | [5][7] |
| Incubation Time | 30 - 60 minutes | To allow for sufficient reduction. | [5][7] |
Table 2: Guideline for this compound Conjugation
| Parameter | Condition | Purpose | Reference |
| Reduced Antibody Conc. | 1 - 5 mg/mL | To minimize aggregation during conjugation. | [7] |
| Linker Molar Excess (over generated thiols) | 5 - 10 equivalents | To drive the conjugation reaction to completion. | [7] |
| Buffer | PBS, pH 7.5-8.0, with 5 mM EDTA | Optimal pH for thiol-alkylation with bromoacetamide. | [10] |
| Temperature | Room Temperature (or 4°C) | To balance reaction rate and antibody stability. | [] |
| Incubation Time | 1 - 2 hours (or overnight at 4°C) | To ensure complete conjugation. | [] |
| Quenching Reagent | 1-2 mM N-acetylcysteine | To cap unreacted bromoacetamide groups. | [7] |
Diagrams and Workflows
Bioconjugation Workflow
The overall workflow for producing the antibody-PEG conjugate is depicted below.
Reaction Chemistry
This diagram illustrates the chemical reaction between a thiol group on the reduced antibody and the this compound linker.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. PEGylation of Peptides/Proteins/Antibody, PEGylation Reagents | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs using Acetamido-PEG3-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3][4] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing not only the formation and stability of the ternary complex but also the molecule's physicochemical properties such as solubility and cell permeability.[7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and provide conformational flexibility, which can be crucial for optimal ternary complex formation.[8] Acetamido-PEG3-Br is a versatile PEG-based linker that features a terminal bromine atom for facile conjugation to a nucleophilic group on a POI ligand and a terminal acetamide (B32628) for potential further functionalization, though in many synthetic routes, the amide remains as a stable functional group.
This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing the this compound linker, with a representative warhead containing a phenolic hydroxyl group and an E3 ligase ligand bearing a carboxylic acid.
Data Presentation
Table 1: Representative Quantitative Data for PROTAC Synthesis and Activity
| Step | Parameter | Value | Notes |
| Synthesis | |||
| Step 1: Linker Conjugation to Warhead | Yield | 60-80% | Dependent on the reactivity of the warhead. |
| Purity (post-purification) | >95% | Assessed by LC-MS and NMR. | |
| Step 2: Final PROTAC Synthesis | Yield | 40-60% | Dependent on coupling efficiency. |
| Purity (post-preparative HPLC) | >98% | Assessed by LC-MS and NMR. | |
| Biological Activity | |||
| Ternary Complex Formation | Kd | 10-100 nM | Measured by biophysical assays (e.g., TR-FRET, SPR). |
| Target Protein Degradation | DC50 | 1-100 nM | Half-maximal degradation concentration in a specific cell line.[8] |
| Dmax | >90% | Maximum degradation of the target protein.[8] |
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis and Evaluation Workflow.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process. The following protocols outline a two-step synthesis where the linker is first conjugated to the warhead, followed by coupling to the E3 ligase ligand.
Protocol 1: Synthesis of the Warhead-Linker Intermediate
This protocol describes the conjugation of this compound to a warhead containing a nucleophilic group, such as a phenol, via a Williamson ether synthesis.
Reagents and Materials:
-
Warhead with a phenolic hydroxyl group (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for flash column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (3.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the warhead-linker intermediate.
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol details the coupling of the warhead-linker intermediate's terminal functional group (in this case, the other end of a bifunctional linker would be required if the acetamide is not the point of attachment; assuming a variant of the linker with a terminal amine for this example) to a carboxylic acid-functionalized E3 ligase ligand. For this protocol, we will assume a variant of the linker, Amino-PEG3-Acetamide, is attached to the warhead, and this amine will be coupled to the E3 ligase ligand. If this compound were to be modified, a hydrolysis of the amide to an amine would be necessary. A more direct route involves starting with a Boc-protected amine on the linker. However, to illustrate a potential use of a bromo-terminated linker, we first attach it to the warhead. For the second step, let's assume the acetamide is hydrolyzed to an amine.
Reagents and Materials:
-
Warhead-Linker-Amine Intermediate (1.0 eq)
-
E3 Ligase Ligand with a carboxylic acid (e.g., pomalidomide) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the warhead-linker-amine intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Characterize the final product by LC-MS and NMR spectroscopy.[]
Protocol 3: Assessment of Target Protein Degradation by Western Blot
This protocol provides a standard method to evaluate the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with increasing concentrations of the synthesized PROTAC or vehicle control for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities to determine the level of target protein degradation relative to the loading control.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetamido-PEG3-Br in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Acetamido-PEG3-Br, a heterobifunctional linker, in the development of Antibody-Drug Conjugates (ADCs). This document outlines the linker's properties, its role in ADC design, and detailed protocols for conjugation, purification, and characterization.
Introduction to this compound in ADC Development
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a bromoacetamide group and a terminal protected amine (in the form of an acetamide). The bromoacetamide moiety serves as a thiol-reactive functional group for covalent attachment to cysteine residues on the antibody. The short, hydrophilic three-unit PEG spacer enhances the water solubility of the ADC, which can help to mitigate aggregation issues often associated with hydrophobic payloads.[1][2]
Key Features of this compound:
-
Thiol-Reactive Moiety: The bromoacetamide group reacts with free thiol groups, typically from reduced interchain cysteines of an antibody, to form a stable thioether bond.[2]
-
Hydrophilic PEG Spacer: The PEG3 spacer improves the hydrophilicity of the ADC, which can lead to improved pharmacokinetics and reduced aggregation.[1]
-
Defined Length: As a discrete PEG linker, it ensures the synthesis of a homogeneous ADC product, which is crucial for consistent batch-to-batch manufacturing and predictable in vivo performance.
Properties of this compound
A summary of the physical and chemical properties of a representative this compound linker is provided below.
| Property | Value | Reference |
| Chemical Formula | C10H20BrNO4 | [3] |
| Molecular Weight | 298.18 g/mol | [3] |
| Appearance | To be determined | [3] |
| Purity | >98% (typical) | [3] |
| Solubility | Soluble in DMSO, DMF | [3] |
| Storage Conditions | -20°C for long-term storage (months to years) | [3] |
Experimental Protocols
The development of an ADC using this compound typically involves a multi-step process, including antibody preparation, drug-linker synthesis, conjugation, and subsequent purification and characterization of the final ADC.
General Workflow for ADC Synthesis
The overall workflow for generating an ADC with this compound is depicted below. This process begins with the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by conjugation with the pre-formed drug-linker complex, and concludes with purification and characterization of the ADC.
Overall workflow for ADC synthesis using this compound.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Reaction buffer (e.g., Phosphate Buffered Saline with 1 mM DTPA, pH 7.4)
-
Desalting columns (e.g., Sephadex G25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-20 mg/mL in the reaction buffer.[4]
-
TCEP Addition: Add a 2-4 fold molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired number of free thiols per antibody.[4]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[4]
-
Purification: Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
Thiol Quantification: Determine the number of free thiols per antibody using Ellman's reagent or other suitable methods.
Protocol 2: Drug-Linker Synthesis (Conceptual)
The this compound linker needs to be conjugated to the cytotoxic payload prior to its reaction with the antibody. This typically involves the deprotection of the acetamido group to reveal a primary amine, which can then be coupled to a carboxylic acid-containing payload using standard amide bond formation chemistry (e.g., EDC/NHS).
Note: The specific protocol for this step is highly dependent on the chemical nature of the cytotoxic drug.
Protocol 3: Conjugation of Drug-Linker to Reduced Antibody
This protocol outlines the conjugation of the pre-formed drug-linker complex to the reduced antibody.
Materials:
-
Reduced monoclonal antibody with free thiol groups
-
Drug-Linker (with this compound) stock solution in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
Procedure:
-
Reaction Setup: Cool the reduced antibody solution to 4°C.
-
Drug-Linker Addition: Add a 1.2 to 1.5-fold molar excess of the Drug-Linker solution per free thiol to the antibody solution with gentle stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour.[4]
-
Quenching: Quench the reaction by adding a 20-fold molar excess of the quenching solution relative to the drug-linker to cap any unreacted thiol groups on the antibody.[4]
Protocol 4: ADC Purification
Purification of the ADC is essential to remove unreacted drug-linker, unconjugated antibody, and aggregates. Size-Exclusion Chromatography (SEC) is a commonly used method.
Materials:
-
Crude ADC conjugation mixture
-
SEC column
-
Elution buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the elution buffer.
-
Sample Loading: Load the crude ADC mixture onto the column.
-
Elution: Elute the ADC using the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.
-
Analysis: Analyze the collected fractions for purity and concentration.
Protocol 5: ADC Characterization
3.6.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[5] It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
| Method | Principle | Information Provided |
| HIC | Separates ADC species based on hydrophobicity. Each conjugated drug adds to the overall hydrophobicity. | Average DAR and distribution of drug-loaded species.[5] |
| LC-MS | Separates the light and heavy chains of the reduced ADC, and the mass of each is determined. | Average DAR and mass confirmation of each species.[5][7] |
3.6.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.[8][9]
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[10]
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[10]
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Expected Results and Data Presentation
The use of a short PEG linker like this compound is expected to provide a balance between improved hydrophilicity and maintaining potent cytotoxic activity.
Impact of PEG Linker Length on ADC Properties
While specific data for PEG3 is limited in the public domain, the general trend observed with PEG linkers can provide valuable context.
| Parameter | PEG0 (No PEG) | Short PEG (e.g., PEG3) (Expected) | Longer PEG (e.g., PEG8-PEG24) | Reference |
| Hydrophilicity | Low | Moderate | High | [1] |
| Plasma Half-life (t½) | Shorter | Moderately Increased | Significantly Increased | [11] |
| In Vitro Potency (IC50) | Potentially Higher | Slightly Reduced | May be Reduced | [12] |
| In Vivo Efficacy | Variable | Potentially Improved | Often Improved | [12] |
| Aggregation Tendency | Higher | Reduced | Significantly Reduced | [1] |
Representative In Vitro Cytotoxicity Data
The following table shows hypothetical IC50 values for an anti-HER2 ADC constructed with different components, tested on a HER2-positive cell line.
| Compound | IC50 (nM) |
| Anti-HER2-PEG3-Drug Conjugate | 5-20 |
| Unconjugated Anti-HER2 mAb | >1000 |
| Free Cytotoxic Drug | 0.1-1 |
| Non-targeting ADC | >500 |
Signaling Pathway and Mechanism of Action
An ADC developed with this compound targeting the HER2 receptor would follow a specific mechanism of action, culminating in the targeted killing of cancer cells.
Mechanism of action of an anti-HER2 ADC.
Mechanism of Action:
-
Binding: The ADC circulates in the bloodstream and its monoclonal antibody component specifically binds to the HER2 receptor on the surface of cancer cells.[13][14]
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cell through endocytosis, forming an endosome.[13][14]
-
Trafficking: The endosome containing the ADC-receptor complex fuses with a lysosome.
-
Payload Release: Inside the lysosome, the antibody is degraded by proteases, leading to the release of the cytotoxic payload.
-
Cytotoxic Action: The released payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule formation, ultimately leading to apoptosis (programmed cell death).[13][14]
Conclusion
This compound is a valuable linker for the development of ADCs, offering a balance of hydrophilicity and reactivity. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to successfully synthesize, purify, and characterize ADCs using this linker. The defined nature of the PEG spacer contributes to the generation of homogeneous ADCs, which is a significant advantage in the development of these complex biotherapeutics. Careful optimization of the conjugation conditions and thorough characterization of the final product are essential for the successful development of a safe and effective ADC.
References
- 1. Bromoacetamido-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Site-Specific Peptide PEGylation using Acetamido-PEG3-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to increased solubility, extended circulatory half-life, reduced immunogenicity, and improved stability. Acetamido-PEG3-Br is a discrete PEGylation reagent that facilitates the site-specific modification of peptides, particularly at cysteine residues. The bromoacetyl group of this reagent selectively reacts with the sulfhydryl group of cysteine residues under controlled pH conditions, forming a stable thioether bond. This application note provides a detailed protocol for the reaction of this compound with a cysteine-containing peptide, including reaction optimization, purification, and characterization of the resulting PEGylated peptide.
Reaction Principle
The conjugation of this compound to a peptide containing a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group. This results in the formation of a stable thioether linkage and the displacement of the bromide ion. The selectivity of this reaction for cysteine residues over other nucleophilic amino acids, such as lysine (B10760008) and histidine, can be controlled by maintaining the reaction pH within an optimal range.
Data Presentation: Reaction Condition Optimization
The efficiency of the PEGylation reaction is influenced by several factors, including pH, the molar ratio of reactants, temperature, and reaction time. The following table summarizes the recommended starting conditions and expected outcomes for the reaction of this compound with a cysteine-containing peptide.
| Parameter | Recommended Range | Remarks |
| pH | 7.5 - 8.5 | Optimal for selective alkylation of cysteine residues. Higher pH can lead to side reactions with other nucleophilic amino acids (e.g., lysine, histidine). |
| Molar Ratio (this compound : Peptide) | 1.5:1 to 5:1 | A slight to moderate excess of the PEG reagent ensures complete consumption of the peptide. The optimal ratio should be determined empirically. |
| Temperature | Room Temperature (20-25 °C) | Provides a balance between reaction rate and stability of the reactants. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by RP-HPLC to determine the optimal time. |
| Peptide Concentration | 1 - 5 mg/mL | Dependent on the solubility of the peptide in the reaction buffer. |
Experimental Protocols
Protocol 1: PEGylation of a Cysteine-Containing Peptide
This protocol describes the general procedure for the covalent attachment of this compound to a peptide containing a single cysteine residue.
Materials and Reagents:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
Solvent for this compound: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has existing disulfide bonds, it must be reduced prior to PEGylation. This can be achieved by incubating the peptide with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
PEGylation Reaction: Add the desired molar excess (e.g., 3-fold) of the this compound stock solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The progress of the reaction should be monitored by taking aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by RP-HPLC.
-
Quenching the Reaction: Once the reaction has reached completion (as determined by RP-HPLC analysis), quench any unreacted this compound by adding a 10-fold molar excess of the Quenching Solution (DTT) relative to the initial amount of this compound. Let the quenching reaction proceed for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC as described in Protocol 2.
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the Acetamido-PEG3 moiety (approximately 246.1 Da).
Protocol 2: Purification of the PEGylated Peptide by RP-HPLC
This protocol outlines a general method for the purification of the PEGylated peptide from the reaction mixture.
Materials and Reagents:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Quenched reaction mixture
Procedure:
-
Sample Preparation: Acidify the quenched reaction mixture to a pH of 2-3 with TFA. Centrifuge the sample to remove any precipitated material.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 30 minutes. The PEGylated peptide is expected to elute later than the unreacted peptide due to its increased hydrophobicity.
-
Fraction Collection: Collect fractions corresponding to the peak of the PEGylated peptide.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.
Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism of this compound with a cysteine residue.
Experimental Workflow
Caption: Workflow for peptide PEGylation and analysis.
Application Notes: Site-Specific Conjugation of Acetamido-PEG3-Br to a Cysteine Residue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1] Key benefits of PEGylation include an increased hydrodynamic size, which prolongs circulation half-life by reducing renal clearance, enhanced solubility, and a reduction in immunogenicity by masking epitopes on the molecule's surface.[1] Site-specific PEGylation, which targets a particular amino acid residue, is highly desirable as it yields a homogeneous product with predictable and reproducible characteristics, in contrast to random conjugation methods that can lead to a heterogeneous mixture of products with varying biological activities.[2]
Cysteine, with its nucleophilic thiol group, is an ideal target for site-specific modification due to its relatively low abundance in proteins.[3] Acetamido-PEG3-Br is a PEGylation reagent that facilitates the covalent attachment of a three-unit PEG chain to a free cysteine residue. The bromoacetamide group reacts specifically with the sulfhydryl group of cysteine via a thiol-alkylation reaction, forming a stable thioether bond. In this nucleophilic substitution reaction, the bromide ion serves as an excellent leaving group.[4]
This application note provides a detailed protocol for the conjugation of this compound to a protein containing a target cysteine residue. It covers the experimental procedure, purification of the conjugate, and methods for characterization. Additionally, it includes an example of a therapeutic application involving the PEGylation of Interferon beta-1b and its associated signaling pathway.
Experimental Workflow
The overall workflow for the site-specific conjugation of this compound to a cysteine residue involves several key stages, from protein preparation to final product analysis.
Caption: Experimental workflow for conjugating this compound to a cysteine residue.
Experimental Protocols
This section details the methodology for the conjugation of this compound to a protein with an available cysteine residue.
Materials and Equipment
-
Protein: Protein or peptide with at least one accessible cysteine residue.
-
PEG Reagent: this compound.
-
Buffers:
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5.
-
Purification Buffers: As required for the chosen chromatography method (e.g., SEC buffer: PBS, pH 7.4).
-
-
Reducing Agent (if required): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355).
-
Analytical Equipment:
-
SDS-PAGE system.
-
HPLC system with SEC or RP column.
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
-
Purification Equipment: Chromatography system (e.g., FPLC or HPLC) with appropriate columns (SEC, IEX, or HIC).
-
General Lab Equipment: pH meter, centrifuge, reaction tubes, etc.
Protocol for Cysteine Conjugation
1. Protein Preparation and Reduction (if necessary):
-
Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is involved in a disulfide bond or if the protein solution has been exposed to oxidizing conditions, a reduction step is necessary.
-
Add TCEP to a final concentration of 1-5 mM. TCEP is often preferred as it is stable and does not contain a thiol group that would react with the bromoacetamide reagent.
-
Incubate at room temperature for 30-60 minutes.
-
-
If a reducing agent like DTT was used, it must be removed before adding the PEG reagent. This can be achieved by buffer exchange using a desalting column or dialysis.
2. Conjugation Reaction:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer) at a concentration of 10-100 mM.
-
Add the this compound stock solution to the protein solution. A molar excess of the PEG reagent (e.g., 10 to 50-fold excess relative to the protein) is recommended to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
The reaction should be performed in the dark to minimize potential side reactions with the bromoacetamide group.
3. Quenching the Reaction:
-
To stop the conjugation reaction and consume any unreacted this compound, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the initial amount of the PEG reagent.
-
Incubate for an additional 30 minutes at room temperature.
4. Purification of the PEGylated Protein:
-
The PEGylated protein conjugate can be purified from unreacted protein, excess PEG reagent, and quenching reagent using chromatography.
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and other low molecular weight components.[5]
-
Ion Exchange Chromatography (IEX): The attachment of PEG can shield the surface charges of the protein, altering its binding to an IEX resin. This allows for the separation of the PEGylated protein from the unmodified protein.[5]
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can also alter the hydrophobicity of the protein, enabling separation by HIC.[5]
-
-
Collect fractions and analyze them by SDS-PAGE and/or HPLC to identify those containing the purified conjugate.
-
Pool the relevant fractions and, if necessary, concentrate the purified conjugate and exchange it into a suitable storage buffer.
5. Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift, indicating an increase in the molecular weight of the protein.
-
HPLC: Use analytical SEC-HPLC or RP-HPLC to assess the purity of the conjugate.
-
Mass Spectrometry: Confirm the identity and homogeneity of the PEGylated protein by mass spectrometry. The observed mass should correspond to the mass of the protein plus the mass of the attached PEG moiety.
Quantitative Data Summary
The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table provides a summary of typical quantitative data that can be expected for a bromoacetamide-PEG conjugation to a cysteine residue.
| Parameter | Typical Range | Method of Determination | Notes |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | - | A higher molar ratio generally leads to higher conjugation efficiency but may also increase the risk of non-specific modifications. |
| Conjugation Efficiency | 70-95% | HPLC, Mass Spectrometry | Defined as the percentage of the protein that has been successfully PEGylated. |
| Yield of Purified Conjugate | 50-80% | UV-Vis Spectroscopy (A280) | The final yield depends on both the conjugation efficiency and the efficiency of the purification steps. |
| Purity of Final Product | >95% | SDS-PAGE, SEC-HPLC | Purity is assessed after the final purification step. |
| Reaction Time | 1-4 hours (RT) or 12-24 hours (4°C) | Time-course analysis by HPLC or SDS-PAGE | Longer reaction times can increase efficiency but also the potential for side reactions. |
Application Example: PEGylation of Interferon beta-1b
Interferon beta (IFN-β) is a cytokine used in the treatment of multiple sclerosis. However, its short in vivo half-life necessitates frequent injections. Site-specific PEGylation of IFN-β at an engineered cysteine residue has been shown to improve its pharmacokinetic profile and antitumor activity.[6]
Signaling Pathway
IFN-β exerts its biological effects by binding to its cell surface receptor (IFNAR), which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[7][8] This leads to the transcription of interferon-stimulated genes (ISGs), which are involved in antiviral, antiproliferative, and immunomodulatory responses.[8]
Caption: The JAK-STAT signaling pathway activated by PEGylated Interferon-β.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific PEGylation Enhances the Pharmacokinetic Properties and Antitumor Activity of Interferon Beta-1b - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 8. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Acetamido-PEG3-Br Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. Acetamido-PEG3-Br is a short, hydrophilic linker containing a bromoacetamide group that specifically reacts with free thiol groups on cysteine residues, enabling site-specific PEGylation.
Following the conjugation reaction, a heterogeneous mixture is typically obtained, containing the desired PEGylated protein, unreacted protein, excess PEGylating reagent, and potentially multi-PEGylated species. The purification of the target this compound conjugated protein is therefore a critical step to ensure the safety and efficacy of the final product. This document provides detailed application notes and protocols for the purification of these conjugates, focusing on common chromatographic techniques.
Challenges in Purification
The primary challenges in purifying this compound conjugated proteins stem from the subtle differences between the desired product and potential impurities. The short PEG3 linker results in a small increase in molecular weight, which can make separation from the unconjugated protein by size exclusion chromatography challenging. Additionally, the reaction may produce a mixture of mono-, di-, and multi-PEGylated proteins, as well as positional isomers, which can be difficult to resolve.[1][]
Purification Strategies
A multi-step purification strategy is often necessary to achieve high purity of the this compound conjugated protein. The most common techniques employed are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for removing unreacted, low molecular weight PEG linkers and for separating PEGylated proteins from their native counterparts, especially when larger PEGs are used.[1][]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with IEX resins and allowing for the separation of conjugated and unconjugated species.[1][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG chain can alter the protein's surface hydrophobicity, enabling separation of different PEGylated forms.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical characterization and small-scale purification.[1]
Experimental Workflow
The purification process for an this compound conjugated protein typically follows a series of steps to remove impurities and isolate the desired product. The general workflow is outlined below.
Figure 1: General experimental workflow for the purification of this compound conjugated proteins.
Data Presentation
The following table presents illustrative data for a typical purification process of a model protein conjugated with this compound. Please note that these values are representative and will vary depending on the specific protein and conjugation conditions.
| Purification Step | Protein Load (mg) | Elution Conditions | Yield (%) | Purity (%) |
| Crude Reaction Mixture | 100 | - | 100 | 40 |
| Size Exclusion Chromatography | 95 | Isocratic elution with PBS | 90 | 75 |
| Ion-Exchange Chromatography | 85 | Salt gradient (e.g., 0-1 M NaCl) | 75 | 95 |
| Hydrophobic Interaction Chromatography | 63 | Decreasing salt gradient (e.g., 2-0 M (NH₄)₂SO₄) | 55 | >98 |
Experimental Protocols
Size Exclusion Chromatography (SEC)
Objective: To remove excess, unreacted this compound linker and other small molecule impurities from the conjugation reaction mixture.
Materials:
-
SEC column (e.g., Superdex 75 or similar, appropriate for the size of the protein)
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
Conjugation reaction mixture
-
0.22 µm syringe filters
Protocol:
-
Equilibrate the SEC column with at least two column volumes of PBS at a flow rate appropriate for the column.
-
Filter the conjugation reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Load the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with PBS at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the high molecular weight peak, which contains the protein species (conjugated and unconjugated).
-
Analyze the collected fractions by SDS-PAGE to confirm the removal of the low molecular weight impurities.
Ion-Exchange Chromatography (IEX)
Objective: To separate the this compound conjugated protein from the unreacted native protein.
Materials:
-
IEX column (cation or anion exchange, depending on the pI of the protein)
-
Chromatography system
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
SEC-purified protein sample
-
Dialysis tubing or centrifugal concentrators for buffer exchange
Protocol:
-
Buffer exchange the SEC-purified sample into the IEX Binding Buffer.
-
Equilibrate the IEX column with at least five column volumes of Binding Buffer.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).
-
Monitor the elution profile at 280 nm. The PEGylated protein is expected to elute at a different salt concentration than the unconjugated protein due to charge shielding by the PEG linker.
-
Collect fractions across the elution peak(s).
-
Analyze the fractions by SDS-PAGE and/or RP-HPLC to identify those containing the pure conjugated protein.
Hydrophobic Interaction Chromatography (HIC)
Objective: To separate mono-PEGylated from multi-PEGylated species and remove any remaining impurities.
Materials:
-
HIC column (e.g., Phenyl Sepharose or similar)
-
Chromatography system
-
Binding Buffer (e.g., 2 M (NH₄)₂SO₄ in 50 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
IEX-purified protein sample
Protocol:
-
Add a high concentration of salt (e.g., (NH₄)₂SO₄ to a final concentration of 2 M) to the IEX-purified sample.
-
Equilibrate the HIC column with at least five column volumes of Binding Buffer.
-
Load the salted sample onto the column.
-
Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a decreasing linear salt gradient (e.g., 100-0% Binding Buffer over 20 column volumes).
-
Monitor the elution profile at 280 nm. Proteins will elute in order of increasing hydrophobicity.
-
Collect fractions and analyze by SDS-PAGE and RP-HPLC to identify the fractions containing the pure mono-PEGylated protein.
Application in PROTACs
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[3][4][5][6]
Figure 2: Mechanism of action of a PROTAC utilizing a PEG linker for targeted protein degradation.
Conclusion
The purification of this compound conjugated proteins requires a systematic and often multi-step chromatographic approach. The choice and optimization of purification techniques such as SEC, IEX, and HIC are critical for obtaining a highly pure and homogenous final product. The protocols and information provided in this document serve as a guide for researchers, scientists, and drug development professionals to develop robust purification strategies for this important class of bioconjugates.
References
Application Notes and Protocols for Acetamido-PEG3-Br Linker Conjugation to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acetamido-PEG3-Br linker is a heterobifunctional molecule widely utilized in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a bromoacetyl group at one end, which is reactive towards nucleophiles such as primary amines and thiols, and an acetamido-PEG3 moiety that enhances solubility and provides a flexible spacer. This document provides detailed protocols for the conjugation of this compound to small molecules containing primary amine or thiol functional groups, along with methods for purification and analysis of the resulting conjugates. Furthermore, it explores the application of such conjugates in the context of targeted protein degradation, focusing on the EGFR and BCR-ABL signaling pathways.
Properties of this compound
| Property | Value |
| Molecular Formula | C10H20BrNO4 |
| Molecular Weight | 298.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents |
| Reactive Group | Bromoacetyl |
| Spacer Arm | 11 atoms |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Small Molecule Containing a Primary Amine
This protocol describes the alkylation of a primary amine on a small molecule (SM) with this compound. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the bromoacetyl group.
Materials:
-
Small molecule with a primary amine (SM-NH2)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the small molecule containing a primary amine (SM-NH2) (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Linker: Dissolve this compound (1.1-1.5 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure SM-NH-PEG3-Acetamido conjugate.
Expected Yield: 60-80% (dependent on the specific small molecule).
Protocol 2: Conjugation of this compound to a Small Molecule Containing a Thiol
This protocol details the reaction of this compound with a thiol-containing small molecule (SM-SH) to form a stable thioether bond. The reaction is typically carried out at a slightly basic pH to facilitate the formation of the more nucleophilic thiolate anion.
Materials:
-
Small molecule with a thiol group (SM-SH)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, or a similar non-amine containing buffer
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Preparation of Solutions:
-
Dissolve the thiol-containing small molecule (SM-SH) (1.0 eq) in PBS buffer (pH 7.2-7.4). A small amount of a co-solvent like DMSO or DMF may be used to aid dissolution.
-
Prepare a stock solution of this compound (1.2-2.0 eq) in DMSO or DMF.
-
-
Reaction: Add the this compound stock solution to the solution of the small molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.
-
Purification: Purify the reaction mixture directly by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) to obtain the pure SM-S-PEG3-Acetamido conjugate.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.
Expected Yield: 50-70% (dependent on the specific small molecule and purification efficiency).
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs utilizing PEG linkers, demonstrating the utility of the this compound linker in such applications.
Table 1: Representative Reaction Conditions and Yields for PROTAC Synthesis Steps
| Reaction Step | Reactants | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Amine Alkylation | SM-NH2 + Bromo-PEG-Linker | DIPEA | DMF | 12-24 | RT | 60-80 |
| Thiol Alkylation | SM-SH + Bromo-PEG-Linker | - (pH 7.4) | PBS/DMF | 2-4 | RT | 50-70 |
| Amide Coupling | SM-COOH + H2N-PEG-Linker | HATU/DIPEA | DMF | 12 | RT | 70-90 |
| Click Chemistry | SM-Azide + Alkyne-PEG-Linker | CuSO4/Na-Ascorbate | tBuOH/H2O | 12 | RT | 55-90[1] |
Table 2: Biological Activity of Representative PROTACs with PEG Linkers
| PROTAC Target | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG (variable length) | 1-10 | >90 | HeLa |
| EGFR | VHL Ligand | PEG3 | 3.57 | 91 | HCC-827 |
| BCR-ABL | IAP Ligand | PEG (variable length) | ~10 | >80 | K562 |
DC50: half-maximal degradation concentration; Dmax: maximum degradation.
Visualization of Workflows and Pathways
Experimental Workflow for Small Molecule Conjugation
Caption: General workflow for conjugating this compound to a small molecule.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Simplified EGFR Signaling Pathway
Caption: Key downstream pathways in EGFR signaling targeted by PROTACs.
Simplified BCR-ABL Signaling Pathway
Caption: Major signaling cascades activated by the BCR-ABL oncoprotein.
Conclusion
The this compound linker is a valuable tool for the conjugation of small molecules, enabling the development of advanced therapeutics such as PROTACs. The protocols provided herein offer a starting point for the synthesis of such conjugates. Researchers should note that reaction conditions may require optimization depending on the specific properties of the small molecule being used. The successful application of these conjugates in targeting key signaling pathways like EGFR and BCR-ABL highlights the potential of this technology in advancing drug discovery and development.
References
Site-Specific Protein Modification with Acetamido-PEG3-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling the precise attachment of functional moieties to proteins. Acetamido-PEG3-Br is a heterobifunctional linker that facilitates the site-specific modification of proteins through cysteine-directed alkylation. This reagent is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The triethylene glycol (PEG3) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification, with a focus on its application in the development of targeted protein degraders.
Principle of Reaction
The core of the modification strategy lies in the reaction between the bromoacetamide group of this compound and the sulfhydryl (thiol) group of a cysteine residue within a protein. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond. The high nucleophilicity of the cysteine thiol, particularly in its deprotonated thiolate form, allows for a high degree of selectivity for cysteine residues over other amino acid side chains, especially when the reaction is performed under controlled pH conditions.[1][2]
Applications
The primary application of this compound is in the synthesis of PROTACs for targeted protein degradation.[3][4] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in this compound provides spacing and flexibility, which is often critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Other potential applications include:
-
Attachment of imaging agents: Fluorescent dyes or other imaging probes can be conjugated to proteins for visualization and tracking studies.
-
Introduction of biophysical probes: Probes for techniques such as nuclear magnetic resonance (NMR) or electron paramagnetic resonance (EPR) can be attached to study protein structure and dynamics.
-
Development of antibody-drug conjugates (ADCs): While less common for this specific linker, the principle of cysteine-directed conjugation is a key strategy in ADC development.
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Cysteine-Containing Protein
This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue with this compound.
Materials:
-
Purified protein with a single reactive cysteine (concentration to be determined based on the protein).
-
This compound.
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: 1 M DTT or L-cysteine.
-
Desalting column (e.g., PD-10) or dialysis equipment.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, pre-treat the protein with a 5-10 fold molar excess of TCEP for 1 hour at room temperature.
-
Crucially, the reducing agent must be removed before adding this compound. This can be achieved using a desalting column or through dialysis against the Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Dilute the protein to a final concentration of 10-50 µM in the Reaction Buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in the dark as haloacetamides can be light-sensitive.[4]
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM, to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove excess labeling reagent and quenching reagent by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable storage buffer.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a generic PROTAC by conjugating a target protein ligand containing a nucleophilic handle (e.g., a thiol) to an E3 ligase ligand functionalized with this compound.
Materials:
-
Target protein ligand with a reactive thiol group.
-
E3 ligase ligand with a reactive amine or other suitable functional group.
-
This compound.
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation).
-
Anhydrous solvents (e.g., DMF).
-
Standard organic synthesis glassware and purification equipment (e.g., flash chromatography, HPLC).
Procedure:
-
Functionalization of E3 Ligase Ligand:
-
React the E3 ligase ligand with a suitable precursor to introduce a functional group that can be subsequently reacted with this compound. For example, an amine-containing E3 ligase ligand can be reacted with a bromoacetylating agent.
-
-
Conjugation to this compound:
-
This step can be approached in two ways:
-
Method A: React the functionalized E3 ligase ligand with this compound to form an intermediate.
-
Method B: First, synthesize a bifunctional linker by reacting a precursor with both the E3 ligase binding motif and the this compound.
-
-
-
Final PROTAC Assembly:
-
React the thiol-containing target protein ligand with the this compound-functionalized E3 ligase ligand intermediate. This is a nucleophilic substitution reaction.
-
To a solution of the target protein ligand (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K2CO3, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the this compound-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, purify the crude PROTAC molecule by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final product.
-
Data Presentation
Table 1: Representative Quantitative Data for Protein Labeling with this compound (Illustrative)
| Parameter | Value | Notes |
| Alkylating Reagent | This compound | Bromoacetamide-functionalized PEG linker |
| Target Residue | Cysteine (-SH) | Reacts with the sulfhydryl group |
| Monoisotopic Mass | ~297.06 g/mol | C₁₀H₂₀BrNO₄ |
| Mass Addition to Cysteine | ~217.13 Da | Corresponds to the addition of the Acetamido-PEG3- moiety and loss of HBr |
| Typical Molar Excess | 10-20x | Relative to protein concentration |
| Typical Reaction Time | 2-4 hours | At room temperature |
| Typical Labeling Efficiency | > 80% | Highly dependent on protein and reaction conditions |
| Second-Order Rate Constant | ~10-100 M⁻¹s⁻¹ | Estimated based on similar bromoacetamides |
Note: The data in this table is illustrative and intended to provide a general guideline. Actual values should be determined empirically for each specific protein and application.
Characterization of Modified Proteins
The successful modification of a protein with this compound can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS):
-
Intact Mass Analysis: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to measure the molecular weight of the intact protein. A mass shift corresponding to the addition of the Acetamido-PEG3- moiety confirms the modification.[5]
-
Peptide Mapping (Bottom-up Proteomics): The modified protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific cysteine residue that has been modified.[5]
-
-
SDS-PAGE: A shift in the apparent molecular weight of the protein on an SDS-PAGE gel can indicate successful PEGylation, although this is more pronounced for larger PEG chains.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the modified protein from the unmodified protein and assess the purity of the conjugate.
Mandatory Visualizations
Caption: Workflow for Site-Specific Protein Labeling with this compound.
Caption: Mechanism of Action for a PROTAC Utilizing an this compound Linker.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction and efficient removal of the reducing agent. |
| Inactive this compound reagent. | Use fresh reagent; store stock solutions properly at -20°C and protect from light. | |
| Inaccessible cysteine residue. | Confirm the accessibility of the cysteine residue through structural modeling or mutagenesis. | |
| Incorrect reaction pH. | Optimize the pH of the reaction buffer (typically 7.0-8.0 for thiol-maleimide/bromoacetamide reactions). | |
| Non-specific labeling | Reaction with other nucleophilic residues. | Lower the reaction pH to increase the selectivity for the more nucleophilic cysteine thiol. |
| High molar excess of the labeling reagent. | Reduce the molar excess of this compound. | |
| Protein precipitation | Reagent solvent incompatibility. | Minimize the volume of organic solvent (DMF/DMSO) added to the aqueous protein solution. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C) or for a shorter duration. |
Conclusion
This compound is a valuable reagent for the site-specific modification of proteins, particularly in the rapidly advancing field of targeted protein degradation. By following the protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively utilize this linker to construct well-defined protein conjugates for a variety of applications in basic research and drug discovery. Careful optimization of reaction conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Acetamido-PEG3-Br Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with modifying agents is a cornerstone of modern biotherapeutics and proteomics research. Acetamido-PEG3-Br is a discrete polyethylene (B3416737) glycol (PEG) linker containing a bromoacetamido group. This functional group allows for the specific alkylation of thiol groups, primarily on cysteine residues, and to a lesser extent, the imidazole (B134444) group of histidine. The short, discrete PEG3 linker provides a defined spacer arm, minimizing heterogeneity in the final conjugate.
Mass spectrometry is an indispensable tool for the detailed characterization of such bioconjugates.[1][2][3][4] It provides precise mass measurements to confirm successful conjugation, determine the degree of modification, and identify the specific sites of attachment. This application note provides detailed protocols for the mass spectrometry analysis of proteins conjugated with this compound, covering both intact mass analysis and peptide mapping approaches.
Core Principles of Analysis
The characterization of this compound protein conjugates by mass spectrometry typically involves two complementary workflows:
-
Intact Mass Analysis: This "top-down" approach measures the molecular weight of the entire protein conjugate.[3] It is used to determine the number of linker molecules attached to the protein, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[4]
-
Peptide Mapping Analysis: This "bottom-up" proteomics strategy involves the enzymatic digestion of the conjugated protein into smaller peptides.[5][6][7] Subsequent LC-MS/MS analysis of these peptides allows for the precise localization of the modification sites on the protein sequence.[5]
The choice between these approaches depends on the analytical goal. Intact mass analysis provides a rapid assessment of the overall conjugation efficiency, while peptide mapping offers detailed, site-specific information.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for the analysis of this compound protein conjugates and the logical relationship in choosing the appropriate analytical approach.
Data Presentation: Quantitative Analysis
Mass spectrometry allows for the precise quantification of mass shifts resulting from the conjugation of this compound to a protein. The expected mass addition for a single modification can be calculated from the molecular formula of the linker minus the leaving group (Br).
Molecular Formula of this compound: C11H20BrNO5 Monoisotopic Mass of this compound: 325.05 Da Mass of Bromine (79Br): 78.92 Da Expected Mass Shift upon Conjugation: 246.13 Da
The following table summarizes the expected masses for a hypothetical 25 kDa protein after conjugation with this compound.
| Species | Number of Modifications | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Protein | 0 | 25000.00 | 25000.12 | +0.12 |
| Mono-conjugated | 1 | 25246.13 | 25246.28 | +0.15 |
| Di-conjugated | 2 | 25492.26 | 25492.45 | +0.19 |
| Tri-conjugated | 3 | 25738.39 | 25738.59 | +0.20 |
Experimental Protocols
Protocol 1: Intact Mass Analysis by LC-ESI-MS
This protocol is designed to determine the extent of conjugation by measuring the mass of the intact protein.
1. Sample Preparation: a. Start with a purified protein conjugate at a concentration of 0.1-1.0 mg/mL. b. If necessary, perform a buffer exchange into a mass spectrometry-compatible buffer (e.g., 10 mM ammonium (B1175870) acetate) using a desalting column with an appropriate molecular weight cutoff.[5]
2. LC-MS Parameters:
-
LC System: UHPLC system
-
Column: Reversed-phase column suitable for proteins (e.g., C4 column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60 °C.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500-4000 m/z.
-
Data Acquisition: Acquire data in intact protein mode.
3. Data Analysis: a. Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum using appropriate software (e.g., ProMass HR, BioPharma Finder).[5] b. Identify the peaks corresponding to the unconjugated protein and the different conjugated species. c. Calculate the relative abundance of each species to determine the average degree of conjugation.
Protocol 2: Peptide Mapping by LC-MS/MS
This protocol is used to identify the specific amino acid residues that are modified with the Acetamido-PEG3 linker.
1. Sample Preparation: a. Denaturation: Denature the protein conjugate (approx. 100 µg) in a buffer containing a chaotropic agent (e.g., 6 M urea (B33335) or 8 M guanidine (B92328) hydrochloride). b. Reduction: Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.[8] c. Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the reformation of disulfide bonds.[8] d. Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate). e. Enzymatic Digestion: Add a protease, such as trypsin, at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.[9] f. Quench Digestion: Stop the digestion by adding formic acid to a final concentration of 1%. g. Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Parameters:
-
LC System: Nano-flow UHPLC system.
-
Column: C18 reversed-phase column suitable for peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 2% to 40% B over 60-90 minutes.
-
Flow Rate: ~300 nL/min.
-
Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Data-Dependent Acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
3. Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against the protein sequence database. b. Specify the mass of the Acetamido-PEG3 modification (246.13 Da) as a variable modification on cysteine and histidine residues. c. Manually validate the MS/MS spectra of the identified modified peptides to confirm the site of conjugation.
Conclusion
The mass spectrometric analysis of proteins conjugated with this compound provides a wealth of information crucial for their development and application in research and therapeutics. A combined approach of intact mass analysis and peptide mapping allows for the comprehensive characterization of the degree of conjugation and the specific sites of modification. The protocols outlined in this application note provide a robust framework for the successful analysis of these important bioconjugates.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Mass Spectrometry Technology in Antibody Drug Analysis - Creative Proteomics [creative-proteomics.com]
- 5. enovatia.com [enovatia.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Experimental Protocol for Boc-NH-PEG3-Br Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnology applications. Its stability in various reaction conditions and its straightforward removal under acidic conditions make it an invaluable tool.[1] Boc-NH-PEG3-Br is a heterobifunctional linker that incorporates a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide. The deprotection of the Boc group is a critical step to reveal the primary amine, which can then be used for subsequent conjugation to proteins, peptides, small molecules, or other moieties.[2][3]
This document provides a detailed experimental protocol for the efficient deprotection of Boc-NH-PEG3-Br to yield the corresponding amine, H2N-PEG3-Br, as its salt or freebase. The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a standard and highly effective condition for Boc removal.[1][4] An alternative protocol using hydrochloric acid (HCl) in dioxane is also presented.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the acid-mediated deprotection of Boc-protected amines. While yields are substrate-dependent, these values provide a reliable expectation for the deprotection of Boc-NH-PEG3-Br.
| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl in Dioxane | Reference |
| Acid Concentration | 20-50% (v/v) TFA in DCM | 4 M | [1][5] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [1][6] |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours | [1][6] |
| Typical Yield | >90% | >90% (often quantitative) | [7][8][9] |
| Product Form | TFA Salt | HCl Salt | [1][8] |
Experimental Protocols
Materials and Equipment
-
Boc-NH-PEG3-Br
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric acid in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction
-
Thin Layer Chromatography (TLC) plates and chamber
-
LC-MS for reaction monitoring (recommended)
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally rapid method for Boc deprotection.
-
Reaction Setup:
-
Dissolve Boc-NH-PEG3-Br in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of TFA:
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA and DCM is commonly used for complete and rapid deprotection.[7]
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[5] The product, being a salt, is more polar and will have a lower Rf value on TLC.
-
-
Work-up and Isolation (TFA Salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step 2-3 times.[5]
-
The resulting residue is the TFA salt of H2N-PEG3-Br, which can often be used directly in subsequent steps.
-
-
Work-up and Isolation (Free Amine - Optional):
-
Dissolve the residue from step 4 in DCM.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the free amine, H2N-PEG3-Br.
-
Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and can be advantageous in certain synthetic contexts.
-
Reaction Setup:
-
Dissolve Boc-NH-PEG3-Br in a minimal amount of an appropriate solvent like dioxane or methanol (B129727) in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[8]
-
-
Work-up and Isolation (HCl Salt):
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting residue is the HCl salt of H2N-PEG3-Br. This can be triturated with diethyl ether to afford a solid, which is then collected by filtration.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of Boc-NH-PEG3-Br.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of Acetamido-PEG3-acid in Bioconjugation: A Detailed Guide for Researchers
Introduction
Acetamido-PEG3-acid is a heterobifunctional linker widely employed in bioconjugation, a cornerstone technique in modern drug development and life sciences research. This linker features an acetamido group at one terminus and a carboxylic acid at the other, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The acetamido group provides chemical stability, while the terminal carboxylic acid offers a versatile handle for conjugation to amine-containing biomolecules. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting bioconjugate, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance.[1][2] This application note provides detailed protocols and data for the use of Acetamido-PEG3-acid and its derivatives in key bioconjugation applications.
Key Applications
The unique properties of Acetamido-PEG3-acid make it a valuable tool in several areas of bioconjugation:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets tumor-specific antigens.[3] The PEG component of the linker can improve the solubility and pharmacokinetic profile of the ADC.[4][5]
-
PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Acetamido-PEG3-acid can be used as a component of the linker connecting the target-binding ligand and the E3 ligase ligand.[3][6][7]
-
Peptide Modification: Peptides often require modification to enhance their therapeutic properties, such as stability and half-life. PEGylation with linkers like Acetamido-PEG3-acid can improve a peptide's pharmacokinetic profile.[2][8]
-
Nanoparticle Surface Functionalization: Modifying the surface of nanoparticles with PEG linkers can improve their biocompatibility, reduce non-specific protein binding, and allow for the attachment of targeting ligands for drug delivery applications.[9]
Data Presentation
Table 1: Physicochemical Properties of Acetamido-PEG3-acid Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Reactive Towards |
| Acetamido-PEG3-acid | C11H21NO6 | 263.29 | Amines (after activation) |
| Acetamido-PEG3-NHS ester | C15H24N2O8 | 360.36 | Primary Amines |
| Bromoacetamido-PEG3-acid | C11H20BrNO6 | 342.18 | Thiols, Amines (after activation) |
| Iodoacetamido-PEG3-acid | C11H20INO6 | 389.18 | Thiols, Amines (after activation) |
Table 2: Typical Reaction Conditions for Bioconjugation
| Reaction Type | Reagents | pH | Temperature (°C) | Time | Typical Molar Excess of Linker |
| Amine Coupling (EDC/NHS) | EDC, NHS | 4.5-6.0 (activation), 7.2-8.5 (coupling) | Room Temperature | 2-4 hours | 5-20 fold |
| NHS Ester to Amine | - | 7.2-8.5 | Room Temperature or 4°C | 1-2 hours | 10-20 fold |
| Iodo/Bromoacetamido to Thiol | - | 6.5-7.5 | Room Temperature | 2-4 hours | 10-20 fold |
Experimental Protocols
Protocol 1: Activation of Acetamido-PEG3-acid and Conjugation to a Protein
This protocol describes the two-step process of activating the carboxylic acid group of Acetamido-PEG3-acid using EDC and NHS, followed by conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein.[10]
Materials:
-
Acetamido-PEG3-acid
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)[]
Procedure:
-
Preparation of Reagents:
-
Dissolve Acetamido-PEG3-acid in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer or anhydrous DMF/DMSO immediately before use.[10]
-
Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Acetamido-PEG3-acid:
-
Conjugation to Protein:
-
Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.[10]
-
Immediately add the protein solution to the activated linker solution. A 10 to 20-fold molar excess of the activated linker to the protein is typically used.[14]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10]
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[12] Incubate for 15 minutes.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.[][15]
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.[16]
-
Determine the extent of PEGylation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or protein has a chromophore.
-
Protein conjugation workflow.
Protocol 2: PROTAC Synthesis using an Acetamido-PEG3-acid Derivative
This protocol outlines a general procedure for synthesizing a PROTAC using a pre-functionalized Acetamido-PEG3-linker, for example, with an amine or alkyne group for coupling to the warhead and E3 ligase ligand.[17]
Materials:
-
Warhead (target protein binder) with a reactive handle (e.g., carboxylic acid)
-
E3 ligase ligand with a compatible reactive handle (e.g., amine)
-
Amine-PEG3-Acetamide or a similar bifunctional linker
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Coupling of Warhead to Linker:
-
Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add the Amine-PEG3-Acetamide linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the warhead-linker conjugate by HPLC.
-
-
Coupling of Warhead-Linker to E3 Ligase Ligand:
-
Activate the remaining functional group on the warhead-linker conjugate (if necessary). For instance, if the linker now has a carboxylic acid, repeat the activation step with HATU/DIPEA.
-
Add the E3 ligase ligand-amine (1.1 eq) to the activated warhead-linker.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the PROTAC by LC-MS and NMR.
-
PROTAC synthesis workflow.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using an Acetamido-PEG3-acid based linker. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7]
PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acid-PEG3-NHS ester (1835759-79-9) for sale [vulcanchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Cell-Permeable PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex.[4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility and modulate cell permeability.[5][] The inherent flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the lipophilic cell membrane.[7] However, the relationship between PEGylation and permeability is complex, as excessive hydrophilicity can also impede cellular uptake.[7] Therefore, the rational design of PROTACs requires careful optimization of the PEG linker length and composition.
These application notes provide a guide to the development of cell-permeable PROTACs utilizing PEG linkers, including quantitative data on the impact of linker length, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Data Presentation: Impact of PEG Linkers on PROTAC Properties
The following tables summarize the influence of PEG linker length on the physicochemical properties, permeability, and degradation efficiency of PROTACs targeting various proteins. This data is compiled from multiple research sources and is intended to be illustrative.[7]
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [7]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, TPSA: Topological Polar Surface Area, cLogP: Calculated octanol-water partition coefficient.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs [7]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | PAMPA Papp (10⁻⁶ cm/s) |
| PROTAC A | PEG2 | 150 | 85 | 1.8 |
| PROTAC B | PEG4 | 50 | 95 | 1.2 |
| PROTAC C | PEG6 | 200 | 80 | 0.7 |
DC50 and Dmax values are cell-line dependent.
Table 3: Permeability Data for Androgen Receptor (AR) PROTACs with a PEG Linker [8]
| PROTAC | AR Ligand | E3 Ligase Ligand | PAMPA Papp (10⁻⁶ cm s⁻¹) | Caco-2 A2B Papp (10⁻⁶ cm s⁻¹) | Caco-2 Efflux Ratio |
| 14 | Ligand 3 | Cereblon | BLQ | 1.7 | 8.4 |
| 20b | Ligand 3 | VHL | BLQ | 0.35 | 0.7 |
| 20d | Ligand 4 | VHL | BLQ | BLQ | >12 |
BLQ = Below Limit of Quantification.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
On-Bead Conjugation Using Acetamido-PEG3-Br: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
On-bead conjugation represents a significant advancement in bioconjugation techniques, streamlining workflows and enhancing efficiency for researchers in drug development and proteomics. This method combines affinity purification and conjugation into a single, integrated process, minimizing sample loss and reducing processing time. This document provides detailed application notes and protocols for the on-bead conjugation of proteins, particularly antibodies, using the thiol-reactive linker, Acetamido-PEG3-Br. This linker features a bromoacetamide group for covalent attachment to cysteine residues and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility and reduce steric hindrance.
The protocols outlined below are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for preparing protein conjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, or for immobilizing proteins on solid supports for various assays.
Principle of On-Bead Conjugation
On-bead conjugation leverages high-affinity interactions, such as those between Protein A/G and the Fc region of antibodies, to immobilize the target protein on a solid support (e.g., magnetic beads).[1][2] Once the protein is captured, it can be washed to remove contaminants, and the conjugation reaction can be performed directly on the beads. This approach offers several advantages over traditional solution-phase conjugation, including the ability to work with dilute protein samples and simplified removal of excess reagents.[1][2]
The core of this protocol is the reaction between the bromoacetamide moiety of this compound and the sulfhydryl group of a cysteine residue on the target protein. This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond. For antibodies that lack free cysteines, a partial reduction of disulfide bonds is necessary to generate reactive thiol groups.
Core Reagents and Equipment
| Reagent/Equipment | Supplier Examples | Purpose |
| This compound | BroadPharm, MedKoo Biosciences | Thiol-reactive crosslinker |
| Protein A/G Magnetic Beads | Promega, Thermo Fisher Scientific | Antibody capture and solid support |
| Reducing Agent (e.g., TCEP, DTT) | Thermo Fisher Scientific, Sigma-Aldrich | Reduction of antibody disulfide bonds |
| Conjugation Buffer | (User-prepared) | Provides optimal pH for conjugation |
| Wash Buffers | (User-prepared) | Removal of unbound reagents |
| Elution Buffer | (User-prepared) | Release of conjugated antibody from beads |
| Neutralization Buffer | (User-prepared) | Neutralizes the pH of the eluate |
| Magnetic Stand | Various | Separation of magnetic beads |
| Spectrophotometer/Fluorometer | Various | Quantification of protein and conjugate |
Experimental Protocols
Protocol 1: On-Bead Conjugation to an Antibody with Available Cysteines
This protocol is suitable for antibodies or proteins that have accessible cysteine residues for conjugation.
1. Bead Preparation and Antibody Capture: a. Resuspend the Protein A/G magnetic beads in their storage buffer. b. Transfer a desired amount of bead slurry to a microcentrifuge tube. c. Place the tube on a magnetic stand to separate the beads and discard the supernatant. d. Wash the beads twice with 1 mL of ice-cold PBS. e. Resuspend the beads in your antibody-containing solution (e.g., cell culture supernatant or purified antibody solution). f. Incubate for 1 hour at room temperature with gentle rotation to allow for antibody capture.
2. Washing: a. Place the tube on the magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein and contaminants.
3. Conjugation Reaction: a. Resuspend the antibody-bound beads in a conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5). b. Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF). c. Add the this compound solution to the bead suspension. The final concentration and molar excess will need to be optimized for your specific antibody and desired degree of labeling. A typical starting point is a 10- to 20-fold molar excess of the linker over the antibody. d. Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.
4. Quenching and Final Washes: a. To quench the reaction, add a thiol-containing reagent such as N-acetylcysteine or 2-mercaptoethanol (B42355) to a final concentration of ~10 mM. b. Incubate for 15 minutes at room temperature. c. Wash the beads three times with 1 mL of wash buffer to remove excess linker and quenching agent.
5. Elution: a. Resuspend the beads in an acidic elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).[3] b. Incubate for 5-10 minutes at room temperature with occasional vortexing. c. Place the tube on the magnetic stand and carefully transfer the supernatant containing the conjugated antibody to a new tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to bring the pH to a physiological range.
Protocol 2: On-Bead Conjugation to an Antibody Requiring Disulfide Reduction
This protocol is for antibodies where cysteine residues need to be generated by the reduction of interchain disulfide bonds.
1. Bead Preparation and Antibody Capture: a. Follow steps 1a-1f from Protocol 1.
2. Reduction of Disulfide Bonds: a. After antibody capture and washing (steps 2a-2b from Protocol 1), resuspend the beads in a reduction buffer (e.g., PBS, pH 7.2). b. Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM. c. Incubate for 30-60 minutes at 37°C with gentle mixing. d. Wash the beads three times with 1 mL of degassed conjugation buffer to remove the reducing agent.
3. Conjugation Reaction: a. Follow steps 3a-3d from Protocol 1.
4. Quenching and Final Washes: a. Follow steps 4a-4c from Protocol 1.
5. Elution: a. Follow steps 5a-5c from Protocol 1.
Data Presentation
Table 1: Typical On-Bead Conjugation Parameters and Outcomes
| Parameter | Typical Range | Notes |
| Antibody Concentration | 0.1 - 2 mg/mL | On-bead methods are effective even with dilute samples.[2] |
| Molar Excess of Linker | 10 - 50 fold | Optimization is required to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Reaction pH | 7.0 - 8.0 | Bromoacetamide reactivity with thiols is favored at neutral to slightly basic pH. |
| Reaction Time | 1 - 4 hours | Can be optimized based on the reactivity of the specific protein. |
| Recovery of Conjugate | > 70% | Higher recovery is a key advantage of on-bead methods.[4] |
| Achievable DAR | 2 - 8 | Dependent on the number of available cysteines and reaction conditions. |
Visualizations
References
Troubleshooting & Optimization
Troubleshooting low yield in Acetamido-PEG3-Br conjugation reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues in conjugation reactions involving Acetamido-PEG3-Br.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in bioconjugation. The following sections address the most frequent causes and provide systematic solutions to improve the efficiency of your this compound conjugation reactions.
Q1: My conjugation yield is lower than expected. What are the most common causes?
Low yield can stem from several factors, including suboptimal reaction conditions, reagent degradation, or issues with the starting materials. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Q2: How does the choice of nucleophile and reaction pH affect the conjugation efficiency?
The bromoacetyl group of this compound reacts with nucleophilic functional groups via an SN2 mechanism. The reactivity is highly dependent on the nucleophile and the pH of the reaction buffer, which influences the protonation state of the target functional group.[1]
-
Thiols (Cysteine): Thiols are potent nucleophiles, especially in their deprotonated thiolate anion form (-S⁻).[1] The reaction with cysteine residues is rapid and generally the most efficient. For optimal selectivity towards thiols over other nucleophiles like amines, a pH range of 6.5-7.5 is recommended.[2][3] At higher pH (e.g., 8.0-9.0), the reaction rate increases, but the risk of side reactions with other residues like lysine (B10760008) also increases.[1][4]
-
Amines (Lysine, N-terminus): The ε-amino group of lysine and the N-terminal α-amino group are also potential targets. However, their reactivity is significantly lower than thiols at neutral pH because they are predominantly in their protonated, non-nucleophilic form (-NH₃⁺). To achieve efficient conjugation with amines, a higher pH of 8.0-9.5 is typically required to deprotonate the amino group.[5][6]
-
Imidazoles (Histidine): The imidazole (B134444) side chain of histidine can also be alkylated by the bromoacetyl group. Its reactivity is moderate at physiological pH and increases as the pH approaches and surpasses the pKa of the imidazole ring (around 6.0).[1]
The following table summarizes the relative reactivity of the bromoacetyl group with different amino acid residues at various pH values.
| Nucleophile (Amino Acid) | pH | Relative Reactivity | Notes |
| Cysteine (Thiol) | 6.5 | High | Good selectivity for thiols over amines.[4][7] |
| Cysteine (Thiol) | 7.4 | Very High | The rate is dependent on the pKa of the specific cysteine residue.[1] |
| Cysteine (Thiol) | 9.0 | Extremely High | The concentration of the more reactive thiolate anion is high, but risk of side reactions increases.[1][4] |
| Histidine (Imidazole) | 7.4 | Moderate | Reactivity increases as the pH surpasses the pKa of the imidazole ring (~6.0).[1] |
| Lysine (ε-amino) | 7.4 | Low | The amino group is mostly protonated and thus not very reactive.[1] |
| Lysine (ε-amino) | > 9.0 | Moderate to High | Reactivity significantly increases as the amino group becomes deprotonated.[1] |
Q3: Could my this compound reagent be degraded?
Yes, reagent integrity is critical for successful conjugation. This compound can degrade through hydrolysis of the bromoacetyl group, especially in the presence of moisture.
-
Storage: Store the reagent under the recommended conditions, which are typically dry, dark, and at -20°C for long-term storage.[4]
-
Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture from the air. Prepare stock solutions in a dry, anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[1]
Q4: What are potential side reactions, and how can I minimize them?
Several side reactions can compete with the desired conjugation and lead to low yields or a heterogeneous product mixture.
-
Hydrolysis of the Bromoacetyl Group: The bromoacetyl group can be hydrolyzed by water, rendering the PEG reagent inactive. This is more prevalent at higher pH. To minimize hydrolysis, prepare the this compound stock solution in an anhydrous organic solvent and add it to the reaction buffer just before starting the conjugation.[1]
-
Reaction with Non-Target Residues: As indicated in the table above, at higher pH values, the bromoacetyl group can react with other nucleophilic residues like lysine and histidine.[1] If your target is a cysteine residue, performing the reaction at a pH of 6.5-7.5 will maximize selectivity.[2][3]
-
Over-alkylation: If the concentration of this compound is too high, it can lead to the modification of multiple sites on the target molecule, especially if there are several accessible nucleophilic residues.[8] It is advisable to perform a titration with varying molar ratios of the PEG reagent to the target molecule to find the optimal stoichiometry.
Frequently Asked Questions (FAQs)
What is the optimal molar ratio of this compound to my protein/molecule?
The optimal molar ratio depends on the number of targetable functional groups on your molecule and their accessibility. A good starting point is to use a 5- to 20-fold molar excess of the PEG reagent over the target molecule. You may need to optimize this ratio to maximize the yield of the desired conjugate while minimizing over-alkylation.
What solvents are recommended for dissolving this compound?
It is best to dissolve this compound in a dry, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. This stock solution can then be added to the aqueous reaction buffer containing your target molecule. This minimizes the risk of hydrolysis of the bromoacetyl group.[1]
How can I monitor the progress of my conjugation reaction?
The reaction progress can be monitored by various analytical techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method to separate the starting materials from the conjugated product.[9][10] The identity of the product can be confirmed by mass spectrometry (MS), such as LC-MS or MALDI-TOF.[11][12] For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the protein upon PEGylation.
How do I quench the reaction once it is complete?
To stop the reaction, you can add a small molecule with a highly reactive thiol group, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to consume any unreacted this compound.[1]
What methods can be used to purify the final conjugate?
The purification method will depend on the properties of your target molecule and the conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating larger PEGylated proteins from smaller, unreacted PEG reagents and quenching agents.[13][14]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying peptide and small molecule conjugates.[9][10]
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing unreacted PEG and other small molecules from protein conjugates.
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a starting point for the conjugation. Conditions may need to be optimized for your specific protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2
-
Quenching Solution: 1 M DTT in water
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP, followed by removal of the reducing agent.
-
PEG Reagent Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution. Mix gently and incubate at room temperature for 2 hours or at 4°C overnight.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess PEG reagent and quenching agent using a suitable method such as size exclusion chromatography.
-
Analysis: Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift and by LC-MS to confirm the identity and purity of the product.
Visualizations
Caption: A typical experimental workflow for the conjugation of this compound to a protein.
Caption: A troubleshooting flowchart for addressing low yield in this compound conjugations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 10. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Optimizing pH for Acetamido-PEG3-Br reaction with thiols
Welcome to the technical support center for Acetamido-PEG3-Br. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in thiol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol group?
A1: The optimal pH for the reaction is crucial for achieving high efficiency and specificity. The reaction between the bromoacetyl group of this compound and a thiol proceeds via an SN2 nucleophilic substitution mechanism. This reaction is highly dependent on the deprotonation of the thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻). The pKa of a typical cysteine thiol group is around 8.5. Therefore, a pH above 8.5 is generally recommended to ensure a sufficient concentration of the reactive thiolate. A pH of 9.0 has been shown to be effective for the reaction of bromoacetyl groups with thiols[1]. However, it is important to consider the stability of the target molecule at this pH. A good starting point for optimization is a pH range of 7.5-9.0.
Q2: What are the potential side reactions when using this compound, and how can they be minimized?
A2: At higher pH values, other nucleophilic groups present on a biomolecule can compete with the thiol group, leading to side reactions. The most common competing nucleophiles are the primary amines of lysine (B10760008) residues and the imidazole (B134444) group of histidine. To minimize these side reactions, it is recommended to perform the reaction at the lowest pH that still provides a reasonable reaction rate. For many applications, a pH of 7.5-8.0 can offer a good compromise between thiol reactivity and minimization of side reactions with amines[2]. Additionally, using a moderate excess of the PEG reagent can help favor the desired reaction.
Q3: What is the recommended molar ratio of this compound to the thiol-containing molecule?
A3: For efficient conjugation, it is generally recommended to use a molar excess of the this compound reagent. A starting point of a 10- to 20-fold molar excess of the PEG reagent over the thiol-containing molecule is often suggested[3]. However, the optimal ratio will depend on the specific reactants and reaction conditions and should be determined empirically for each application.
Q4: How does temperature affect the reaction?
A4: The reaction rate increases with temperature, following the principles of chemical kinetics[4][5]. Most conjugations are performed at room temperature (around 20-25°C) for a few hours. For sensitive biomolecules that may degrade at room temperature, the reaction can be carried out at 4°C for a longer period (e.g., overnight).
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the reaction can be monitored by various analytical techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a common method to separate the PEGylated product from the unreacted thiol-containing molecule and the PEG reagent[6][7]. Mass spectrometry (MS) can be used to confirm the identity of the conjugate by detecting the expected mass increase[8][9].
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation yield | Incorrect pH: The pH of the reaction mixture is too low, resulting in a low concentration of the reactive thiolate anion. | - Ensure the pH of the reaction buffer is between 7.5 and 9.0. - Verify the pH of the buffer immediately before starting the reaction. |
| Oxidized thiols: The thiol groups on the target molecule have formed disulfide bonds and are not available for reaction. | - Pre-treat the thiol-containing molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to ensure the presence of free thiols. Note: If using DTT, it must be removed before adding the this compound as it will compete for the reagent. TCEP does not need to be removed. | |
| Hydrolysis of this compound: The bromoacetyl group is susceptible to hydrolysis, especially at high pH. | - Prepare the this compound solution immediately before use. - Avoid prolonged storage of the reagent in aqueous buffers. | |
| Insufficient molar excess of PEG reagent: The amount of this compound is not sufficient to drive the reaction to completion. | - Increase the molar excess of this compound to 10-20 fold or higher. | |
| Presence of multiple products or off-target modification | Reaction with other nucleophilic residues: At high pH, primary amines (lysine) or imidazoles (histidine) can react with the bromoacetyl group. | - Lower the reaction pH to a range of 7.5-8.0 to increase selectivity for the thiol group. - Reduce the molar excess of the this compound reagent. |
| Aggregation of the protein/peptide: The conjugation process may induce aggregation of the biomolecule. | - Optimize the protein/peptide concentration. - Include additives in the reaction buffer that are known to reduce aggregation, such as arginine or non-ionic detergents. | |
| Difficulty in purifying the PEGylated product | Co-elution of unreacted PEG and product: In size-exclusion chromatography (SEC), the unreacted PEG reagent may co-elute with the desired product if their sizes are similar. | - Use reverse-phase HPLC (RP-HPLC) for purification, as the PEGylated product will have a different retention time than the unreacted PEG and the starting biomolecule[]. - Ion-exchange chromatography (IEX) can also be effective if the PEGylation alters the overall charge of the molecule[]. |
Data Presentation
Table 1: Influence of pH on the Reaction of Bromoacetyl Groups with Thiols
| pH | Relative Reaction Rate | Specificity for Thiols | Comments |
| 6.5 | Low | High | Reaction is very slow due to low concentration of thiolate. |
| 7.5 | Moderate | Good | A good starting point for balancing reactivity and specificity. |
| 8.5 | High | Moderate | Reaction rate is significantly increased. Potential for minor side reactions with amines. |
| 9.0 | Very High[1] | Lower | High reaction rate, but increased risk of side reactions with lysine and histidine. |
Table 2: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 9.0 | Optimize based on the stability of the target molecule and desired specificity. |
| Temperature | Room Temperature (20-25°C) or 4°C | Use 4°C for sensitive biomolecules (overnight reaction). |
| Molar Ratio (PEG:Thiol) | 10:1 to 20:1 | Empirically optimize for each specific reaction. |
| Reaction Time | 1-4 hours at RT; 12-18 hours at 4°C | Monitor reaction progress by HPLC or MS. |
| Buffer | Phosphate, HEPES, or Bicarbonate | Avoid buffers containing primary or secondary amines (e.g., Tris). |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Peptide
-
Prepare the Peptide Solution:
-
Dissolve the thiol-containing peptide in a degassed, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). The peptide concentration should typically be in the range of 1-10 mg/mL.
-
If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfides.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve this compound in the same reaction buffer to a concentration that will result in the desired molar excess when added to the peptide solution (e.g., a 10-fold molar excess).
-
-
Perform the Conjugation Reaction:
-
Add the this compound solution to the peptide solution.
-
Gently mix and allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as 2-mercaptoethanol (B42355) or N-acetylcysteine can be added in excess to react with any remaining this compound.
-
-
Purify the Conjugate:
-
Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC.
-
Protocol 2: Analysis of the Conjugation Reaction by RP-HPLC
-
HPLC System:
-
Use a reverse-phase HPLC system with a C18 column.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Develop a linear gradient that effectively separates the unreacted peptide, the PEGylated peptide, and the unreacted this compound. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes. The PEGylated peptide will typically elute later than the unreacted peptide.
-
-
Detection:
-
Monitor the elution profile using a UV detector at a wavelength where the peptide or protein absorbs (e.g., 214 nm or 280 nm).
-
-
Analysis:
-
Inject samples of the reaction mixture at different time points to monitor the disappearance of the starting peptide peak and the appearance of the PEGylated product peak.
-
Quantify the extent of conjugation by integrating the peak areas.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a thiol.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: General experimental workflow for thiol conjugation.
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Hydrolytic stability of Acetamido-PEG3-Br at different pH
Technical Support Center: Acetamido-PEG3-Br
This technical support guide provides information on the hydrolytic stability of this compound at various pH conditions. Researchers, scientists, and drug development professionals can use this information to anticipate the behavior of the molecule during their experiments, troubleshoot unexpected results, and design robust protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general hydrolytic stability of this compound?
A1: this compound contains three main functional groups that influence its stability: an amide bond, ether linkages in the PEG chain, and a terminal alkyl bromide.
-
Amide Bond: The acetamido group contains a highly stable amide bond, which is generally resistant to hydrolysis under physiological and mild pH conditions (pH 4-10).[1]
-
PEG Ether Linkages: The ether bonds within the polyethylene (B3416737) glycol (PEG) backbone are chemically inert and highly stable across a wide pH range. They are not susceptible to hydrolysis under typical experimental conditions.
-
Alkyl Bromide: The carbon-bromine (C-Br) bond is the most reactive site for hydrolysis. The bromide is a good leaving group, making the terminal carbon susceptible to nucleophilic attack by water or hydroxide (B78521) ions.[2][3]
Q2: How does pH affect the stability of the alkyl bromide in this compound?
A2: The stability of the alkyl bromide is pH-dependent.
-
Acidic pH (pH < 7): Hydrolysis can occur, but it is generally slow. Water acts as the primary nucleophile in a substitution reaction (SN2), replacing the bromide with a hydroxyl group to form Acetamido-PEG3-OH.
-
Neutral pH (pH ≈ 7): The rate of hydrolysis is moderate. Over extended incubation periods, conversion to the corresponding alcohol (Acetamido-PEG3-OH) can be expected.
-
Basic pH (pH > 8): The rate of hydrolysis is significantly accelerated. The higher concentration of hydroxide ions (OH⁻), a stronger nucleophile than water, rapidly displaces the bromide group.[4]
Q3: Is the amide bond susceptible to cleavage under any conditions?
A3: While the amide bond is very robust, it can be cleaved under harsh conditions that are not typical for most biological applications. Significant hydrolysis of the amide bond generally requires extreme pH (e.g., pH < 1 or pH > 13) combined with elevated temperatures over prolonged periods. For most applications, the amide bond can be considered stable.[1]
Q4: Can I use this compound in aqueous buffers?
A4: Yes, but the stability of the terminal bromide must be considered. For applications where the bromide is intended to react with a nucleophile (e.g., a thiol or amine), it is recommended to use the molecule promptly after dissolving it in an aqueous buffer. If storing the molecule in solution, use an acidic buffer (pH 4-5) and store at low temperatures (4°C or -20°C) to minimize hydrolysis of the alkyl bromide.
Data Presentation
The following table summarizes the expected hydrolytic stability of the functional groups in this compound at different pH conditions at room temperature.
| Functional Group | Acidic pH (4-6) | Neutral pH (7-7.4) | Basic pH (8-10) |
| Amide Bond | Highly Stable | Highly Stable | Highly Stable |
| PEG Ether Linkages | Highly Stable | Highly Stable | Highly Stable |
| Alkyl Bromide | Low to Moderate Instability | Moderate Instability | High Instability |
Troubleshooting Guide
Q: I am seeing a loss of reactivity of the bromo group in my aqueous buffer over time. Why is this happening?
A: This is likely due to the hydrolysis of the carbon-bromine bond. In aqueous solutions, water and/or hydroxide ions can act as nucleophiles and displace the bromide, resulting in the formation of an unreactive hydroxyl group (-OH). To mitigate this, you should prepare fresh solutions of this compound immediately before your experiment. If you must store a solution, use a slightly acidic buffer (pH 5-6) and keep it at a low temperature (4°C) for short-term storage or frozen for long-term storage.
Q: My conjugate mass is 18 Da lower than expected after reacting this compound with my protein. What could be the cause?
A: An 18 Da mass difference often corresponds to the loss of water. However, in this context, it is more likely that you are observing the mass of the hydrolyzed linker (Acetamido-PEG3-OH) conjugated to your molecule instead of the intended bromo-form. The mass difference between Br (~79.9 Da) and OH (~17.0 Da) is significant. A more probable scenario is an unexpected side reaction or fragmentation during mass spectrometry analysis. Carefully check your reaction pH; a high pH will accelerate hydrolysis of the starting material before conjugation can occur.
Q: I observe multiple species in my reaction mixture by LC-MS. What are they?
A: You are likely observing a mixture of unreacted starting material, your desired product, and the hydrolyzed form of the linker (Acetamido-PEG3-OH), which may or may not be conjugated to your target molecule. The presence of these species depends on your reaction conditions (pH, temperature, time) and the nucleophilicity of your target molecule compared to water or hydroxide.
Experimental Protocols
Protocol: Assessing the Hydrolytic Stability of this compound
This protocol outlines a general method to determine the rate of hydrolysis of the alkyl bromide group at different pH values using High-Performance Liquid Chromatography (HPLC).
-
Buffer Preparation: Prepare three buffers with different pH values:
-
pH 5.0 (e.g., 50 mM Acetate Buffer)
-
pH 7.4 (e.g., 50 mM Phosphate Buffered Saline, PBS)
-
pH 9.0 (e.g., 50 mM Borate Buffer)
-
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a water-miscible organic solvent like acetonitrile (B52724) or DMSO.
-
Incubation:
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any further reaction by acidifying the sample with a small amount of 10% formic acid or by flash freezing.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Use a gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution profile using a UV detector (e.g., at 214 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its hydrolyzed product (Acetamido-PEG3-OH). The hydrolyzed product will typically have a shorter retention time.
-
Calculate the percentage of remaining this compound at each time point by integrating the peak areas.
-
Plot the percentage of remaining starting material against time for each pH condition to determine the hydrolysis rate.
-
Visualizations
Caption: pH-dependent hydrolysis pathways of this compound.
Caption: Troubleshooting workflow for this compound reactivity issues.
References
How to improve solubility of Acetamido-PEG3-Br conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Acetamido-PEG3-Br conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. It incorporates a short polyethylene (B3416737) glycol (PEG) spacer, an acetamido group, and a terminal bromide. The PEG component is hydrophilic and is intended to improve the solubility of the overall conjugate in aqueous solutions.[1][2][3][4][5] However, the solubility of the final conjugate is also heavily influenced by the properties of the molecules it links.
Q2: In which solvents can I expect this compound and its conjugates to be soluble?
Polyethylene glycol (PEG) and its derivatives are generally soluble in a range of solvents.[6][7] For this compound and its conjugates, you can expect solubility in:
-
Aqueous Buffers: The hydrophilic PEG spacer is designed to enhance solubility in aqueous media like PBS.[1][2][4]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices for dissolving PEGylated compounds and are often recommended for creating stock solutions.[8]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform (B151607) can also be effective solvents.[7]
-
Alcohols: Methanol and ethanol (B145695) can be used, although solubility might be less compared to DMSO or DMF.[9]
Q3: Why is my this compound conjugate poorly soluble in aqueous solutions despite the PEG linker?
While the PEG linker enhances hydrophilicity, the overall solubility of the conjugate is determined by the combined physicochemical properties of the entire molecule. PROTACs and other large conjugates are often high molecular weight and can have significant lipophilic regions, which can lead to poor aqueous solubility.[10][11] This is a common challenge in the development of such molecules.
Q4: How should I store this compound and its solutions to ensure stability?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[3][12] Stock solutions in anhydrous solvents like DMSO or DMF can also be stored at -20°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: Improving Solubility
This guide provides a step-by-step approach to addressing solubility issues with your this compound conjugates.
Initial Dissolution Protocol
For initial attempts to dissolve your conjugate, follow this general protocol:
-
Solvent Selection: Begin with a polar aprotic solvent such as DMSO or DMF to prepare a high-concentration stock solution.
-
Weighing and Dispensing: As some PEG reagents can be low-melting solids, it is often easier to handle them by making a stock solution rather than weighing out small amounts of the solid.[8]
-
Vortexing: After adding the solvent, vortex the solution thoroughly.
-
Gentle Heating: If the compound does not readily dissolve, gentle heating (to around 30-40°C) can aid in dissolution.
-
Sonication: Sonication in a water bath can also be an effective method to break up particulates and enhance dissolution.
-
Aqueous Dilution: Once a clear stock solution is achieved, it can be serially diluted into your aqueous experimental buffer. Observe for any precipitation upon dilution.
Troubleshooting Steps
If you encounter precipitation or incomplete dissolution, work through the following troubleshooting steps.
Problem: My conjugate is not dissolving in the initial organic solvent (e.g., DMSO).
-
Possible Cause: The concentration may be too high, or the solvent may not be optimal for the entire conjugate.
-
Solution:
-
Try reducing the concentration of your stock solution.
-
Experiment with alternative solvents such as DMF, N-methyl-2-pyrrolidone (NMP), or a co-solvent system.
-
Problem: My conjugate precipitates when I dilute the stock solution into an aqueous buffer.
-
Possible Cause: The final concentration in the aqueous buffer exceeds the solubility limit of the conjugate. The "shock" of moving from a highly organic environment to a highly aqueous one can cause precipitation.
-
Solution:
-
Lower the Final Concentration: Test a range of lower final concentrations in your assay.
-
Use a Co-solvent in the Final Buffer: Including a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO in your final aqueous buffer can help maintain solubility.
-
pH Adjustment: The solubility of your conjugate may be pH-dependent. Experiment with adjusting the pH of your aqueous buffer.
-
Use of Excipients: Consider the use of solubility-enhancing excipients in your aqueous buffer.
-
Data Presentation
The following table summarizes the general solubility of PEGylated compounds in common laboratory solvents.
| Solvent Class | Solvent Examples | General Solubility of PEG Compounds | Notes |
| Polar Aprotic | DMSO, DMF | High | Recommended for preparing stock solutions. |
| Aqueous Buffers | PBS, Tris-HCl | Variable, enhanced by PEG | The final conjugate's properties are critical. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Useful for synthesis and purification steps. |
| Alcohols | Methanol, Ethanol | Moderate | Can be used, but may be less effective than polar aprotic solvents. |
| Ethers | Diethyl ether | Low/Insoluble | Generally not recommended for dissolving PEG compounds.[7] |
| Hydrocarbons | Hexane, Toluene | Low/Insoluble | Toluene solubility can be increased with heating.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound conjugate, anhydrous DMSO, vortex mixer, sonicator.
-
Procedure:
-
Accurately weigh the desired amount of the this compound conjugate into a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Serial Dilution into Aqueous Buffer
-
Materials: Stock solution of this compound conjugate (from Protocol 1), desired aqueous buffer (e.g., PBS).
-
Procedure:
-
Allow the stock solution to thaw and equilibrate to room temperature.
-
Perform serial dilutions of the stock solution into the aqueous buffer to achieve the desired final concentrations for your experiment.
-
After each dilution step, gently mix the solution and visually inspect for any signs of precipitation.
-
If precipitation is observed, consider the troubleshooting steps outlined above.
-
Visualizations
Caption: Workflow for troubleshooting the solubility of this compound conjugates.
Caption: Factors influencing the overall solubility of this compound conjugates.
References
- 1. tebubio.com [tebubio.com]
- 2. Bromoacetamido-PEG3-Boc-amine, 1421933-39-2 | BroadPharm [broadpharm.com]
- 3. Bromoacetamido-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
- 4. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 5. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. broadpharm.com [broadpharm.com]
- 9. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. medkoo.com [medkoo.com]
Preventing aggregation of proteins during conjugation with Acetamido-PEG3-Br
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Acetamido-PEG3-Br for protein conjugation. The focus is on preventing and resolving protein aggregation, a common challenge during the bioconjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a monofunctional PEGylation reagent. Its structure consists of:
-
An acetamido group .
-
A hydrophilic polyethylene glycol (PEG) spacer with three repeating units, which helps to increase the solubility of the resulting conjugate.[1][2][3]
-
A bromoacetyl group (-Br), which is the reactive moiety.
The bromoacetyl group is an electrophile that primarily reacts with nucleophilic thiol (sulfhydryl) groups on the side chains of cysteine residues within a protein.[4] This reaction, an alkylation, forms a stable thioether bond. For this reaction to be efficient and specific, a pH range of 6.5-7.5 is generally recommended.[4] At this pH, the cysteine's thiol group is sufficiently nucleophilic.
Q2: What are the most common causes of protein aggregation during conjugation with this compound?
Protein aggregation during or after conjugation is a frequent issue that can compromise the activity, stability, and safety of the final product.[4] Several factors can contribute to this problem:
-
Conformational Changes: The covalent attachment of the PEG linker to amino acid residues can disrupt the delicate balance of forces maintaining the protein's native three-dimensional structure. This can lead to partial unfolding and the exposure of hydrophobic regions, which then interact between molecules, causing aggregation.[4]
-
Suboptimal Reaction Conditions:
-
Incorrect pH: If the buffer pH is too close to the protein's isoelectric point (pI), the net surface charge of the protein will be minimal. This reduces electrostatic repulsion between protein molecules, making aggregation more likely.[5][6]
-
High Concentrations: High concentrations of the protein or the PEG reagent increase the probability of intermolecular interactions, which can lead to aggregation.[4][5][7]
-
Elevated Temperature: Higher temperatures can accelerate protein unfolding and aggregation processes alongside the conjugation reaction.[7][8]
-
-
Hydrophobicity & Solubility: While the PEG linker itself is hydrophilic, the modification of surface residues can alter the overall surface properties of the protein.[9] Additionally, the this compound reagent may have limited solubility in aqueous buffers and often requires dissolution in an organic co-solvent like DMSO or DMF, which must be added carefully to the protein solution.[7]
Q3: How can I detect and quantify protein aggregation?
Several methods can be used to assess the aggregation state of your protein before, during, and after the conjugation reaction:
-
Visual Inspection: The simplest method is to look for visible precipitates or turbidity in the solution.[7][10]
-
Turbidity Measurement: A UV-Vis spectrophotometer can be used to measure the optical density (e.g., at 340 nm or 600 nm) of the solution. An increase in absorbance indicates the formation of insoluble aggregates.[11]
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution. It can detect the formation of soluble oligomers and larger aggregates well before they become visible.[10][11]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will appear as earlier-eluting peaks compared to the desired monomeric conjugate.[11]
-
SDS-PAGE (non-reducing): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to covalently cross-linked protein oligomers.[7]
Troubleshooting Guide for Protein Aggregation
This section provides a systematic approach to troubleshoot and mitigate protein aggregation when using this compound.
Problem: Immediate precipitation or turbidity upon adding the PEG reagent.
| Potential Cause | Recommended Solution |
| Localized High Reagent Concentration | The reagent, often dissolved in an organic co-solvent like DMSO, can cause the protein to precipitate if added too quickly. Solution: Add the dissolved PEG reagent to the protein solution slowly and dropwise while ensuring gentle, continuous mixing. Avoid vortexing, which can cause mechanical stress and denaturation.[4] |
| Reagent Insolubility | The PEG reagent may not be fully dissolved in the co-solvent or may precipitate upon addition to the aqueous buffer. Solution: Ensure the reagent is completely dissolved in the minimum required volume of anhydrous DMSO or DMF immediately before use. Warm the solution slightly if necessary to aid dissolution. |
| Co-solvent Shock | The volume or type of organic co-solvent may be incompatible with the protein, causing it to denature and aggregate. Solution: Minimize the volume of the organic co-solvent to less than 10% (v/v) of the total reaction volume. If possible, test the protein's tolerance to the co-solvent in a separate control experiment. |
Problem: Aggregation develops gradually during the reaction incubation.
If aggregation occurs over the course of the reaction, it is likely due to suboptimal reaction conditions or inherent protein instability. A systematic optimization of reaction parameters is recommended.
It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger, more valuable batches.[11]
-
Protein Preparation: Prepare the protein in a suitable, amine-free buffer (e.g., Phosphate or HEPES) at a pH between 6.5 and 7.5.[4] If the protein contains cysteine residues that should not be conjugated, ensure they are protected or consider site-directed mutagenesis. If disulfide bonds are present and important for structure, avoid adding reducing agents.[6]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-20 mM stock solution.[7]
-
Set Up Screening Reactions: In parallel, set up several small-volume reactions (e.g., 50-100 µL) varying one parameter at a time, as detailed in the table below.
-
Reaction Incubation: Incubate the reactions under the specified conditions (e.g., 2-4 hours at room temperature or 12-18 hours at 4°C) with gentle end-over-end mixing.[4]
-
Analysis: After incubation, analyze each reaction for the degree of aggregation using DLS or turbidity measurements and for conjugation efficiency using SDS-PAGE or mass spectrometry.
| Parameter | Range to Test | Rationale & Considerations |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions and aggregation.[5][11] |
| PEG:Protein Molar Ratio | 1:1, 2:1, 5:1, 10:1 | A high excess of the PEG reagent can lead to over-modification and aggregation. Titrate to find the lowest ratio that provides acceptable conjugation efficiency.[4] |
| pH | 6.5, 7.0, 7.5 | The optimal pH balances thiol reactivity with protein stability. Avoid the protein's pI.[4][5][6] |
| Temperature | 4°C, Room Temp (~22°C) | Lower temperatures slow down protein unfolding and aggregation but will also slow the conjugation reaction, requiring longer incubation times.[7][11] |
Problem: Optimized conditions still result in aggregation.
If aggregation persists even after optimizing the core reaction parameters, the protein may be inherently unstable under conjugation conditions. The use of stabilizing excipients in the reaction buffer can be highly effective.
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate, Glycine | 50 - 500 mM | Suppress protein-protein interactions and can increase the solubility of folding intermediates.[4][6][11] |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) or 0.2-1 M | Act as protein stabilizers and cryoprotectants, promoting the native protein conformation through preferential exclusion.[4][11] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and can help solubilize hydrophobic patches.[5][10] |
Visualizing the Workflow and Troubleshooting Process
To further clarify the experimental and logical steps, the following diagrams illustrate a standard workflow and a troubleshooting decision tree.
Caption: A typical experimental workflow for protein conjugation.
Caption: A troubleshooting decision tree for aggregation issues.
References
- 1. Bromoacetamido-PEG3-acid, 1807534-79-7 | BroadPharm [broadpharm.com]
- 2. Bromoacetamido-PEG3-Boc-amine, 1421933-39-2 | BroadPharm [broadpharm.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. youtube.com [youtube.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
Optimizing molar excess of Acetamido-PEG3-Br for efficient conjugation
FOR IMMEDIATE RELEASE
Technical Support Center Launched for Researchers Utilizing Acetamido-PEG3-Br
A comprehensive technical support center is now available for researchers, scientists, and drug development professionals working with this compound for bioconjugation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure efficient and successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar excess of this compound for efficient conjugation to a thiol-containing molecule (e.g., protein, peptide)?
A1: The optimal molar excess is crucial for driving the conjugation reaction to completion while minimizing non-specific modifications and the challenges of removing excess reagent. While the ideal ratio is system-dependent, a good starting point is a 10- to 20-fold molar excess of this compound to the available free thiol groups.[1] For optimization, it is recommended to perform a series of small-scale reactions with varying molar excess ratios.
Q2: At what pH should I perform the conjugation reaction?
A2: The reaction between a bromoacetamide group and a thiol is most efficient at a pH between 8.0 and 9.0.[2][3] At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the nucleophilic substitution reaction.[4][]
Q3: What is the recommended reaction time and temperature?
A3: A common starting point for the reaction is to incubate for 2 hours at room temperature (20-25°C).[1] However, the optimal time can vary depending on the specific reactants and their concentrations. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight). Reaction progress can be monitored analytically.
Q4: How can I confirm that the conjugation was successful?
A4: Several analytical techniques can be used to confirm successful conjugation and to characterize the final product. These include:
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein after conjugation indicates the attachment of the PEG linker.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can provide the precise molecular weight of the conjugate, confirming the number of attached PEG linkers.[1][6]
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the conjugated product from unreacted starting materials and to assess the purity of the conjugate.
Q5: What is the mechanism of the reaction between this compound and a thiol group?
A5: The conjugation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of a deprotonated thiol group (thiolate) attacks the electrophilic carbon atom bearing the bromine. The bromide ion serves as a good leaving group, resulting in the formation of a stable, irreversible thioether bond.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Thiol Groups: Thiol groups on the protein may be oxidized, forming disulfide bonds, or may be sterically hindered. | - Reduce disulfide bonds with a reducing agent like DTT or TCEP prior to conjugation. Ensure complete removal of the reducing agent before adding this compound.- Consider using a mild denaturant if thiols are buried within the protein structure. |
| Incorrect pH: The reaction pH is too low, resulting in a protonated and less reactive thiol group. | - Ensure the reaction buffer is maintained at a pH of 8.0-9.0. Use a non-nucleophilic buffer such as phosphate (B84403) or borate (B1201080) buffer. | |
| Degraded this compound: The reagent may have hydrolyzed due to improper storage. | - Store this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. | |
| Non-Specific Labeling | Reaction with Other Nucleophiles: At higher pH values, other nucleophilic amino acid residues (e.g., lysine, histidine) may react with the bromoacetamide group.[2] | - While the reaction is highly selective for thiols, if non-specific labeling is observed, consider lowering the pH slightly (e.g., to 7.5-8.0), although this may decrease the reaction rate with thiols. |
| Excessive Molar Excess: A very high molar excess of the PEG reagent can increase the likelihood of non-specific reactions. | - Optimize the molar excess by titrating down the concentration of this compound to the lowest effective level. | |
| Precipitation During Reaction | Low Solubility: The protein or the final conjugate may have limited solubility in the reaction buffer. | - The PEGylation itself should enhance the solubility of the protein.[7] If precipitation occurs, consider performing the reaction at a lower concentration or adding a solubility-enhancing agent that does not interfere with the reaction. |
| Difficulty in Purification | High Excess of Reagent: A large excess of unreacted this compound can be challenging to remove. | - Optimize the molar excess to use the minimum amount of reagent necessary for efficient conjugation.- Utilize purification methods with appropriate size cut-offs, such as size-exclusion chromatography (SEC) or dialysis, to effectively separate the larger conjugate from the smaller, unreacted PEG reagent. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
If the protein contains disulfide bonds, reduce them by adding a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in a dry, water-miscible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring or rotation. For temperature-sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of ~10-20 mM.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Confirm successful conjugation and assess purity using SDS-PAGE, mass spectrometry, and HPLC.
-
Protocol 2: Determining the Optimal Molar Excess
-
Set up Small-Scale Reactions: Prepare a series of parallel reactions with varying molar excess ratios of this compound to the protein (e.g., 2:1, 5:1, 10:1, 20:1, 50:1).
-
Incubate: Follow the general conjugation protocol for the incubation step.
-
Analyze: After the reaction time, analyze a small aliquot from each reaction by SDS-PAGE to visually assess the extent of conjugation.
-
Quantify (Optional): For a more precise determination, analyze the reaction mixtures by HPLC or LC-MS to quantify the percentage of conjugated protein.
-
Select Optimal Ratio: Choose the lowest molar excess that provides the desired level of conjugation to maximize efficiency and simplify purification.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess (PEG:Thiol) | 10:1 to 20:1 | Optimization is recommended for each specific system.[1] |
| pH | 8.0 - 9.0 | Higher pH favors the more reactive thiolate anion.[2][3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature for sensitive proteins, may require longer reaction time. |
| Reaction Time | 2 hours to overnight | Monitor reaction for completion if possible. |
| Buffer | Phosphate, Borate | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles. |
Visualizations
Caption: A streamlined workflow for the conjugation of this compound to a thiol-containing protein.
Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetamido-PEG3-Br Conjugate Purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation of Acetamido-PEG3-Br conjugates during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its stability concerns?
This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] It comprises three key features: an acetamido group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide. The primary stability concerns involve the potential hydrolysis of the acetamido group and the nucleophilic substitution of the bromide, both of which can be influenced by the conditions used during purification.
Q2: What are the most likely degradation pathways for this compound during purification?
There are two primary degradation pathways for the this compound linker during purification:
-
Hydrolysis of the Acetamido Group: The amide bond of the acetamido group is susceptible to hydrolysis, particularly under acidic or basic conditions, which are often employed in reverse-phase HPLC.[3] This degradation will result in the formation of an amino-PEG3-Br derivative.
-
Substitution of the Bromo Group: The alkyl bromide is a good leaving group and is susceptible to nucleophilic attack.[4][5] Common nucleophiles encountered during purification include water (hydrolysis to form an alcohol), and components of buffers (e.g., Tris). Solvents used in chromatography, such as methanol (B129727) or acetonitrile, can also potentially react with the alkyl bromide, especially at elevated temperatures.[6][7]
Q3: Which purification techniques are recommended for this compound conjugates?
The choice of purification method depends on the properties of the final conjugate. For small molecule conjugates involving this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique.[] For larger biomolecule conjugates, such as those with proteins or peptides, size-exclusion chromatography (SEC) and dialysis/ultrafiltration are suitable for removing the smaller, unreacted linker.[][9][10]
Q4: How can I detect degradation of my this compound conjugate?
Degradation can be monitored using various analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the parent conjugate and any degradation products by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Degradation can be observed as the appearance of new peaks with different retention times in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified conjugate and identify structural changes corresponding to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in LC-MS corresponding to the mass of the conjugate minus the acetyl group (CH₃CO). | Hydrolysis of the acetamido group. | - Adjust Mobile Phase pH: If using RP-HPLC, try to work with a mobile phase closer to neutral pH (if your compound's stability allows). Avoid strongly acidic (e.g., trifluoroacetic acid) or basic (e.g., ammonia) additives if possible.[11] - Minimize Purification Time: Reduce the total time the conjugate is exposed to the purification conditions. |
| Appearance of a new peak in LC-MS corresponding to the mass of the conjugate with the bromine atom replaced by a hydroxyl group (-OH) or a methoxy (B1213986) group (-OCH₃). | Hydrolysis or solvolysis of the alkyl bromide. | - Use Aprotic Solvents: If possible, use aprotic solvents in your purification scheme. - Avoid Nucleophilic Buffers: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles. Consider using buffers like phosphate (B84403) or HEPES. - Control Temperature: Perform purification at room temperature or below to minimize the rate of nucleophilic substitution. |
| Broad peaks or poor separation during column chromatography. | PEG-containing molecules are notoriously difficult to purify by normal-phase silica (B1680970) gel chromatography.[12] | - Switch to Reverse-Phase Chromatography: RP-HPLC is generally more suitable for purifying PEGylated small molecules.[] - Optimize Solvent System: For normal-phase, consider using a chloroform/methanol or DCM/methanol system. The addition of a small amount of ammonium (B1175870) hydroxide (B78521) (for basic compounds) can sometimes improve peak shape.[12] |
| Low recovery of the conjugate after purification. | - Non-specific binding to the chromatography matrix. - Precipitation of the conjugate on the column. | - Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before sample injection. - Adjust Buffer Strength: A slight increase in the ionic strength of the buffer may reduce non-specific binding.[10] - Check Solubility: Confirm the solubility of your conjugate in the chosen mobile phase. A co-solvent might be necessary to maintain solubility.[3] |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of an this compound conjugate and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (B1210297) (choose based on compound stability).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a relevant wavelength (e.g., 254 nm if the conjugate has a chromophore) and/or mass spectrometry.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Protocol 2: Purification by Preparative RP-HPLC
This protocol can be adapted for the purification of small molecule this compound conjugates.
-
Column: A preparative C18 column of appropriate dimensions for the sample size.
-
Mobile Phase A: Water (consider buffering if pH control is critical and the buffer is volatile).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Develop a gradient based on the analytical HPLC results to ensure good separation of the desired product from impurities.
-
Flow Rate: Adjust according to the column dimensions.
-
Detection: UV detection to monitor the elution of compounds.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
-
Post-Purification: Analyze the collected fractions for purity by analytical HPLC or LC-MS before pooling and removing the solvent.
Visualizations
Caption: Potential degradation pathways for this compound conjugates.
Caption: A decision workflow for troubleshooting conjugate purification.
References
- 1. medkoo.com [medkoo.com]
- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bromoacetamido-PEG3-Boc-amine, 1421933-39-2 | BroadPharm [broadpharm.com]
- 5. tebubio.com [tebubio.com]
- 6. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Acetamido-PEG3-Br following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a heterobifunctional linker containing a bromoacetamide group and a short polyethylene (B3416737) glycol (PEG) chain. The bromoacetamide moiety reacts with thiol groups (e.g., from cysteine residues on a protein), while the PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. Complete removal of the unreacted linker, which has a molecular weight of 298.18 g/mol , is crucial to ensure the purity of the final bioconjugate, prevent interference in downstream applications, and obtain accurate characterization of the conjugate.[1]
Q2: What are the primary methods for removing unreacted this compound?
The most effective methods for removing small molecules like this compound from much larger protein conjugates are based on differences in size and physical properties. The two primary techniques are:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Larger molecules (the protein conjugate) elute first, while smaller molecules (unreacted linker) are retained in the pores of the chromatography resin and elute later.[][3]
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The protein conjugate is retained within the dialysis tubing or cassette, while the smaller, unreacted linker diffuses out into a larger volume of buffer.[4][5]
Q3: How do I choose between Size-Exclusion Chromatography and Dialysis?
The choice between SEC and dialysis depends on several factors:
| Factor | Size-Exclusion Chromatography (SEC) | Dialysis |
| Speed | Fast (typically minutes to a few hours) | Slow (typically several hours to overnight with buffer changes) |
| Sample Dilution | Minimal | Can result in sample dilution |
| Buffer Exchange | Can be performed simultaneously | Primary function is buffer exchange and small molecule removal |
| Scalability | Easily scalable for larger quantities | Can be cumbersome for very large volumes |
| Equipment | Requires a chromatography system (e.g., FPLC or HPLC) | Requires dialysis tubing/cassettes, beakers, and a stir plate |
For rapid purification and minimal sample dilution, SEC is generally preferred. Dialysis is a simpler, less equipment-intensive method suitable for thorough buffer exchange and small molecule removal, especially when processing multiple samples simultaneously.
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of conjugate and linker | Inappropriate column selection: The fractionation range of the column is not suitable for separating the large protein conjugate from the small this compound. | Select a column with a fractionation range appropriate for the size of your protein. For removing small molecules, a desalting column (e.g., G-25) is often effective.[6] |
| Sample volume too large: Overloading the column can lead to poor resolution. | Ensure the sample volume does not exceed 5% of the total column volume for high-resolution fractionation or 30% for desalting applications.[6] | |
| Flow rate too high: A high flow rate can reduce the interaction time with the resin, leading to decreased resolution. | Optimize the flow rate according to the manufacturer's recommendations for your specific column. | |
| Low recovery of the protein conjugate | Non-specific binding: The protein conjugate may be interacting with the chromatography resin. | Ensure the column is well-equilibrated with the running buffer. Consider increasing the ionic strength of the buffer (e.g., by adding 150 mM NaCl) to minimize ionic interactions. |
| Protein precipitation: The protein conjugate may be precipitating on the column. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add stabilizing agents. | |
| Presence of protein aggregates | Reaction conditions: The conjugation reaction itself or subsequent handling may have induced aggregation. | Run an analytical SEC to assess the aggregation state of your sample before preparative purification. Optimize reaction and storage conditions to minimize aggregation. |
Dialysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unreacted linker still present after dialysis | Incorrect Molecular Weight Cut-Off (MWCO): The MWCO of the dialysis membrane is too small to allow the passage of this compound. | Use a dialysis membrane with an MWCO that is significantly larger than the linker (298.18 Da) but much smaller than your protein conjugate. A 1 kDa or 2 kDa MWCO membrane is typically suitable.[7] |
| Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient for complete removal. | Dialyze for a longer period (e.g., overnight at 4°C) with at least two to three changes of a large volume of dialysis buffer (at least 100-fold the sample volume).[6] | |
| Loss of protein conjugate | Protein passing through the membrane: The MWCO of the membrane is too large. | Ensure the MWCO of the membrane is at least 10-20 times smaller than the molecular weight of your protein conjugate. |
| Non-specific binding to the membrane: The protein may be adsorbing to the dialysis membrane. | Use a dialysis membrane made of a material known for low protein binding, such as regenerated cellulose. Pre-condition the membrane according to the manufacturer's instructions. | |
| Sample volume has significantly increased | Osmotic pressure differences: The buffer inside the dialysis bag has a higher solute concentration than the external dialysis buffer. | Ensure that the buffer composition inside and outside the dialysis membrane is similar, particularly in terms of salt concentration. |
Quantitative Data
The following table summarizes the expected efficiency of removing unreacted this compound using different purification methods. The actual efficiency may vary depending on the specific experimental conditions.
| Purification Method | Typical Removal Efficiency of Small Molecules (<500 Da) | Key Considerations |
| Size-Exclusion Chromatography (Desalting Column) | >99% | Dependent on proper column packing and sample application. |
| Dialysis (1 kDa MWCO) | >98% | Requires sufficient dialysis time and multiple buffer changes. |
| Tangential Flow Filtration (TFF) (with appropriate MWCO membrane) | >99% | Efficient for larger sample volumes. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (Desalting Column)
Materials:
-
Desalting column (e.g., PD-10, Sephadex G-25)
-
Elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Reaction mixture containing the protein conjugate and unreacted this compound
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the elution buffer. This removes any storage solution and ensures the column is ready for separation.
-
Sample Application: Allow the equilibration buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. For optimal separation, the sample volume should be approximately 10-30% of the column bed volume.[6]
-
Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions immediately. The larger protein conjugate will elute first in the void volume, while the smaller unreacted this compound will be retained and elute in later fractions.
-
Analysis: Analyze the collected fractions using a protein concentration assay (e.g., Bradford or BCA) or UV absorbance at 280 nm to identify the fractions containing the purified protein conjugate.
Protocol 2: Removal of Unreacted this compound using Dialysis
Materials:
-
Dialysis tubing or cassette with a 1 kDa or 2 kDa MWCO
-
Dialysis buffer (e.g., PBS, pH 7.4), chilled to 4°C
-
Reaction mixture containing the protein conjugate and unreacted this compound
-
Large beaker (to hold a buffer volume at least 100 times the sample volume)
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve rinsing with water or boiling). Dialysis cassettes are typically ready to use.
-
Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside. Securely close the tubing or cassette.
-
Dialysis: Place the loaded dialysis tubing/cassette into the beaker containing the cold dialysis buffer. Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at 4°C.
-
Buffer Exchange: For efficient removal of the unreacted linker, change the dialysis buffer at least two to three times over a period of 12-24 hours. A common schedule is to change the buffer after 4 hours, then again after another 4 hours, and then let it dialyze overnight.
-
Sample Recovery: After the final dialysis period, carefully remove the tubing/cassette from the buffer and recover the purified protein conjugate.
Visualization
Caption: Workflow for removing unreacted this compound.
References
Technical Support Center: Synthesis of PEGylated PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chiacs (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PEG linkers in PROTAC synthesis?
A1: PEG linkers are frequently incorporated into PROTAC design to enhance solubility and cell permeability.[1][2] Their flexibility is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Additionally, the length and composition of PEG linkers can be systematically modified to optimize the physicochemical and pharmacological properties of the PROTAC.[1][2]
Q2: What are the most common chemical reactions used to conjugate PEG linkers in PROTAC synthesis?
A2: The most common methods for incorporating PEG linkers include amide bond formation and "click chemistry".[1] Amide bond formation is a standard method for connecting components, often facilitated by peptide coupling reagents.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, is highly efficient and widely used for the final ligation step due to its high yields and tolerance of various functional groups.[1]
Q3: How does the length of the PEG linker impact PROTAC efficacy?
A3: The linker's length is a critical parameter that significantly influences the PROTAC's efficacy.[3][4] An optimal linker length is necessary to facilitate the formation of a stable ternary complex.[3] If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[4] Conversely, an excessively long linker might not bring the two proteins into close enough proximity for efficient ubiquitination, and can also lead to decreased potency due to a higher entropic penalty upon binding.[3][4] The optimal length must be determined empirically for each specific PROTAC system.[3]
Q4: What is the "hook effect" and how does it relate to PEGylated PROTACs?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5] This occurs because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation.[5] While not exclusive to PEGylated PROTACs, linker properties can influence the hook effect.[6]
Q5: Are there alternatives to PEG linkers for PROTACs?
A5: Yes, while PEG and alkyl chains are the most common motifs, other linker types are used to modulate PROTAC properties.[7] These include more rigid linkers containing cyclic or planar elements like triazoles, piperazine, and piperidine (B6355638) to restrict conformation and improve metabolic stability.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of PROTACs with PEG linkers.
| Problem | Potential Cause | Recommended Solution |
| Low Synthetic Yield | Incomplete coupling reaction. | Optimize reaction conditions, including the choice of coupling reagents (e.g., HATU, HOBt), solvent, temperature, and reaction time. Ensure all reagents are anhydrous, especially for moisture-sensitive reactions.[1] |
| Poor quality of starting materials. | Verify the purity of the warhead, E3 ligase ligand, and PEG linker using techniques like NMR and LC-MS. | |
| Side reactions. | Protect reactive functional groups on the warhead or E3 ligase ligand that are not involved in the linker conjugation. | |
| Difficult Purification | Co-elution of product with unreacted starting materials or byproducts. | The addition of a PEG chain complicates purification due to its hydrophilicity and neutral charge.[9] A combination of purification techniques is often necessary. Start with size-exclusion chromatography (SEC) to separate based on size, followed by reverse-phase HPLC (RP-HPLC) for finer separation.[9] |
| Product is a mixture of species with varying PEG lengths (polydispersity). | Use monodisperse PEG linkers to ensure a homogenous final product.[10] | |
| Product aggregation. | Optimize the mobile phase in RP-HPLC by adjusting the pH or adding organic modifiers to minimize hydrophobic interactions that can lead to aggregation.[9] | |
| Poor Solubility of Final PROTAC | The overall molecule remains too hydrophobic despite the PEG linker. | Increase the number of PEG units in the linker to enhance hydrophilicity.[2] However, be mindful that excessive PEGylation can negatively impact cell permeability.[6] |
| The PROTAC has precipitated out of solution. | Use a co-solvent system (e.g., DMSO/water, DMF/water) for storage and experimental assays. | |
| Inconsistent Characterization Data (e.g., NMR, LC-MS) | Presence of impurities. | Re-purify the compound using an orthogonal chromatographic method. For example, if RP-HPLC was used initially, try normal-phase chromatography or ion-exchange chromatography if applicable.[9] |
| Broad peaks in NMR. | This could be due to conformational flexibility imparted by the PEG linker. Try acquiring the NMR spectrum at a different temperature to see if the peaks sharpen. | |
| Multiple peaks in LC-MS. | This may indicate the presence of isomers if the linker attachment is not site-specific, or degradation of the compound. Re-evaluate the synthetic and purification steps. |
Quantitative Data Summary
The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. Below is a table summarizing the impact of PEG linker length on the degradation efficiency for a series of BTK (Bruton's tyrosine kinase) degraders.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| Degrader 1 | 2 PEG units | >1000 | <20 |
| Degrader 2 | 3 PEG units | 500 | 40 |
| Degrader 3 | 4 PEG units | 100 | 85 |
| Degrader 4 | 5 PEG units | 50 | 95 |
| Degrader 5 | 6 PEG units | 150 | 80 |
Note: The data presented are illustrative and based on general trends reported in the literature. Actual values will vary for different PROTAC systems.[7]
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol outlines the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the second component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
Reagents and Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.[1]
Step 2: Boc Deprotection
Reagents and Materials:
-
Component A-PEGn-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.[1]
Step 3: Final Amide Coupling
This step is similar to Step 1, using Component A-PEGn-NH2 and the corresponding carboxylic acid-functionalized second component (Component B-COOH).
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol describes the final ligation step to synthesize a PROTAC using a copper-catalyzed azide-alkyne cycloaddition.
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., DMF, t-BuOH/H2O)
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.[6]
Visualizations
Caption: A generalized workflow for the synthesis, purification, and characterization of a PEGylated PROTAC.
Caption: The mechanism of PROTAC-mediated protein degradation, highlighting the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Technical Support Center: Strategies to Improve Thioether Bond Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to thioether bond stability in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving thioether bonds, providing step-by-step solutions.
Issue 1: Low or No Yield of Thioether Conjugate
Question: I am performing a maleimide-thiol conjugation and observing a very low yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency in maleimide-thiol reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Thiol Availability and Reactivity:
-
Disulfide Bond Reduction: Cysteine residues in proteins and peptides can form disulfide bonds, which are unreactive with maleimides.[1] Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][2]
-
Thiol Oxidation: Thiols are susceptible to oxidation, which diminishes their reactivity. Work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1]
-
pH of the Reaction: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[3] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide (B117702), while minimizing side reactions with amines.[3]
-
-
Maleimide Reagent Integrity:
-
Hydrolysis: Maleimides can hydrolyze, especially at pH values above 7.5, rendering them unreactive.[3] Always use freshly prepared maleimide solutions and maintain the recommended pH range.
-
Solubility: Poor solubility of the maleimide reagent can limit the reaction. If you observe precipitation, consider using a water-miscible organic co-solvent such as DMSO or DMF to improve solubility.[1]
-
-
Reaction Conditions:
-
Molar Ratio: A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is generally recommended to drive the reaction to completion.[4][5]
-
Reaction Time and Temperature: The reaction can be performed overnight at 4°C or for 2 hours at room temperature.[2][4] Ensure sufficient incubation time for the reaction to proceed.
-
Issue 2: Instability of the Thioether Conjugate in Subsequent Assays
Question: My thioether conjugate appears to be degrading or losing its payload during storage or in subsequent in vitro/in vivo experiments. What is causing this instability and what can I do to improve it?
Answer:
The instability of thioether bonds, particularly those formed from maleimide-thiol reactions, is a known issue primarily due to two mechanisms: retro-Michael reaction and thiol exchange.
-
Retro-Michael Reaction: The thioether bond in the thiosuccinimide linkage is susceptible to a reversible retro-Michael reaction, which can lead to the dissociation of the conjugate.[3]
-
Thiol Exchange: The reformed maleimide from the retro-Michael reaction can then react with other thiols present in the environment, such as glutathione (B108866) or albumin in plasma, leading to the transfer of the payload to these other molecules.[6]
To address this instability, consider the following strategies:
-
Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring of the thioether adduct can be hydrolyzed to a more stable ring-opened succinamic acid form.[7] This can be achieved by incubating the conjugate at a slightly basic pH. The ring-opened product is significantly more stable and less prone to thiol exchange.[7]
-
Use of Alternative Linkers: Several next-generation linkers have been developed to form more stable thioether bonds:
-
Phenyloxadiazole Sulfone Linkers: These linkers react with thiols to form highly stable thioether bonds that are resistant to thiol exchange in human plasma.[6][8][9]
-
Methylene (B1212753) Thioacetals: Disulfide bonds can be converted to highly stable methylene thioacetal linkages.[10][11][12][13][14] This is achieved by reducing the disulfide bond and then reacting the resulting thiols with a methylene donor like diiodomethane (B129776).[14]
-
Thiazine (B8601807) Formation: Conjugation of a maleimide to a peptide with an N-terminal cysteine can lead to a chemical rearrangement, forming a more stable thiazine structure.[15][16]
-
Workflow for Troubleshooting Thioether Bond Instability
Caption: A flowchart for diagnosing and resolving thioether bond instability.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the instability of maleimide-derived thioether bonds?
A1: The instability arises from the thiosuccinimide linkage formed. This linkage is susceptible to a retro-Michael reaction, where the thioether bond cleaves, reforming the original thiol and maleimide.[3] This reversibility is particularly problematic in biological systems where high concentrations of other thiols, like glutathione, can lead to thiol exchange, effectively transferring the conjugated molecule to another thiol.[6]
Q2: How does pH affect the stability of thioether bonds?
A2: The stability of thioether bonds, especially those in maleimide conjugates, is pH-dependent. At pH values above 7.5, the maleimide ring is more susceptible to hydrolysis, which can prevent the initial conjugation reaction.[3] For the thioether adduct, a slightly basic pH can promote the desirable hydrolysis of the succinimide ring to the more stable succinamic acid form.[7] However, very high pH can lead to other degradation pathways in peptides and proteins.[17]
Q3: Are there any analytical techniques to monitor the stability of my thioether conjugate?
A3: Yes, several techniques can be used to assess conjugate stability:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the intact conjugate from degradation products or free payload.
-
Mass Spectrometry (MS): LC-MS can be used to identify and quantify the intact conjugate and any degradation or exchange products.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can visualize the integrity of the conjugate over time.
A common stability assay involves incubating the conjugate in plasma or a solution containing a high concentration of a competing thiol (e.g., glutathione) at 37°C and analyzing aliquots at various time points using the techniques above.[18][19]
Data Presentation
Table 1: Comparative Stability of Different Thioether Linkages in Human Plasma at 37°C
| Linker Type | Conjugation Site in Antibody | % Intact Conjugate after 72h | Reference |
| Maleimide | LC-V205C | ~80% | [6] |
| Maleimide | Fc-S396C | ~20% | [6] |
| Phenyloxadiazole Sulfone | LC-V205C | >95% | [9] |
| Phenyloxadiazole Sulfone | Fc-S396C | ~66% | [6] |
Note: The stability of maleimide-based conjugates can be highly dependent on the local environment of the conjugation site.
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein or peptide.
Materials:
-
Thiol-containing protein/peptide
-
Maleimide-functionalized molecule
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)[1]
-
TCEP (tris(2-carboxyethyl)phosphine)[1]
-
Anhydrous DMSO or DMF[1]
-
Inert gas (e.g., nitrogen or argon)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Thiol-Containing Molecule: a. Dissolve the protein/peptide in degassed conjugation buffer to a concentration of 1-10 mg/mL.[1] b. To reduce disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[20]
-
Prepare the Maleimide Solution: a. Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[1]
-
Conjugation Reaction: a. Add the maleimide stock solution to the thiol-containing molecule solution to achieve a 10-20 fold molar excess of the maleimide.[4] b. Flush the reaction vessel with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2][4]
-
Purification: a. Purify the conjugate from excess maleimide and other reaction components using size-exclusion chromatography or another suitable purification method.
Protocol 2: Conversion of Disulfide Bonds to Methylene Thioacetals
This protocol describes a one-pot method to convert a disulfide bridge in a peptide to a more stable methylene thioacetal linkage.[10][12]
Materials:
-
Disulfide-containing peptide
-
TCEP·HCl[10]
-
Potassium carbonate (K2CO3)[10]
-
Diiodomethane (CH2I2)[10]
-
Triethylamine (B128534) (NEt3)[13]
-
Water (degassed)
-
THF (optional, for solubility)
Procedure:
-
Disulfide Reduction: a. Dissolve the peptide in degassed water. b. In a separate tube, prepare a solution of TCEP·HCl (1.5 equivalents) and K2CO3 (3.0 equivalents) in water. c. Add the TCEP/K2CO3 solution to the peptide solution and stir at room temperature for 1-2 hours to ensure complete reduction of the disulfide bond.[10][13]
-
Methylene Bridge Formation: a. To the solution containing the reduced peptide, add diiodomethane (6.0 equivalents) and triethylamine (10 equivalents).[13] If the peptide has poor water solubility, a co-solvent like THF can be added. b. Stir the reaction at room temperature for 9-12 hours.[13]
-
Purification: a. Purify the methylene thioacetal-bridged peptide using reverse-phase HPLC.
Mandatory Visualizations
Diagram 1: Thioether Bond Instability Pathways
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Converting disulfide bridges in native peptides to stable methylene thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Converting disulfide bridges in native peptides to stable methylene thioacetals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 18. Plasma stability | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Impact of reducing agents on Acetamido-PEG3-Br conjugation efficiency
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Acetamido-PEG3-Br for bioconjugation, with a special focus on the impact of reducing agents on conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: My conjugation efficiency with this compound is low when I use a reducing agent. What is the likely cause?
A1: The most probable cause is a direct reaction between your reducing agent and the this compound reagent. The bromoacetyl group (-COCH2Br) on the PEG linker is an electrophile that reacts with nucleophilic thiol groups (-SH) on cysteine residues. However, common reducing agents like Dithiothreitol (B142953) (DTT) are thiol-based and will react with and consume the bromoacetyl group, reducing the amount available to conjugate to your protein of interest. This side-reaction effectively "quenches" your PEG reagent.[1][2]
Q2: Which reducing agent is more compatible with bromoacetyl chemistry, DTT or TCEP?
A2: Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is significantly more compatible with haloacetyl and maleimide-based conjugation chemistry than DTT.[1][3][4] TCEP is a non-thiol-based reducing agent and reacts much more slowly with electrophiles like bromoacetyl groups.[3][5] DTT, a dithiol, is a strong nucleophile and reacts readily with bromoacetyl groups, leading to substantially reduced labeling efficiency.[1] While TCEP is preferred, it is not completely inert, and high concentrations can still interfere with the conjugation reaction.[1][6][7]
Q3: Can I perform the reduction and conjugation in a single step ("one-pot")?
A3: It is strongly discouraged, especially when using DTT. Due to the high reactivity of DTT with the bromoacetyl linker, a one-pot reaction will likely result in very low to no conjugation. While TCEP is more compatible, its presence can still lower the efficiency.[1][4] For the highest efficiency, it is best practice to remove the excess reducing agent after disulfide bond reduction and before adding this compound.[2][8]
Q4: What is the recommended method for removing a reducing agent before adding this compound?
A4: The most effective and rapid methods for removing small molecules like DTT or TCEP from a protein solution are desalting columns (also known as spin columns) or dialysis.[8] Desalting columns are very fast, often taking only a few minutes, which helps to minimize the re-oxidation of the newly reduced disulfide bonds.[8] Dialysis is also effective but takes significantly longer.[8]
Q5: What is the optimal pH for conjugating this compound to a cysteine residue?
A5: The conjugation of a bromoacetyl group to a cysteine thiol (an S-alkylation reaction) is most efficient at a pH between 7.5 and 8.5.[9] In this pH range, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the bromoacetyl group. At pH values below 7, the reaction rate slows considerably.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Bromoacetyl Conjugation
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol-based | Phosphine-based (thiol-free)[10] |
| Reactivity with Bromoacetyl | High - significantly inhibits conjugation[1] | Low to Moderate - much less inhibitory than DTT[1][3] |
| One-Pot Compatibility | Not Recommended | Possible, but reduced efficiency is expected[1] |
| Optimal pH Range | >7.0[11] | 1.5 - 8.5[12] |
| Need for Removal | Yes, removal is critical[2] | Recommended for maximal efficiency |
| Odor | Strong, unpleasant | Odorless[12] |
Table 2: Illustrative Impact of Reducing Agent Presence on Conjugation Efficiency
| Condition | Expected Conjugation Efficiency | Rationale |
| No Reducing Agent (Control) | High (Baseline) | Assumes free thiols are already present and available. |
| DTT (10-fold molar excess), no removal | Very Low (<5%) | DTT directly reacts with and quenches the this compound reagent.[1] |
| TCEP (10-fold molar excess), no removal | Moderate (30-60%) | TCEP reacts more slowly with the bromoacetyl group than DTT, but some quenching still occurs.[1][4] |
| DTT or TCEP, with removal before conjugation | High (90-100% of control) | Removal of the reducing agent prevents the side reaction with the PEG linker.[2][8] |
Note: The efficiency values are illustrative and can vary based on the specific protein, buffer conditions, and reaction times.
Experimental Protocols
Protocol 1: Two-Step Cysteine Conjugation with Reducing Agent Removal
This is the recommended protocol for achieving the highest conjugation efficiency.
-
Protein Reduction:
-
Dissolve your protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add a 10- to 20-fold molar excess of TCEP (or DTT).
-
Incubate at room temperature for 1-2 hours to ensure complete reduction of disulfide bonds.
-
-
Reducing Agent Removal:
-
Prepare a desalting spin column according to the manufacturer's instructions. Common choices include PD-10 or Zeba™ Spin Desalting Columns.
-
Equilibrate the column with your desired reaction buffer (e.g., pH 7.5-8.3 phosphate buffer, degassed to minimize re-oxidation).
-
Apply the protein/reducing agent mixture to the column.
-
Centrifuge to elute the protein, which is now free of the reducing agent.[8]
-
-
PEGylation Reaction:
-
Immediately after elution, determine the protein concentration.
-
Add this compound to the reduced, purified protein solution. A 10- to 20-fold molar excess of the PEG reagent over available thiols is a common starting point.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
The reaction can be quenched by adding a small molecule thiol like 2-mercaptoethanol (B42355) or N-acetylcysteine.
-
-
Purification and Analysis:
-
Remove excess, unreacted this compound by dialysis or another round of size-exclusion chromatography.
-
Analyze the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visual Guides
Caption: Desired conjugation vs. undesired quenching side-reaction.
Caption: Recommended workflow for efficient this compound conjugation.
References
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis [pubmed.ncbi.nlm.nih.gov]
- 10. Disulfide reduction using TCEP reaction [biosyn.com]
- 11. astralscientific.com.au [astralscientific.com.au]
- 12. agscientific.com [agscientific.com]
Validation & Comparative
Acetamido-PEG3-Br vs. Maleimide-PEG3: A Comparative Guide to Cysteine Conjugation Stability
For researchers, scientists, and drug development professionals, the stability of the linkage between a payload and a biomolecule is paramount. In the realm of bioconjugation, particularly for antibody-drug conjugates (ADCs), the choice of linker chemistry can significantly impact therapeutic efficacy and safety. This guide provides an objective comparison of two common cysteine-reactive PEGylated linkers: Acetamido-PEG3-Br and Maleimide-PEG3, focusing on the stability of the resulting conjugate.
The primary distinction between these two reagents lies in the nature of the covalent bond they form with the thiol group of a cysteine residue. This compound, a bromoacetamide derivative, forms a stable thioether bond through an alkylation reaction. In contrast, Maleimide-PEG3 undergoes a Michael addition reaction to form a thiosuccinimide linkage. While the maleimide (B117702) reaction is often faster and highly specific at neutral pH, the resulting conjugate can be susceptible to degradation.
The Challenge of Maleimide Conjugate Instability
The thiosuccinimide linkage formed from maleimide conjugation is prone to a retro-Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in plasma.[1][2] This reversal leads to deconjugation of the payload, which can then bind to other circulating proteins like albumin, causing off-target toxicity and reducing the therapeutic index.[3][4]
Two primary strategies have been developed to address this instability. The first is the hydrolysis of the succinimide (B58015) ring to form a more stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[2][5][6] This hydrolysis can be promoted by modifying the maleimide structure, for example, by using N-aryl maleimides which show significantly less deconjugation compared to traditional N-alkyl maleimides.[7][8][9] The second strategy involves using alternative conjugation chemistries that form inherently more stable bonds, such as those produced by bromoacetamides or vinylpyrimidines.[2][][11]
Quantitative Comparison of Conjugate Stability
The following table summarizes experimental data on the stability of various cysteine conjugates, providing a comparative view of the performance of different linker technologies.
| Linker Type | Biomolecule/Conjugate | Incubation Conditions | Incubation Time | Remaining Intact Conjugate (%) | Key Findings & Reference |
| N-Alkyl Maleimide | T289C mAb-MMAE | Mouse Serum @ 37°C | 7 days | ~33-65% | Showed significant deconjugation.[7][9] |
| N-Aryl Maleimide | T289C mAb-MMAE | Mouse Serum @ 37°C | 7 days | >80% | N-aryl substitution significantly improves stability by accelerating hydrolysis of the thiosuccinimide ring.[7][9] |
| Maleimide | mAb2-Alexa Fluor 488 | Human Serum | 8 days | Low (Fluorescence transfer observed) | Demonstrates payload migration to serum proteins.[2][11] |
| Vinylpyrimidine | mAb2-Alexa Fluor 488 | Human Serum | 8 days | ~100% | Superior stability with no observable transfer of fluorescence.[2][11] |
Note: The data presented is compiled from multiple sources and may not represent head-to-head comparisons under identical conditions. However, the trends in stability are consistently reported.
Reaction Mechanisms and Stability Workflows
To better visualize the chemical transformations and experimental processes discussed, the following diagrams illustrate the conjugation reactions and a typical stability assay workflow.
Experimental Protocols
Protocol 1: Cysteine Conjugation with this compound
This protocol outlines a general procedure for conjugating a bromoacetamide-functionalized molecule to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein in a non-nucleophilic buffer (e.g., PBS, HEPES, pH 7.0-8.0).
-
This compound stock solution (e.g., 10-20 mM in DMSO or DMF).
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).
-
Quenching solution: L-cysteine or β-mercaptoethanol (e.g., 1 M in water).
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer. If necessary, reduce disulfide bonds by adding TCEP to a final concentration of 0.5-1.0 mM and incubating for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction is typically slower than maleimide conjugation.
-
Quenching: Add an excess of the quenching solution to react with any unreacted this compound.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Characterization: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Cysteine Conjugation with Maleimide-PEG3
This protocol describes a general method for conjugating a maleimide-functionalized molecule to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5).[3]
-
Maleimide-PEG3 stock solution (e.g., 10 mM in DMSO or DMF).[12]
-
Reducing agent (optional): TCEP stock solution (e.g., 10 mM in water).
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1. The optimal pH for maleimide conjugation is between 6.5 and 7.5 to ensure high selectivity for thiols over amines.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG3 stock solution to the protein solution.[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction is typically rapid.
-
Purification: Purify the conjugate immediately to remove unreacted maleimide, which can hydrolyze over time.
-
Characterization: Analyze the final product to confirm successful conjugation.
-
(Optional) Hydrolysis for Stabilization: To increase long-term stability, the pH of the purified conjugate solution can be raised to ~8.5 and incubated to promote hydrolysis of the succinimide ring.[9] The progress of hydrolysis can be monitored by mass spectrometry.
Protocol 3: Comparative Stability Assay
This protocol allows for the direct comparison of the stability of different bioconjugates in a simulated physiological environment.
Materials:
-
Purified bioconjugates (e.g., from Protocol 1 and 2) at a known concentration (e.g., 1 mg/mL in PBS).
-
Glutathione (GSH) stock solution (e.g., 100 mM in PBS).
-
Incubator at 37°C.
-
HPLC-MS system.
Methodology:
-
Sample Preparation: In separate tubes, dilute each bioconjugate to a final concentration of 0.5 mg/mL and add GSH to a final concentration of 1-10 mM. Prepare control samples without GSH.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.
-
Quenching: Quench the reaction, for instance, by adding an acid like formic acid or by flash-freezing.
-
Analysis: Analyze the samples by HPLC-MS to separate and quantify the amount of intact conjugate remaining, as well as any deconjugated or transferred payload products.
-
Data Interpretation: Plot the percentage of intact conjugate versus time for each sample to determine the rate of degradation and compare the stability of the different linkers.
Conclusion
The choice between this compound and Maleimide-PEG3 for cysteine conjugation involves a trade-off between reaction kinetics and conjugate stability.
-
This compound forms a highly stable thioether bond, making it an excellent choice for applications requiring long-term stability in vivo, such as the development of ADCs. The main drawback is a slower reaction rate compared to maleimides.
-
Maleimide-PEG3 offers rapid and highly specific conjugation under mild conditions. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to potential instability in plasma. This instability can be mitigated by using stabilized maleimide derivatives or through post-conjugation processing, but these add complexity to the manufacturing process.
For applications where long-term, irreversible linkage is critical, the superior stability of the thioether bond formed by This compound makes it the more robust choice. For applications where rapid conjugation is the priority and long-term stability in a thiol-rich environment is less of a concern, maleimides may be suitable. Researchers must carefully consider the end application and the required stability profile when selecting a cysteine conjugation reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 11. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison: Acetamido-PEG3-Br vs. Iodoacetamido-PEG3-acid for Thiol-Reactive Bioconjugation
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins and peptides is a cornerstone of numerous applications, from proteomics to the development of antibody-drug conjugates (ADCs). The choice of the thiol-reactive linker is critical to the success of these endeavors. This guide provides an in-depth, objective comparison of two such linkers: Acetamido-PEG3-Br and Iodoacetamido-PEG3-acid, focusing on their reactivity, supported by available experimental data.
At the heart of both molecules is a haloacetamide functional group, a well-established electrophilic warhead for targeting the nucleophilic thiol side chain of cysteine. The core difference lies in the halogen atom—bromine versus iodine—which significantly influences the reagent's reactivity. Furthermore, the terminal functional groups of these polyethylene (B3416737) glycol (PEG) linkers offer distinct downstream conjugation possibilities. This compound presents a terminal bromide, which is the leaving group in the alkylation reaction, while Iodoacetamido-PEG3-acid features a terminal carboxylic acid, enabling further derivatization with amine-containing molecules.
Unraveling the Reaction Mechanism: A Nucleophilic Substitution Approach
Both this compound and Iodoacetamido-PEG3-acid react with the thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. In this one-step mechanism, the deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. This concerted process results in the formation of a stable thioether bond and the displacement of the halide ion (bromide or iodide) as the leaving group.
The efficiency of this reaction is largely dictated by the nature of the leaving group. In the haloacetamide series, the reactivity trend follows the order of leaving group stability: I > Br > Cl.[1] Iodide is a better leaving group than bromide due to its larger size and lower basicity, which generally translates to a faster reaction rate for iodoacetamides compared to their bromoacetamide counterparts.
Quantitative Comparison of Reactivity
| Feature | This compound | Iodoacetamido-PEG3-acid |
| Reactive Group | Bromoacetamide | Iodoacetamide (B48618) |
| Relative Reactivity | High | Very High[1] |
| Second-Order Rate Constant | Data not readily available, but considered comparable to iodoacetamide | ~36 M⁻¹ min⁻¹ (with cysteine at pH 7)[1] |
| Primary Target | Cysteine residues | Cysteine residues |
| Known Off-Target Residues | Methionine, Lysine, Histidine | Methionine, Lysine, Histidine[1] |
| Terminal Functional Group | None (Bromide is the leaving group) | Carboxylic Acid |
Factors Influencing Reactivity and Specificity
Several factors can influence the efficiency and specificity of the alkylation reaction:
-
pH: The reaction rate is pH-dependent. A higher pH (typically 7.5-8.5) favors the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, thus accelerating the reaction.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.
-
Concentration: Higher concentrations of either the haloacetamide reagent or the thiol-containing molecule will lead to a faster reaction rate.
-
Specificity and Side Reactions: While highly reactive towards thiols, both bromoacetamides and iodoacetamides can exhibit off-target reactivity with other nucleophilic amino acid residues, such as methionine, lysine, and histidine, particularly in the absence of accessible cysteine residues or at higher pH and reagent concentrations.[1] Careful optimization of reaction conditions is crucial to minimize these side reactions.
Experimental Protocol: Comparative Kinetic Analysis of this compound and Iodoacetamido-PEG3-acid with a Model Thiol
This protocol outlines a method for comparing the reaction kinetics of the two reagents using a model thiol, such as N-acetyl-L-cysteine, and monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Iodoacetamido-PEG3-acid
-
N-acetyl-L-cysteine
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of this compound, Iodoacetamido-PEG3-acid, and N-acetyl-L-cysteine in the phosphate buffer.
-
-
Kinetic Reaction:
-
Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C).
-
To initiate the reaction, mix equal volumes of the N-acetyl-L-cysteine stock solution and one of the haloacetamide stock solutions to achieve a final concentration of 5 mM for each reactant.
-
Start a timer immediately upon mixing.
-
-
Time-Point Quenching and Analysis:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution containing a mobile phase component that stops the reaction (e.g., a low pH mobile phase with 0.1% TFA).
-
Inject the quenched sample into the HPLC system.
-
-
HPLC Analysis:
-
Separate the reactants and the product using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
Quantify the peak areas of the remaining N-acetyl-L-cysteine and the formed product at each time point.
-
-
Data Analysis:
-
Plot the concentration of the remaining N-acetyl-L-cysteine versus time for each reagent.
-
From these plots, determine the initial reaction rates and calculate the second-order rate constants.
-
Conclusion
Both this compound and Iodoacetamido-PEG3-acid are valuable tools for the thiol-selective modification of biomolecules. The choice between them will depend on the specific requirements of the application.
-
Iodoacetamido-PEG3-acid is the more reactive of the two, making it suitable for applications where rapid conjugation is desired or when dealing with less reactive thiols. The terminal carboxylic acid provides a convenient handle for subsequent conjugation to primary amines, expanding its utility in creating more complex bioconjugates.
-
This compound , while slightly less reactive, is still a highly effective reagent for cysteine alkylation. Its simpler structure may be advantageous in certain contexts, and it remains a reliable choice for applications where the extreme reactivity of an iodoacetamide is not necessary.
For any application, careful optimization of the reaction conditions, including pH, temperature, and stoichiometry, is essential to maximize the yield of the desired conjugate while minimizing off-target modifications. The provided experimental protocol offers a framework for researchers to directly compare the reactivity of these and other thiol-reactive linkers in their own experimental systems, enabling an informed choice for their specific research needs.
References
Selectivity of bromoacetamide for cysteine over other amino acids
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of innovation. Bromoacetamide, a key alkylating agent, offers a compelling balance of reactivity and selectivity, particularly for cysteine residues. This guide provides an objective comparison of bromoacetamide's performance against other amino acids, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The exceptional utility of bromoacetamide in bioconjugation and proteomics stems from its preferential reaction with the thiol group of cysteine residues. This selectivity is paramount for applications ranging from protein labeling and inhibition to the development of targeted covalent therapeutics. Understanding the kinetics and underlying mechanisms of this selectivity is crucial for optimizing experimental outcomes and avoiding off-target modifications.
Unpacking the Reactivity: A Quantitative Comparison
The reaction of bromoacetamide with nucleophilic amino acid side chains proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is highly dependent on the nucleophilicity of the amino acid residue and the reaction conditions, most notably pH.
| Amino Acid | Haloacetamide | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | pH | Temperature (°C) | Notes |
| Cysteine | Bromoacetamide | ~1-10 | 6.5 | Not Specified | Estimated to be 1-2 orders of magnitude faster than chloroacetamide.[1][2] |
| Cysteine | Iodoacetamide | ~0.6 | 7.0 | Not Specified | A highly reactive haloacetamide, often used as a benchmark.[3] |
| Cysteine | Chloroacetamide | 0.0959 | 7.4 | 30 | Demonstrates the lower reactivity of chloroacetamides compared to bromoacetamides.[1] |
| Histidine | Bromoacetamide | Moderate | 7.4 | Not Specified | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole (B134444) ring (~6.0). |
| Lysine (B10760008) | Bromoacetamide | Low | 7.4 | Not Specified | Reactivity is generally low at physiological pH due to the high pKa of the amino group (~10.5). |
| Lysine | Bromoacetamide | Moderate to High | >9.0 | Not Specified | Reactivity significantly increases at higher pH where the amino group is deprotonated. |
| Methionine | Bromoacetamide | Low | Neutral | Not Specified | Generally less reactive than cysteine, but can be a site of off-target modification. |
Key Insights from the Data:
-
Cysteine's Superior Reactivity: The thiol group of cysteine, particularly in its more nucleophilic thiolate form (deprotonated), reacts significantly faster with bromoacetamide than the side chains of other amino acids at physiological pH.[2]
-
The pH-Dependent Selectivity: The selectivity of bromoacetamide for cysteine over other nucleophilic residues like lysine and histidine is highly dependent on the reaction pH. At a physiological pH of around 7.4, the cysteine thiol (pKa ~8.5) exists in equilibrium with its highly reactive thiolate anion, while the amino group of lysine (pKa ~10.5) is predominantly protonated and therefore less nucleophilic.[2] Performing the reaction at a slightly alkaline pH (7.5-8.5) can enhance the reaction with cysteine while minimizing modifications to lysine and histidine.
-
Bromoacetamide vs. Other Haloacetamides: Bromoacetamide strikes a balance between reactivity and selectivity. Iodoacetamide is more reactive but may lead to more off-target modifications. Chloroacetamide is less reactive and more selective for cysteine but may require longer reaction times or higher concentrations.[1]
Visualizing the Mechanism and Workflow
To further elucidate the underlying principles of bromoacetamide's reactivity and the experimental approach to its characterization, the following diagrams are provided.
Caption: SN2 reaction of bromoacetamide and cysteine.
Caption: Workflow for determining reaction kinetics.
Experimental Protocols
For researchers wishing to quantitatively assess the selectivity of bromoacetamide, the following protocol outlines a method for determining the second-order rate constants for its reaction with various amino acids using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constant (k) for the reaction of bromoacetamide with a specific amino acid (e.g., N-acetyl-L-cysteine as a model for cysteine, or other N-acetylated amino acids for comparison).
Materials:
-
Bromoacetamide
-
N-acetyl-L-cysteine (or other N-acetylated amino acids)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH adjusted to the desired value (e.g., 7.4)
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water or 1 M HCl
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of bromoacetamide in the reaction buffer.
-
Prepare a 100 mM stock solution of the N-acetylated amino acid in the reaction buffer.
-
-
Reaction Setup:
-
In a temperature-controlled environment (e.g., a water bath set to 25°C), prepare a reaction mixture by adding the N-acetylated amino acid stock solution to the reaction buffer to a final concentration of 10 mM.
-
Initiate the reaction by adding the bromoacetamide stock solution to the reaction mixture to a final concentration of 10 mM. Start a timer immediately.
-
-
Time-Course Monitoring and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 50 µL of the quenching solution. This will stop the reaction by either consuming the remaining bromoacetamide (DTT) or by protonating the nucleophiles (HCl).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of Mobile Phase A and Mobile Phase B to separate the unreacted amino acid, bromoacetamide, and the alkylated product.
-
Monitor the elution profile using a UV detector at a wavelength where the reactants and/or product absorb (e.g., 214 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the unreacted amino acid and/or the product at each time point.
-
Create a standard curve to convert peak areas to concentrations.
-
Plot the concentration of the unreacted amino acid versus time.
-
Determine the initial rate of the reaction from the initial slope of this curve.
-
Calculate the second-order rate constant (k) using the following rate law: Rate = k[Bromoacetamide][Amino Acid]
-
By performing this experiment with different amino acids under identical conditions, a direct and quantitative comparison of their reactivity with bromoacetamide can be achieved, providing a clear measure of its selectivity.
References
The Goldilocks Dilemma: Impact of PEG Linker Length (PEG3 vs. PEG4 vs. PEG5) on PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) chains offer favorable properties such as hydrophilicity and biocompatibility.[1] This guide provides a comparative analysis of the impact of short PEG linker lengths—specifically PEG3, PEG4, and PEG5—on PROTAC efficacy, supported by experimental data and detailed protocols.
The linker in a PROTAC is not a mere spacer; its length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to inefficient ubiquitination due to high flexibility and a potential entropic penalty upon binding.[2][3]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
Systematic variation of PEG linker length is a critical step in PROTAC optimization. The ideal length is highly dependent on the specific target protein and the recruited E3 ligase. Below are compiled and representative data from studies on PROTACs targeting several key proteins, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Bromodomain-containing protein 4 (BRD4)
A synthesized comparison of a series of hypothetical PROTACs targeting the well-established cancer target BRD4, using the inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, demonstrates a clear structure-activity relationship with regards to PEG linker length.
Table 1: In Vitro Degradation of BRD4 with Varying PEG Linkers
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Note: Data is representative and synthesized for illustrative purposes.
In this series, the PROTAC with a PEG5 linker exhibits the highest potency and efficacy, suggesting an optimal "fit" for the formation of a stable BRD4-PROTAC-VHL ternary complex.
Estrogen Receptor α (ERα)
A study by Cyrus et al. on ERα-targeting PROTACs systematically investigated the effect of linker length on degradation in MCF7 breast cancer cells. While not a direct PEG unit comparison, the study varied the atom chain length, which correlates with the number of PEG units.
Table 2: Comparative Efficacy of ERα-Targeting PROTACs
| Linker Length (atoms) | Approximate PEG equivalent | % ERα Degraded (at 10 µM) |
| 12 | ~PEG3 | ~75% |
| 16 | ~PEG4-5 | ~95% |
| 19 | ~PEG5-6 | ~70% |
Data adapted from Cyrus et al.[1]
This study revealed that a 16-atom linker, which is structurally similar to a PEG4 or PEG5 linker, provided the optimal length for ERα degradation.[1]
TANK-binding kinase 1 (TBK1)
Research on TBK1-targeting PROTACs also underscores the critical nature of linker length for achieving potent degradation.
Table 3: Degradation Potency of TBK1-Targeting PROTACs
| Linker Length (atoms) | Approximate PEG equivalent | DC50 (nM) | Dmax (%) |
| < 12 | < PEG3 | No degradation observed | - |
| 21 | ~PEG6 | 3 | 96% |
| 29 | ~PEG8-9 | 292 | 76% |
Data from a study by Arvinas.[1]
For TBK1, a longer linker (21 atoms) was found to be optimal, while shorter linkers were inactive, highlighting the target-specific nature of linker optimization.[1]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, THP-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control and determine DC50 and Dmax values from the dose-response curves.
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This in-cell assay measures the formation of the ternary complex in real-time.
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase component (e.g., VHL or Cereblon) fused to a HaloTag®.
2. Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® ligand to label the E3 ligase fusion protein.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBrev™ substrate.
3. Data Acquisition and Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a plate reader.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation. The "hook effect" is observed at high PROTAC concentrations where binary complexes dominate.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for BRD4, ERα, and TBK1-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation. A "one-size-fits-all" approach is not applicable; rather, a systematic exploration of linker lengths, including PEG3, PEG4, and PEG5, is essential to identify the optimal configuration for each specific target and E3 ligase combination. By employing rigorous and quantitative experimental protocols, researchers and drug developers can navigate the complexities of PROTAC design to unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to the LC-MS/MS Characterization of Acetamido-PEG3-Br Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the precise characterization of all molecular components is paramount. This guide provides a detailed comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization of Acetamido-PEG3-Br, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), against alternative linkers. The information presented herein is supported by established principles of mass spectrometry and published methodologies for similar molecules.[1][2][3]
Introduction to this compound and its Role in PROTACs
This compound is a heterobifunctional linker composed of an acetamide (B32628) group, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal bromine atom.[4][5] This structure provides a hydrophilic spacer to bridge the target protein ligand and the E3 ligase ligand in a PROTAC molecule. The terminal bromine serves as a reactive handle for conjugation.[6] The precise characterization of this linker and its conjugates is crucial for ensuring the quality, stability, and efficacy of the final PROTAC drug.[1][7] LC-MS/MS is an indispensable tool for this purpose, offering high sensitivity and structural elucidation capabilities.[8][9]
Comparative Analysis of Linker Characterization by LC-MS/MS
The performance of this compound characterization by LC-MS/MS can be compared with other commonly used linkers with different chemical properties. For this guide, we will compare it with a more hydrophobic alkyl linker (e.g., an alkane chain) and a more rigid piperazine-based linker.
| Parameter | This compound | Alkyl Chain Linker (e.g., C8) | Piperazine-Based Linker |
| Ionization Efficiency (ESI+) | High | Moderate | High |
| Typical Adducts | [M+H]+, [M+Na]+, [M+K]+ | [M+H]+, [M+Na]+ | [M+H]+ |
| Expected Fragmentation | Cleavage of C-O and C-N bonds | Cleavage of C-C bonds | Ring opening and fragmentation |
| Chromatographic Behavior (RP-HPLC) | Good peak shape, moderate retention | Longer retention, potential for peak tailing | Sharp peak shape, early to moderate retention |
| Sensitivity (LLOQ) | Low ng/mL to high pg/mL | Low to mid ng/mL | Low ng/mL to high pg/mL |
| Structural Confirmation | Straightforward due to predictable PEG fragmentation | Challenging due to complex rearrangements | Clear fragmentation pattern |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS characterization of this compound and its conjugates is provided below. This protocol can be adapted for other linkers with appropriate modifications to the liquid chromatography method.
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Solutions: Serially dilute the stock solution to prepare a series of working standards in the range of 1 ng/mL to 1000 ng/mL using 50:50 acetonitrile:water.
-
Conjugate Sample: For a conjugated molecule, enzymatic digestion may be required to isolate the linker-adduct peptide for analysis.[8]
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural elucidation.
-
Precursor Ion ([M+H]+ for this compound): m/z 298.07.
-
Collision Energy: Optimized for the specific instrument and precursor ion (typically 10-30 eV).
-
Product Ions: Monitor for characteristic fragment ions resulting from the cleavage of the PEG chain and amide bond.
Expected Fragmentation Pattern of this compound
The fragmentation of PEGylated molecules in MS/MS is well-characterized and typically involves the neutral loss of ethylene (B1197577) oxide units (C2H4O, 44 Da).[10][11][12] For this compound, the expected fragmentation in positive ion mode would involve:
-
Cleavage of the ether bonds within the PEG chain.
-
Cleavage of the amide bond.
-
Loss of the terminal bromine atom.
This predictable fragmentation pattern allows for confident identification and quantification of the linker.
Visualizing the Workflow and Application
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS characterization.
References
- 1. sciex.com [sciex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Site-Specific Conjugation: Validating Acetamido-PEG3-Br
For Researchers, Scientists, and Drug Development Professionals
The advent of bioconjugation has paved the way for the development of sophisticated therapeutics and research tools, most notably antibody-drug conjugates (ADCs). The precise attachment of a payload to a biomolecule is critical for ensuring homogeneity, stability, and efficacy. This guide provides an objective comparison of site-specific conjugation using the thiol-reactive linker, Acetamido-PEG3-Br, against other common conjugation methodologies. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in making informed decisions for their bioconjugation strategies.
Executive Summary
Site-specific conjugation aims to overcome the limitations of traditional, random conjugation methods, such as those targeting lysine (B10760008) residues. By directing the linkage to a specific site, typically an engineered or native cysteine residue, a homogeneous product with a defined drug-to-antibody ratio (DAR) can be achieved. This compound is a heterobifunctional linker that facilitates such site-specific conjugation through the formation of a stable thioether bond with a cysteine's sulfhydryl group. This guide will delve into the validation of this approach by comparing its performance against maleimide-based cysteine conjugation and lysine-based conjugation.
Data Presentation: A Comparative Analysis of Conjugation Chemistries
The choice of conjugation chemistry significantly impacts the stability, homogeneity, and ultimately, the in vivo performance of a bioconjugate. The following tables summarize the key characteristics of three distinct conjugation approaches.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Bromoacetamide) | Maleimide-Based Linkers | NHS Ester-Based Linkers (Lysine) |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Lysine (Amine) |
| Specificity | High (Site-specific) | High (Site-specific) | Low (Random) |
| Bond Formed | Thioether | Thiosuccinimide Ether | Amide |
| Bond Stability | High (Irreversible) | Moderate (Reversible via retro-Michael) | High (Irreversible) |
| Product Homogeneity | High (Well-defined DAR) | High (Well-defined DAR) | Low (Heterogeneous mixture of DARs) |
| Reaction pH | ~7.5 - 8.5 | ~6.5 - 7.5 | ~7.0 - 9.0 |
| Off-Target Reactions | Minimal at optimal pH | Possible reaction with amines at higher pH | Can react with other nucleophiles |
| Hydrolytic Stability | High | Prone to hydrolysis | Stable |
Table 2: Quantitative Stability Data for Thiol-Reactive Linkers
| Linker Chemistry | Conjugate Stability (in human plasma) | Key Findings |
| Bromoacetamide | High | Forms a stable carbon-sulfur bond, less susceptible to exchange reactions with endogenous thiols like albumin[1]. |
| Maleimide | Variable | Susceptible to retro-Michael reaction, leading to deconjugation and exchange with other thiols[1]. Stability can be improved with next-generation maleimides. |
| Sulfone | High | Forms a stable thioether bond, offering an alternative to maleimides with enhanced stability[1]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for site-specific conjugation using this compound and a comparative method.
Protocol 1: Site-Specific Conjugation of a Monoclonal Antibody with this compound
This protocol outlines the steps for conjugating this compound to a monoclonal antibody (mAb) with an engineered or accessible cysteine residue.
Materials:
-
Monoclonal antibody (mAb) with a free cysteine residue
-
This compound
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.5-8.0)
-
Quenching reagent (e.g., N-acetyl-cysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation:
-
If the target cysteine is in a disulfide bond, partially reduce the mAb using a 2-5 fold molar excess of TCEP in PBS at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the prepared mAb solution, add a 5-10 fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetyl-cysteine (relative to the linker) to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-drug conjugate (ADC) using a pre-equilibrated SEC column to remove excess linker, quenching reagent, and any aggregates.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of the formed conjugate in a biologically relevant matrix.
Materials:
-
Purified ADC
-
Human plasma (with anticoagulant)
-
PBS, pH 7.4
-
Quenching solution (e.g., 2% formic acid in acetonitrile)
-
LC-MS system
Procedure:
-
Incubation:
-
Spike pre-warmed human plasma (37°C) with the purified ADC to a final concentration of ~10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to a cold quenching solution to precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples to quantify the amount of intact ADC remaining at each time point.
-
Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life.[1]
-
Mandatory Visualization
The following diagrams illustrate the chemical pathways and workflows described in this guide.
Caption: Comparison of conjugation pathways.
Caption: Step-by-step conjugation workflow.
Conclusion
The validation of a site-specific conjugation strategy is paramount for the successful development of robust bioconjugates. This compound, as a representative of bromoacetamide-based linkers, offers a compelling approach for achieving homogeneous and stable conjugates through cysteine-specific modification. Its primary advantage lies in the formation of an irreversible thioether bond, which translates to superior stability in biological media compared to the more commonly used maleimide-based linkers. While the reaction kinetics may be slightly slower than maleimides, the enhanced stability and product homogeneity make it an excellent choice for applications where long-term in vivo stability is critical. In contrast, traditional lysine conjugation, while simple, results in a heterogeneous mixture of products that can complicate characterization and lead to variable performance. The selection of the optimal conjugation strategy will ultimately depend on the specific requirements of the application, including the nature of the biomolecule and payload, and the desired in vivo behavior of the final conjugate.
References
A Head-to-Head Comparison of Acetamido-PEG3-Br and SMCC Linkers for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and toxicity. The choice of linker dictates the therapeutic window of an ADC by controlling the delivery and release of the cytotoxic payload. This guide provides an objective, data-driven comparison of two prominent linker technologies: the hydrophilic, polyethylene (B3416737) glycol (PEG)-containing Acetamido-PEG3-Br linker and the hydrophobic, non-cleavable Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
At a Glance: Key Differences Between this compound and SMCC Linkers
| Feature | This compound Linker | SMCC Linker |
| Chemical Nature | Hydrophilic, PEGylated, non-cleavable | Hydrophobic, non-cleavable |
| Antibody Conjugation | Bromoacetamide group reacts with cysteine thiols | N-hydroxysuccinimide (NHS) ester reacts with lysine (B10760008) amines |
| Payload Conjugation | Carboxylic acid group reacts with payload amines (after activation) | Maleimide (B117702) group reacts with payload thiols |
| Bond Stability | Forms a highly stable thioether bond | Forms a thioether bond susceptible to retro-Michael reaction |
| Hydrophilicity | High, due to the PEG3 moiety | Low |
| Aggregation Propensity | Low, helps mitigate aggregation of hydrophobic payloads | High, especially with hydrophobic payloads |
| Pharmacokinetics | Generally leads to longer plasma half-life and improved exposure | Can lead to faster clearance |
| Therapeutic Index | Potentially wider due to improved stability and pharmacokinetics | Can be limited by instability and faster clearance |
Delving Deeper: A Comparative Analysis
Chemical Structure and Conjugation Chemistry
This compound is a heterobifunctional linker featuring a bromoacetamide group for covalent attachment to cysteine residues on an antibody, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid for conjugation to an amine-containing payload. The bromoacetamide group reacts with the thiol group of a cysteine via nucleophilic substitution to form a stable thioether bond. This bond is generally considered more stable than the thioether bond formed by maleimide chemistry, as it is not susceptible to retro-Michael addition, a common pathway for drug deconjugation from maleimide-based linkers.[1][2] The PEG3 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[3][4]
SMCC is a widely used non-cleavable, heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine residues on the antibody, to form a stable amide bond.[5][] The other end of the SMCC linker has a maleimide group that reacts with sulfhydryl (thiol) groups on the cytotoxic payload to form a thioether bond.[7] While this thioether bond is relatively stable, it can undergo a retro-Michael reaction, leading to premature release of the payload from the antibody.[8][9] The cyclohexane (B81311) ring in the SMCC structure provides some stability to the maleimide group.[7]
Stability
The stability of the linker is paramount for a successful ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic index.
This compound: The thioether bond formed between the bromoacetamide group and a cysteine thiol is highly stable and not prone to the retro-Michael reaction that affects maleimide-based conjugates.[1][2] This increased stability can lead to a longer ADC half-life in plasma and more efficient delivery of the payload to the tumor site.
SMCC: The thioether bond formed by the maleimide group is susceptible to deconjugation through a retro-Michael reaction, especially in the presence of endogenous thiols like albumin.[8][9] This can result in premature release of the payload and a decrease in the drug-to-antibody ratio (DAR) over time in vivo.
Comparative Stability Data
| Linker Chemistry | Bond Type | Stability Concern | Plasma Half-life of ADC (Illustrative) | Reference |
| Bromoacetamide | Thioether | Minimal | Longer | [1][2] |
| Maleimide (SMCC) | Thioether | Retro-Michael Reaction | Shorter | [8][9] |
Note: Direct head-to-head quantitative plasma stability data for ADCs with this compound versus SMCC linkers using the same antibody and payload is limited in publicly available literature. The trend of higher stability for bromoacetamide-based linkages is consistently reported.
Impact on Pharmacokinetics and Efficacy
The physicochemical properties of the linker can significantly influence the pharmacokinetic profile and ultimately the in vivo efficacy of an ADC.
This compound: The inclusion of a hydrophilic PEG3 spacer in the this compound linker can have several beneficial effects:
-
Improved Hydrophilicity: This can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation.[3]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[10][11] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[12]
-
Higher Drug-to-Antibody Ratios (DARs): The improved solubility allows for the potential of higher drug loading without compromising the ADC's physical stability.[3]
SMCC: The hydrophobic nature of the SMCC linker, combined with a hydrophobic payload, can lead to ADC aggregation, which in turn can accelerate clearance from circulation and reduce efficacy.[7] This can limit the achievable DAR for an ADC.[3]
Comparative Performance Data
| Parameter | This compound (PEGylated) | SMCC (Non-PEGylated) | Reference |
| ADC Aggregation | Lower | Higher | [2][3] |
| Plasma Half-life | Longer | Shorter | [10][11] |
| Tumor Accumulation | Potentially Higher | Potentially Lower | [12] |
| In Vivo Efficacy | Often Improved | May be limited by PK | [12][13] |
A study comparing a ZHER2 affibody conjugated to MMAE via an SMCC linker or PEG linkers of varying lengths demonstrated that the inclusion of a PEG linker led to a significant extension of the conjugate's half-life. The 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold half-life extensions, respectively, compared to the SMCC-linked conjugate.[14]
Toxicity Profile
The toxicity of an ADC is a complex interplay between the antibody, the payload, and the linker. The linker's role is primarily to ensure the payload remains attached to the antibody until it reaches the target, thus minimizing off-target toxicity.
This compound: The higher stability of the bromoacetamide linkage reduces premature payload release, which is expected to lead to a better safety profile.[1][2] The hydrophilic PEG component can also contribute to a wider therapeutic window by improving the ADC's pharmacokinetic profile and reducing non-specific uptake.[10][11]
SMCC: The potential for deconjugation via the retro-Michael reaction can lead to systemic exposure to the free payload, contributing to off-target toxicities.[8][9] The hydrophobicity of the SMCC linker can also promote non-specific uptake by healthy tissues, potentially increasing toxicity.[10]
It's important to note that the primary driver of ADC toxicity is often the payload itself. However, the linker's ability to control where and when the payload is released is a critical factor in the overall safety profile of the ADC.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of different linker technologies. Below are summaries of key experimental methodologies.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Analysis of Intact ADC: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.
-
Analysis of Released Payload: Use LC-MS/MS to quantify the concentration of free payload in the plasma supernatant after protein precipitation.
In Vitro Cytotoxicity Assay
Objective: To determine the potency and target-specificity of the ADC.
Methodology:
-
Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in Ag+ cells compared to Ag- cells indicates target-specific killing.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells (either Ag+ or a co-culture of Ag+ and Ag-) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Administer the treatments intravenously at a specified dosing schedule.
-
Monitor tumor volume and body weight regularly.
-
The study is concluded when tumors in the control group reach a predetermined size.
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
In Vivo Toxicity Study
Objective: To evaluate the safety profile and determine the maximum tolerated dose (MTD) of the ADC.
Methodology:
-
Administer escalating doses of the ADC to healthy rodents (e.g., mice or rats).
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.
-
Collect blood samples at various time points for hematology and clinical chemistry analysis.
-
At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a certain percentage of body weight loss.
Conclusion
The choice between this compound and SMCC linkers represents a key strategic decision in ADC design, with significant implications for the conjugate's performance. The this compound linker offers notable advantages in terms of bond stability and hydrophilicity. The robust thioether bond formed by the bromoacetamide group minimizes premature drug release, while the PEG moiety improves pharmacokinetics and reduces the risk of aggregation. These features can translate into a wider therapeutic index.
The SMCC linker, while a well-established and widely used non-cleavable linker, presents challenges related to the stability of the maleimide-thiol linkage and the hydrophobicity it imparts on the ADC. These factors can limit the achievable DAR and potentially lead to faster clearance and off-target toxicity.
Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. However, for developing next-generation ADCs with improved stability and pharmacokinetic profiles, the this compound linker presents a compelling and technologically advanced option. Rigorous experimental evaluation, as outlined in this guide, is crucial to empirically determine the best linker for a given ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. SMCC - Creative Biolabs [creative-biolabs.com]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable vs. Non-Cleavable PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable polyethylene (B3416737) glycol (PEG) linkers is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). This choice profoundly influences the therapeutic index, dictating the stability, efficacy, and safety profile of the final product.[1][2][3] This guide provides an objective comparison of these two linker technologies, supported by experimental data, detailed methodologies, and visual diagrams to inform rational drug design.
The linker is a crucial component of an ADC, connecting the monoclonal antibody to the cytotoxic payload.[2][3] An ideal linker must be stable enough to prevent premature drug release in systemic circulation, which could lead to off-target toxicity, while ensuring efficient payload delivery to the target tumor cells.[4][5] PEGylation, the process of attaching PEG chains, is often incorporated into linker design to improve solubility, stability, and pharmacokinetic properties.[6][7]
Cleavable PEG Linkers: Engineering for Controlled Release
Cleavable PEG linkers are designed to be stable in the bloodstream but to break down and release their payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[4][] This controlled release mechanism is a key advantage, allowing for targeted drug delivery and potentially reducing systemic toxicity.[9]
There are three main classes of cleavable linkers based on their cleavage mechanism:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences, such as the widely used valine-citrulline (Val-Cit) motif, that are recognized and cleaved by specific enzymes, like cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[10][11][12]
-
pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[13][][15]
-
Redox-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione.
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[3] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[1][2][3][16][17]
Non-Cleavable PEG Linkers: Prioritizing Stability
In contrast, non-cleavable PEG linkers form a stable covalent bond between the antibody and the payload.[18] The release of the drug from these linkers relies on the complete degradation of the antibody-linker conjugate within the lysosome of the target cell.[][18] This process releases the payload with the linker and an amino acid residue attached.
The primary advantage of non-cleavable linkers is their high plasma stability, which minimizes premature drug release and can lead to a more favorable safety profile with reduced off-target toxicity.[1][18] However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which typically prevents a significant bystander effect.[2][3][19] This makes them potentially more suitable for treating hematological malignancies or solid tumors with homogenous antigen expression.
Quantitative Performance Data
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of the performance of cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental models, antibodies, payloads, and analytical methods across different studies.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Target | Cell Line | Linker Type | Linker Chemistry | Payload | IC50 (pM) | Reference |
| CD30 | Karpas 299 | Cleavable | Val-Cit | MMAE | 8.8 | [20] |
| CD30 | Karpas 299 | Cleavable | Val-Cit | MMAE | 14.3 | [20] |
| HER2 | SK-BR-3 | Non-Cleavable | SMCC | DM1 | 33 | [20] |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Target | Xenograft Model | Linker Type | Linker Chemistry | Dose | Tumor Growth Inhibition (%) | Reference |
| HER2 | NCI-N87 Gastric Cancer | Cleavable | Exo-Linker | 1 mg/kg | ~60% | [21] |
| HER2 | NCI-N87 Gastric Cancer | Cleavable | T-DXd Linker | 1 mg/kg | ~55% | [21] |
| CD22 | Human Lymphoma | Cleavable | Cys-linked disulfide | 3 mg/kg | Tumor Regression | [20] |
| HER2 | Mouse Xenograft | Cleavable | β-galactosidase-cleavable | 1 mg/kg | 57-58% reduction | [20] |
| HER2 | Mouse Xenograft | Non-Cleavable | SMCC (Kadcyla) | 1 mg/kg | Not statistically significant | [20] |
Table 3: Plasma Stability of ADCs
| Linker Type | Linker Chemistry | Species | Time | % Intact ADC / DAR Retention | Reference |
| Cleavable | Val-Cit | Human | 28 days | No significant degradation | [22] |
| Cleavable | Val-Cit | Mouse | 14 days | <5% of conjugated MMAF | [22] |
| Cleavable | Ser-Val-Cit | Mouse | 14 days | ~30% of conjugated MMAF | [22] |
| Cleavable | Glu-Val-Cit | Mouse | 14 days | >95% of conjugated MMAF | [22] |
| Cleavable | T-DXd Linker | Rat | 7 days | ~50% DAR decrease | [21] |
| Cleavable | Exo-Linker | Rat | 7 days | Greater DAR retention than T-DXd | [21] |
| Non-Cleavable | OHPAS linker | Mouse/Human | 7 days | Stable | [7] |
| Cleavable | VC-PABC | Mouse | 7 days | Unstable | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[5]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[5]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[5]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[5]
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[5][23]
Cathepsin B Cleavage Assay (Fluorometric)
Objective: To assess the susceptibility of a peptide linker to cleavage by cathepsin B.[24]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black microplate, add the peptide linker substrate solution.[24]
-
Activate the cathepsin B by incubating it in the activation buffer.
-
Initiate the reaction by adding the activated cathepsin B to the wells containing the substrate.
-
Include negative controls with a cathepsin B inhibitor.[24]
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence microplate reader.
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.[10]
-
In Vivo Pharmacokinetics Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in an animal model.[25][26]
Methodology:
-
Administer a single intravenous dose of the ADC to a cohort of mice (e.g., 3 mg/kg).[7][27]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[5][26]
-
Process the blood samples to isolate plasma.[5]
-
Quantify the concentration of total antibody, conjugated ADC, and free payload in the plasma samples using validated ELISA or LC-MS methods.[25][26]
-
Calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and the experimental workflows for their evaluation.
Caption: Mechanism of action for ADCs with cleavable vs. non-cleavable linkers.
Caption: HER2 signaling pathway and the mechanism of action for an anti-HER2 ADC.[9][28][29][30][31]
Caption: Experimental workflow for comparing ADC linker stability in vitro.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 18. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Navigating the Labyrinth of DAR: A Comparative Guide to Determining Drug-to-Antibody Ratio for Acetamido-PEG3-Br ADCs
For researchers, scientists, and drug development professionals engaged in the cutting-edge field of antibody-drug conjugates (ADCs), the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that profoundly influences therapeutic efficacy, pharmacokinetics, and safety. This guide provides a comprehensive comparison of the primary analytical methods for assessing the DAR of ADCs featuring the hydrophilic Acetamido-PEG3-Br linker, complete with detailed experimental protocols and illustrative data to inform your selection of the most suitable technique.
The this compound linker, a hydrophilic polyethylene (B3416737) glycol (PEG)-based spacer, is increasingly utilized in ADC development to enhance solubility, reduce aggregation, and improve in vivo stability. However, its hydrophilic nature can present unique considerations for certain analytical methodologies. This guide will delve into the principles, advantages, and limitations of three widely employed techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.
Comparative Analysis of DAR Determination Methods
The selection of an optimal method for DAR determination is contingent upon several factors, including the specific characteristics of the ADC, the desired level of analytical detail, and the instrumentation available. The following table summarizes the key attributes of each technique for the analysis of ADCs synthesized with an this compound linker.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker conjugate. | Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination. | Measures absorbance at different wavelengths to determine the concentration of the antibody and the conjugated drug. |
| Information Provided | Average DAR, drug distribution (different DAR species), and proportion of unconjugated antibody. | Precise mass of the intact ADC and its subunits, average DAR, and detailed drug distribution. Can also be used to identify conjugation sites. | Average DAR only. |
| Sample Requirements | 10-50 µg of ADC sample. | 1-5 µg of ADC sample. | 5-20 µg of ADC sample. |
| Throughput | Moderate | Moderate to Low | High |
| Advantages | - Provides information on the distribution of different drug-loaded species. - Analysis is performed under non-denaturing conditions. | - Provides the most accurate and detailed characterization. - Unambiguous identification of different ADC species. - High sensitivity. | - Simple, rapid, and widely available. - Non-destructive. |
| Limitations | - The hydrophilic this compound linker may result in smaller shifts in retention time between DAR species, potentially impacting resolution. - Requires careful method development. | - Higher cost and complexity of instrumentation. - Data analysis can be more complex. | - Provides only the average DAR. - Accuracy is dependent on the accuracy of the extinction coefficients. - Can be affected by the presence of free drug. |
Experimental Workflows and Signaling Pathways
To visually deliniate the intricate processes involved in DAR determination, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationships in this comparative guide.
Detailed Experimental Protocols
The following are generalized protocols for each of the key DAR determination methods. These should be optimized based on the specific ADC and available instrumentation.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. The addition of each drug-linker moiety, even a hydrophilic one like this compound, will typically increase the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatography Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% to 100% B over 20 minutes.
-
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 1, DAR 2, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ(% Peak Area of each species × Number of drugs for that species) / 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the molecular weight of the different ADC species, allowing for precise DAR determination.
Protocol:
-
Chromatography:
-
For intact ADC analysis under native conditions, a size-exclusion chromatography (SEC) column can be used.
-
For reduced ADC analysis, a reversed-phase (RP) column is suitable.
-
-
Mobile Phase (Native SEC-MS): Ammonium Acetate in water.
-
Mass Spectrometry:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in the appropriate mass range for the intact or reduced ADC.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.
-
The number of conjugated drugs can be determined from the mass difference between the ADC species and the naked antibody.
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.
-
The weighted average DAR is then calculated.
-
UV/Vis Spectroscopy
This method relies on the Beer-Lambert law and the differential absorbance of the antibody and the cytotoxic drug at specific wavelengths.
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab) at 280 nm and the small molecule drug (ε_Drug) at its wavelength of maximum absorbance (λ_max).
-
Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280).
-
-
Sample Measurement:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).
-
-
Calculate Concentrations:
-
Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug): A_280 = (ε_Ab,280 × C_Ab) + (ε_Drug,280 × C_Drug) A_λmax = (ε_Ab,λmax × C_Ab) + (ε_Drug,λmax × C_Drug)
-
-
Calculate DAR:
-
DAR = C_Drug / C_Ab
-
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. For ADCs incorporating the hydrophilic this compound linker, established analytical techniques remain highly applicable. HIC offers valuable insights into the distribution of drug-loaded species under native conditions. LC-MS provides the most comprehensive and accurate characterization, delivering precise mass information. UV/Vis spectroscopy stands as a rapid and straightforward method for determining the average DAR. The selection of the most appropriate technique will depend on the specific analytical needs, the stage of development, and the available resources. A multi-faceted approach, often employing an orthogonal method for confirmation, will ultimately provide the most robust and reliable characterization of your this compound ADC.
Kinetic Analysis of Acetamido-PEG3-Br Reaction with Thiols: A Comparative Guide
For researchers and drug development professionals, the precise control and understanding of bioconjugation reactions are paramount. The reaction of Acetamido-PEG3-Br with thiols, a common method for PEGylating proteins and peptides at cysteine residues, proceeds via a nucleophilic substitution mechanism. This guide provides a comparative analysis of this reaction, supported by available experimental data for analogous compounds, and details a comprehensive protocol for its kinetic characterization.
Comparison with Alternative Thiol-Reactive Chemistries
The selection of a thiol-reactive linker is a critical decision in the design of bioconjugates. The primary alternatives to bromoacetamido-based linkers like this compound are maleimides. The key differentiating factor between these chemistries is their reaction kinetics and pH dependence.
Key Performance Indicators:
-
Reaction Rate: At neutral pH (6.5-7.5), the reaction of maleimides with thiols is significantly faster, with second-order rate constants typically 2 to 3 orders of magnitude higher than those for bromoacetyl groups[1][2][3][4].
-
pH Dependence: The reaction of this compound with thiols is highly dependent on pH. The reaction rate increases at higher pH values (e.g., pH 9.0) because the thiol group (R-SH) deprotonates to the more nucleophilic thiolate anion (R-S⁻)[1][2][3][4]. In contrast, the maleimide-thiol reaction is most efficient and specific at a pH range of 6.5-7.5[3][4]. Above pH 7.5, maleimides can exhibit off-target reactions with amines.
-
Stability of the Conjugate: The thioether bond formed from the reaction of a bromoacetamide and a thiol is highly stable. While maleimide (B117702) conjugates are generally stable, the thiosuccinimide ring can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to payload exchange.
Quantitative Kinetic Data
| Reagent Class | Thiol | pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Bromoacetyl-functionalized molecule | Thiol-containing peptide | 6.5 | Not Specified | ~1 - 10 | [1] |
| Chloroacetamide | Cysteine | 7.4 | 30 | 0.0959 | [1] |
| Iodoacetamide | Cysteine | 7.4 | 30 | Significantly faster than chloroacetamide | [1] |
| Maleimide derivatives | Various thiols | 6.5 - 7.5 | Not Specified | ~100 - 1000 | [3] |
| Bromo-ynone | N-acetyl-O-methyl-cysteine | Not Specified | Room Temp | 1780 | [3] |
Note: The data presented is for analogous compounds and different experimental conditions. Direct comparison requires kinetic analysis under identical conditions.
Experimental Protocol for Kinetic Analysis
To determine the precise reaction kinetics of this compound with a specific thiol (e.g., cysteine, glutathione, or a cysteine-containing peptide), the following experimental workflow using High-Performance Liquid Chromatography (HPLC) is recommended.
Objective: To determine the second-order rate constant (k) for the reaction between this compound and a thiol-containing molecule.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetylcysteine as a model)
-
Phosphate buffer (e.g., 100 mM, pH 7.4 and pH 9.0)
-
Quenching solution (e.g., 1% Trifluoroacetic acid in water)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
Prepare a 10 mM stock solution of the thiol in the reaction buffer.
-
-
Reaction Setup:
-
Equilibrate both stock solutions to the desired reaction temperature (e.g., 25°C).
-
To initiate the reaction, mix equal volumes of the this compound and thiol stock solutions to achieve a final concentration of 5 mM for each reactant. Start a timer immediately upon mixing.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 180 µL) of the quenching solution. This acidification will protonate the thiolate and effectively stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient to separate the reactants (this compound and thiol) from the product (thioether conjugate).
-
Monitor the elution profile using a UV detector at a wavelength where both the reactant and product absorb (e.g., 214 nm or 280 nm depending on the thiol).
-
-
Data Analysis:
-
Integrate the peak areas of the remaining this compound and the formed product at each time point.
-
Plot the concentration of this compound versus time.
-
The second-order rate constant (k) can be determined by plotting the reciprocal of the concentration of this compound against time. For a second-order reaction with equal initial concentrations of reactants, this plot should yield a straight line with a slope equal to k.
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of the this compound reaction with thiols.
Conclusion
This compound is a valuable reagent for the PEGylation of thiol-containing molecules, offering a stable thioether linkage. Its reaction kinetics are generally slower than those of maleimides at neutral pH and are favored under more basic conditions. For applications requiring precise control over the conjugation reaction or when working with sensitive biomolecules, a thorough kinetic analysis is recommended. The provided experimental protocol offers a robust framework for researchers to determine the specific rate constants for their system, enabling informed decisions in the design and optimization of bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bromoacetamide vs. Chloroacetamide Linkers: A Head-to-Head Comparison for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation, influencing reaction efficiency, conjugate stability, and specificity. Among the electrophilic linkers frequently employed for their ability to react with nucleophilic residues like cysteine, α-haloacetamides—specifically bromoacetamides and chloroacetamides—are prominent choices. This guide provides an objective, data-driven comparison of these two linkers to inform rational selection in proteomics, drug delivery, and the development of targeted covalent inhibitors.
The fundamental difference between bromoacetamide and chloroacetamide linkers lies in the halogen atom, which directly impacts their reactivity as electrophiles in nucleophilic substitution reactions.[1] Both linkers react with nucleophiles, such as the thiolate anion of a cysteine residue, through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this one-step process, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the halide leaving group.[2] The reactivity of haloacetamides is largely governed by the nature of the halogen leaving group, with the general trend being Iodo > Bromo > Chloro.[3]
Reactivity and Reaction Kinetics
The primary distinction in performance between bromoacetamide and chloroacetamide linkers is their reaction rate. Bromine is a better leaving group than chlorine, which means bromoacetamide derivatives are inherently more reactive.[1] Experimental data consistently shows that bromoacetamides react significantly faster with thiol-containing nucleophiles than their chloroacetamide counterparts, with rate constants that can be one to two orders of magnitude greater.[2] This higher reactivity can be advantageous for rapid conjugation or when dealing with less reactive nucleophiles.[2]
However, this increased reactivity can also lead to reduced selectivity in complex biological systems.[2] While chloroacetamides are less reactive, this property can be beneficial in achieving greater specificity towards the intended target, such as cysteine residues, and minimizing off-target modifications.[4][5] For instance, while highly reactive agents like iodoacetamide (B48618) can lead to side reactions with other nucleophilic amino acid residues, 2-bromoacetamide (B1266107) offers a more balanced profile of robust reactivity and enhanced specificity.[4] Chloroacetamide, being even less reactive, is generally more specific towards cysteine but has been associated with an increase in methionine oxidation.[4]
Data Presentation: Quantitative Comparison of Reactivity
The following table summarizes available second-order rate constants for the reaction of haloacetamides with thiol-containing nucleophiles. It is important to note that the experimental conditions across different studies are not identical, which should be considered when making direct comparisons.[2]
| Haloacetamide Derivative | Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Bromoacetamide | Thiol | ~10-100x faster than Chloroacetamide | [2] |
| Chloroacetamide | Thiol | Baseline | [2] |
| Iodoacetamide | Thiol | Significantly faster than Chloroacetamide | [2] |
Stability and Handling
In terms of stability, chloro-derivatives are generally more stable and less prone to degradation than bromoacetamide derivatives.[1] This can be an advantage in large-scale applications and for long-term storage.[1] The thioether bond formed by the reaction of both bromoacetamide and chloroacetamide with a thiol is irreversible and stable.[6][7] This is in contrast to other linkages, such as those formed with maleimides, which can be reversible under certain conditions.[6] The use of a bromoacetamidecaproyl (bac) linker in place of a maleimidocaproyl (mc) linker has been shown to increase the plasma stability of antibody-drug conjugates (ADCs).[6]
Applications in Research and Drug Development
Both bromoacetamide and chloroacetamide linkers are widely used in various applications:
-
Proteomics: They are essential for the alkylation of cysteine residues in bottom-up proteomics to prevent protein refolding and ensure efficient enzymatic digestion.[3] This process, known as carbamidomethylation, adds a mass of +57.02 Da to each cysteine residue.[3]
-
Drug Development: These linkers are crucial in creating antibody-drug conjugates (ADCs), where they attach a cytotoxic drug to a monoclonal antibody for targeted delivery to cancer cells.[8][9] Bromoacetamide-PEG linkers, for example, provide solubility and stability while enabling reaction with biomolecules.[10]
-
Targeted Covalent Inhibitors: Chloroacetamides, being less reactive, have been explored for designing targeted covalent inhibitors where high specificity is paramount to avoid off-target toxicity.[5]
-
Bioconjugation: They are used to create protein-protein conjugates, attach molecules to solid supports, and prepare hydrogels and surface coatings.[11][12]
Experimental Protocols
Below are detailed methodologies for key experiments involving bromoacetamide and chloroacetamide linkers.
Protocol 1: Cysteine Alkylation in a Protein Sample for Proteomics
This protocol is a general procedure for the alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis.[3]
Materials:
-
Protein sample
-
Reduction buffer: 8 M urea, 100 mM Tris-HCl, pH 8.5
-
Dithiothreitol (DTT)
-
Alkylation agent: 2-bromoacetamide or 2-chloroacetamide (B119443)
-
Quenching solution: DTT
Procedure:
-
Protein Reduction:
-
Resuspend the protein sample in the reduction buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of either 2-bromoacetamide or 2-chloroacetamide (e.g., 200 mM in the same reduction buffer).
-
Add the alkylating agent to the reduced protein sample to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes.
-
-
Sample Cleanup and Digestion:
-
Proceed with sample cleanup (e.g., precipitation or buffer exchange) followed by enzymatic digestion (e.g., with trypsin).
-
Protocol 2: Synthesis of a Bromoacetamide or Chloroacetamide Derivative
This protocol outlines a general procedure for synthesizing bromoacetamide or chloroacetamide derivatives from an amine-containing molecule.[1]
Materials:
-
Aryl amine or other amine-containing molecule (1.0 eq)
-
Bromoacetyl bromide or chloroacetyl chloride (1.1 eq)
-
Triethylamine or another suitable base (1.2 eq)
-
Dry solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a flask under an inert atmosphere, dissolve the amine-containing molecule in the chosen dry solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add bromoacetyl bromide or chloroacetyl chloride dropwise to the cooled, stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product.
Mandatory Visualizations
Conclusion
The choice between a bromoacetamide and a chloroacetamide linker is a trade-off between reactivity and selectivity. Bromoacetamide linkers offer the advantage of rapid reaction kinetics, making them suitable for applications where speed is critical or when dealing with less reactive nucleophiles.[2] However, their higher reactivity may lead to off-target modifications.[2] Conversely, chloroacetamide linkers provide greater stability and selectivity, which is advantageous for applications requiring high specificity, such as in the development of targeted covalent inhibitors.[1][5] The selection of the optimal linker will, therefore, depend on the specific experimental goals, the nature of the biomolecule, and the desired properties of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 9. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of Thiol-Reactive Conjugates: A Comparative Analysis of Acetamido-PEG3-Br
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor determining their therapeutic efficacy and safety. This guide provides a detailed comparison of the in vivo stability of Acetamido-PEG3-Br conjugates against other common thiol-reactive chemistries, supported by experimental data and detailed methodologies.
The covalent linkage of therapeutic agents, imaging moieties, or other functional molecules to biomolecules, such as antibodies and proteins, is a cornerstone of modern drug development. Among the various strategies, targeting the thiol group of cysteine residues offers a site-specific approach. While maleimide-based chemistry has been a widely used method for thiol conjugation, the resulting thiosuccinimide linkage has demonstrated lability in vivo. This has spurred the development of alternative reagents, such as this compound, which forms a more stable thioether bond. This guide evaluates the in vivo stability of conjugates formed via this compound and compares its performance with traditional and next-generation thiol-reactive linkers.
Comparative Stability of Thiol-Reactive Linkages
The choice of conjugation chemistry directly impacts the stability of the resulting bioconjugate in a physiological environment. The primary concern with traditional maleimide (B117702) linkers is their susceptibility to a retro-Michael reaction, leading to deconjugation and potential off-target effects. This reaction is often facilitated by endogenous thiols like albumin and glutathione.[1] In contrast, haloacetamide-based reagents like this compound form a stable and irreversible thioether bond.[2][]
Table 1: Quantitative Comparison of in vivo Stability for Different Thiol-Reactive Conjugation Chemistries
| Linker Chemistry | Linkage Type | Stability Profile | Key Considerations |
| This compound (Bromoacetamide) | Thioether | High: Forms a stable, irreversible carbon-sulfur bond. An α-bromoacetamide hexanoyl linker showed no measurable systemic drug release in mice over two weeks.[] | Less susceptible to exchange reactions with endogenous thiols compared to traditional maleimides. Reaction rates can be slower than maleimides.[4] |
| Traditional Maleimide (e.g., N-ethylmaleimide) | Thiosuccinimide | Variable: Prone to retro-Michael reaction and thiol exchange, leading to premature payload release. Shedding of payloads can be as high as 50-75% within 7-14 days in plasma.[5] | Fast reaction kinetics at physiological pH. Instability can lead to off-target toxicity.[1] |
| Next-Generation Maleimides (e.g., Maleamic Methyl Ester) | Hydrolyzed Thiosuccinimide | High: Designed to promote hydrolysis of the succinimide (B58015) ring post-conjugation, which significantly stabilizes the linkage. A maleamic methyl ester-based ADC showed only ~3.8% payload shedding after 14 days in an albumin solution, compared to 31% for a conventional maleimide ADC.[5][6][7] | Offers a more stable alternative to traditional maleimides while retaining similar conjugation chemistry.[7] |
| Sulfone-Based (e.g., Julia-Kocieński-like reagents) | Sulfone | High: Forms a stable linkage with superior stability in human plasma compared to maleimide conjugates. Half-lives of heteroaromatic-protein conjugates were reported to be over 100 hours in human plasma.[8][9] | Provides a stable alternative to maleimide chemistry.[8][9][10][11] |
| Vinyl Sulfone | Thioether | High: Forms a stable, irreversible thioether bond. | Good selectivity for thiols, but generally has a slower reaction rate than maleimides. |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for selecting the optimal linker chemistry for a given biotherapeutic. Below are detailed methodologies for key experiments used to evaluate the in vivo and in vitro stability of bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in plasma over time by monitoring the amount of intact conjugate.
Materials:
-
Purified bioconjugate (e.g., antibody-drug conjugate)
-
Human or mouse plasma (freshly prepared with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
Analytical instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Dilute the purified bioconjugate to a final concentration of 1 mg/mL in PBS.
-
Incubation: Add the bioconjugate solution to pre-warmed plasma to a final concentration of 100 µg/mL. Gently mix and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a 2-fold excess of cold quenching solution. This will precipitate plasma proteins and stop any further degradation.
-
Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Protocol 2: In Vivo Stability Assessment in Animal Models
Objective: To evaluate the pharmacokinetic profile and stability of a bioconjugate in a living organism.
Materials:
-
Bioconjugate of interest
-
Animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical instrumentation (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dosing: Administer the bioconjugate to the animal model via intravenous (IV) injection at a predetermined dose.
-
Blood Sampling: At various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours), collect blood samples from the animals.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Quantification of Total Antibody/Conjugate: Use an enzyme-linked immunosorbent assay (ELISA) to determine the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples.
-
Quantification of Intact Conjugate: Employ a more specific method, such as affinity capture LC-MS/MS, to quantify the concentration of the intact, payload-bearing conjugate. This allows for the determination of the drug-to-antibody ratio (DAR) over time.
-
Pharmacokinetic Analysis: Analyze the concentration-time data to determine key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life for both the total antibody and the intact conjugate. A divergence in these profiles indicates linker instability.
Visualizing Reaction Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The in vivo stability of a bioconjugate is a critical attribute that profoundly influences its therapeutic index. The data presented in this guide demonstrate that this compound, which forms a stable thioether linkage, offers a significant advantage over traditional maleimide-based conjugation chemistries that are prone to in vivo cleavage. For applications requiring high stability and minimal off-target effects, such as antibody-drug conjugates, the use of linkers like this compound or other next-generation stable linkers is highly recommended. The selection of the appropriate conjugation chemistry should be guided by rigorous in vitro and in vivo stability studies to ensure the development of safe and effective biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Acetamido-PEG3-Br Conjugation: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Acetamido-PEG3-Br is a critical step that demands rigorous confirmation. This guide provides a comparative analysis of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Fourier-Transform Infrared (FTIR) Spectroscopy—to verify this conjugation. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate analytical technique.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound and its precursors. This allows for a direct comparison of the expected and observed spectral features.
| Spectroscopic Method | Key Parameter | Expected Value/Observation for this compound | Starting Material (Reference) |
| ¹H NMR | Chemical Shift (δ) | Appearance of a new singlet around 2.0 ppm (acetamide CH₃). Shift of the methylene (B1212753) protons adjacent to the bromine. | Absence of the acetamide (B32628) peak. Different chemical shifts for protons near the functional group to be conjugated. |
| Integration | Ratio of acetamide protons to PEG backbone protons should be consistent with the structure. | N/A | |
| MALDI-TOF MS | Molecular Weight | Observed m/z corresponding to the calculated molecular weight of the conjugated product. A peak spacing of 44 Da, characteristic of the PEG monomer unit, confirms sample purity.[1] | Observed m/z corresponding to the starting materials. |
| Isotopic Pattern | Characteristic isotopic distribution for a bromine-containing compound (presence of M and M+2 peaks of nearly equal intensity). | Isotopic pattern of the unconjugated starting material. | |
| FTIR | Vibrational Frequency | Presence of a strong C=O stretching band around 1650 cm⁻¹ (amide I). Presence of N-H bending around 1540 cm⁻¹ (amide II).[2] Characteristic C-O-C stretching of the PEG backbone around 1100 cm⁻¹.[3][4] | Absence of amide I and II bands. |
Experimental Workflow
The general workflow for confirming the successful conjugation of this compound involves synthesis followed by purification and characterization using one or more of the spectroscopic methods detailed below.
Detailed Experimental Protocols
Below are detailed protocols for the three key spectroscopic techniques used to confirm the conjugation of this compound.
¹H NMR Spectroscopy
¹H NMR is a powerful technique for elucidating the molecular structure and confirming the presence of specific functional groups.[5][6] It is particularly useful for quantifying the degree of functionalization.[5][7]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) can be used as an internal standard.[8]
-
Instrumental Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[9] A standard pulse sequence is typically sufficient. However, for complex spectra or to confirm assignments, advanced techniques like COSY or HSQC can be employed.
-
Data Analysis:
-
Identify the characteristic singlet of the acetamide methyl protons (CH₃) around δ 2.0 ppm.
-
Observe the signals for the polyethylene (B3416737) glycol (PEG) backbone, typically a broad multiplet around δ 3.6 ppm.[5][10]
-
Analyze the chemical shift of the methylene protons (CH₂) adjacent to the bromine atom. This signal is expected to be shifted downfield compared to the starting PEG material.
-
Integrate the peaks corresponding to the acetamide protons and the PEG backbone protons to confirm the correct ratio and thus, successful conjugation. Be mindful of potential misinterpretations due to ¹³C-¹H coupling, which can be mistaken for terminal group signals.[5][6][11]
-
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is an excellent tool for determining the molecular weight of the conjugate, providing direct evidence of a successful reaction.[1][12][13]
Protocol:
-
Matrix Selection and Preparation: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) for smaller molecules or sinapinic acid for larger conjugates.[12] Prepare a saturated solution of the matrix in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the purified conjugate solution with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.[12]
-
Instrumental Analysis: Acquire the mass spectrum in the positive ion mode. The laser intensity should be optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.[12]
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ of the this compound conjugate.
-
Confirm the presence of the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da).
-
Observe the characteristic repeating unit of PEG (44 Da) in the spectrum, which can help in identifying PEG-related species.[1]
-
FTIR Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the conjugated product.[3]
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[14][15] For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrumental Analysis: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[8] A background spectrum of the empty sample holder or pure KBr should be collected and subtracted from the sample spectrum.
-
Data Analysis:
-
Look for the appearance of a strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretching vibration of the newly formed amide group (Amide I).
-
Identify the N-H bending vibration (Amide II) around 1540 cm⁻¹.[2]
-
Confirm the presence of the strong, characteristic C-O-C ether stretching band of the PEG backbone, typically observed around 1100 cm⁻¹.[3][4] The absence of bands from the starting materials that should have reacted provides further evidence of successful conjugation.
-
Comparison of Methods
| Feature | ¹H NMR Spectroscopy | MALDI-TOF Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Detailed structural information, quantification of conjugation efficiency.[5][16] | Accurate molecular weight, confirmation of elemental composition (e.g., Br).[1][12] | Confirmation of functional groups present.[3] |
| Sample Requirement | 5-10 mg | < 1 mg | < 1 mg |
| Analysis Time | Minutes to hours | Minutes | Minutes |
| Strengths | Quantitative, provides detailed structural insights. | High sensitivity, direct confirmation of molecular weight. | Fast, simple, and non-destructive.[8] |
| Limitations | Can be complex to interpret, requires soluble samples. | May not provide detailed structural information, can be sensitive to sample preparation. | Provides limited structural information, not ideal for quantification. |
Conclusion
The confirmation of this compound conjugation is most robustly achieved by a combination of spectroscopic methods. ¹H NMR provides unparalleled detail on the molecular structure and purity. MALDI-TOF MS offers definitive confirmation of the molecular weight and the presence of the bromine atom. FTIR serves as a rapid and convenient method to verify the introduction of the amide functional group. The choice of which method(s) to employ will depend on the specific requirements of the research, available instrumentation, and the desired level of structural confirmation. For comprehensive characterization, it is recommended to use at least two of these orthogonal techniques.
References
- 1. bath.ac.uk [bath.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. box2073.temp.domains [box2073.temp.domains]
- 12. benchchem.com [benchchem.com]
- 13. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
Navigating the Cellular Maze: A Comparative Guide to the Impact of Linker Hydrophilicity on Cell Permeability
For researchers, scientists, and drug development professionals, optimizing the cellular uptake of novel therapeutics is a critical challenge. The linker, a seemingly simple component connecting a targeting moiety to a payload, plays a pivotal role in this process. This guide provides an objective comparison of how linker hydrophilicity influences cell permeability, supported by experimental data and detailed protocols for key assessment assays.
The journey of a therapeutic agent to its intracellular target is fraught with barriers, the most formidable of which is the cell membrane. The physicochemical properties of a molecule, particularly its ability to traverse this lipid bilayer, are paramount to its efficacy. In the context of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker's design has emerged as a key determinant of cell permeability. While hydrophobic linkers have been traditionally employed, recent evidence increasingly points towards the advantages of hydrophilic linkers in enhancing cellular entry and overall therapeutic performance.
The Hydrophilicity Advantage: More Than Just Solubility
Hydrophilic linkers, often incorporating moieties like polyethylene (B3416737) glycol (PEG), can significantly improve the solubility and reduce the aggregation of large, often hydrophobic, therapeutic constructs.[1][2] This improved biophysical profile is not the only benefit. Studies on PROTACs have revealed a fascinating "chameleon effect," where the flexibility and nature of the linker dictate the molecule's conformational dynamics in different environments.
A highly permeable PROTAC with a PEG-based linker, for instance, was found to adopt similar folded conformations in both polar (aqueous) and nonpolar (membrane-like) environments.[3][4] In stark contrast, a PROTAC with a more hydrophobic alkyl linker adopted a folded, less polar conformation in water but an extended, more polar one in a nonpolar environment, which is unfavorable for membrane passage.[3][4] This suggests that hydrophilic linkers can help to maintain a more compact, membrane-compatible conformation, thereby facilitating passive diffusion across the cell membrane.
Quantitative Comparison: Hydrophilic vs. Hydrophobic Linkers
The impact of linker hydrophilicity on cell permeability can be quantitatively assessed using various in vitro assays. The data presented below, primarily from studies on PROTACs, illustrates the significant differences observed between molecules with hydrophilic and hydrophobic linkers.
Table 1: Comparative Permeability of VHL PROTACs with Alkyl vs. PEG Linkers
| PROTAC | Linker Type | Permeability (PAMPA) | Relative Cell Permeability (Cell-based assay) | Reference |
| 1 | Alkyl (Hydrophobic) | Low | 1 | [3][5] |
| 2 | PEG-based (Hydrophilic) | ~1000-fold higher than PROTAC 1 | 22-fold higher than PROTAC 1 | [3][5] |
This data highlights a dramatic increase in permeability when a hydrophobic alkyl linker is replaced with a hydrophilic PEG-based linker in a VHL PROTAC.[3][5]
Table 2: Permeability Data for a Series of VHL PROTACs with Varied Linkers
| PROTAC | Linker Characteristics | Cell Permeability Class (in cellulo/in vitro ratio) | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
| 1 | Flexible, Aliphatic | Low | < 0.1 | [6][7] |
| 2 | Flexible, Ethylene Glycol-based | High | ~1.5 | [6][7] |
| 3 | More Rigid | Medium-High | ~0.5 | [6][7] |
| 4 | More Rigid | Low | < 0.1 | [6][7] |
| 5 | Most Rigid | Medium-Low | < 0.1 | [6][7] |
| 6 | Most Rigid, with Pyridine N | High | ~1.0 | [6][7] |
This table demonstrates that while linker rigidity plays a role, the introduction of hydrophilic elements (like in PROTAC 2 and 6) correlates with higher cell permeability.[6][7]
Experimental Protocols for Assessing Cell Permeability
Accurate and reproducible assessment of cell permeability is crucial for structure-activity relationship (SAR) studies. Below are detailed methodologies for commonly employed assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[8]
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[8]
Protocol:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well donor plate.
-
Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor plate, filled with buffer, is placed on top of the filter plate.
-
Incubation: The entire assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium]))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = Equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based method that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[8]
Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8] The transport of a compound across this cell monolayer is measured.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).
-
Incubation: The plate is incubated at 37°C with 5% CO2 for a specified time (e.g., 2 hours).
-
Sampling: Samples are taken from the receiver compartment (B for A-to-B, A for B-to-A) at the end of the incubation period.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The Papp is calculated similarly to the PAMPA assay. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Cell-Based VHL Binding Assay (Surrogate for Permeability)
The ratio of a compound's potency in a cell-based assay versus a biochemical assay can serve as a surrogate measure of its cell permeability.[3][5]
Principle: A highly permeable compound will exhibit similar potency in both a biochemical assay (measuring direct target binding) and a cell-based assay (where it must first cross the cell membrane to reach its target). A large drop-off in potency in the cell-based assay suggests poor permeability.
Protocol:
-
Biochemical Assay: A competitive binding assay is performed to determine the IC50 value of the compound for binding to the purified VHL protein. This is often done using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.
-
Cell-Based Assay: Cells expressing the VHL protein are treated with varying concentrations of the compound. The ability of the compound to engage with VHL inside the cells is measured, for example, by assessing the stabilization of a downstream target like HIF-1α. The IC50 value in the cellular context is then determined.
-
Permeability Assessment: The ratio of the cell-based IC50 to the biochemical IC50 is calculated. A lower ratio indicates better cell permeability.
Conclusion
The strategic incorporation of hydrophilic linkers represents a significant advancement in the design of cell-permeable therapeutics. By improving solubility, reducing aggregation, and promoting favorable conformational dynamics, hydrophilic linkers can substantially enhance the cellular uptake of complex molecules like ADCs and PROTACs. The experimental data consistently demonstrates the superiority of hydrophilic linkers over their hydrophobic counterparts in terms of permeability. For researchers in drug development, a thorough understanding and application of the principles and assays outlined in this guide will be instrumental in the rational design of next-generation therapeutics with optimized cellular delivery and efficacy.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. revvity.com [revvity.com]
- 6. techbullion.com [techbullion.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle of Thiol-Reactive Crosslinkers: Benchmarking Acetamido-PEG3-Br
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. This guide provides an objective comparison of Acetamido-PEG3-Br against other widely used thiol-reactive crosslinkers, namely maleimides and iodoacetamides. By presenting experimental data and detailed protocols, this document aims to equip scientists with the necessary information to select the optimal crosslinker for their specific application, be it in the development of antibody-drug conjugates (ADCs), protein labeling for imaging, or the creation of functionalized biomaterials.
Executive Summary: Key Performance Attributes
This compound, a member of the haloacetamide family of crosslinkers, offers a compelling alternative to the more traditional maleimide-based reagents. The primary advantage of this compound lies in the formation of a highly stable, irreversible thioether bond with sulfhydryl groups on proteins and other biomolecules.[] This contrasts with maleimide-thiol adducts, which are susceptible to a retro-Michael reaction, leading to potential deconjugation and off-target effects, particularly in the reducing environment of the cytoplasm or in serum.[2]
While maleimides exhibit the fastest reaction kinetics among the common thiol-reactive groups, the enhanced stability of the haloacetamide linkage often outweighs the need for rapid conjugation, especially in therapeutic applications where long-term stability is paramount.[3] Iodoacetamides, another class of haloacetyls, also form stable thioether bonds and are a viable alternative.[4] The choice between a bromoacetamide, like this compound, and an iodoacetamide (B48618) may depend on specific reaction conditions and the desired reactivity profile.
Comparative Data of Thiol-Reactive Crosslinkers
The selection of a thiol-reactive crosslinker is a balance between reaction kinetics, specificity, and the stability of the resulting conjugate. The following table summarizes the key quantitative and qualitative differences between this compound (representing bromoacetamides), iodoacetamides, and maleimides.
| Feature | This compound (Bromoacetamide) | Iodoacetamide | Maleimide (B117702) |
| Reactive Group | Bromoacetyl | Iodoacetyl | Maleimide |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Relative Reactivity | Moderate | High | Very High[3] |
| Optimal pH Range | 7.5 - 9.0 | 7.5 - 8.5[4] | 6.5 - 7.5[][4] |
| Linkage Formed | Stable Thioether Bond | Stable Thioether Bond | Thiosuccinimide Ether Bond |
| Linkage Stability | High (Irreversible) [] | High (Irreversible) | Moderate (Reversible) [2] |
| Potential Side Reactions | Can react with other nucleophiles at high pH. | Can react with other nucleophiles at high pH. | Reaction with amines at pH > 7.5; hydrolysis of maleimide ring.[4] |
| Key Advantages | Forms a highly stable conjugate.[] | Forms a stable conjugate. | Rapid reaction kinetics.[3] |
| Key Disadvantages | Slower reaction rate compared to maleimides. | Potential for lower specificity at higher pH. | Potential for conjugate instability due to retro-Michael reaction.[2] |
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of this compound with other thiol-reactive crosslinkers in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Determination of Reaction Kinetics using a Competitive Assay
This protocol allows for the relative comparison of the reaction rates of different thiol-reactive crosslinkers with a model thiol-containing molecule, glutathione (B108866) (GSH).
Materials:
-
This compound
-
Maleimide-PEG3-linker (or other maleimide crosslinker)
-
Iodoacetamide-PEG3-linker (or other iodoacetamide crosslinker)
-
Glutathione (GSH)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0
-
Quenching Solution: 100 mM N-ethylmaleimide (NEM) in reaction buffer (for bromoacetamide and iodoacetamide reactions) and 100 mM β-mercaptoethanol (for maleimide reactions)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
96-well microplate reader
Procedure:
-
Prepare 10 mM stock solutions of this compound, the maleimide crosslinker, and the iodoacetamide crosslinker in a suitable organic solvent (e.g., DMSO) and then dilute to 1 mM in Reaction Buffer.
-
Prepare a 1 mM stock solution of GSH in Reaction Buffer.
-
In a 96-well plate, add 50 µL of the 1 mM GSH solution to triplicate wells for each crosslinker to be tested.
-
Initiate the reaction by adding 50 µL of the 1 mM crosslinker solution to the corresponding wells.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in a set of triplicate wells by adding 10 µL of the appropriate Quenching Solution.
-
After the final time point, add 100 µL of Ellman's Reagent (0.4 mg/mL in reaction buffer) to all wells.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the concentration of remaining free thiols at each time point by comparing to a standard curve of GSH.
-
Plot the concentration of reacted thiol over time for each crosslinker to compare their reaction rates.
Protocol 2: Quantification of Protein Conjugation Efficiency
This protocol details a method to determine the efficiency of crosslinker conjugation to a model protein, such as Bovine Serum Albumin (BSA), which contains a free cysteine residue.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Alternative thiol-reactive crosslinker (e.g., Maleimide-PEG-Biotin)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Quenching Solution: 10 mM L-cysteine
-
SDS-PAGE apparatus and reagents
-
Coomassie Brilliant Blue stain
-
Densitometry software
Procedure:
-
Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Prepare a 10 mM stock solution of this compound and the alternative crosslinker in DMSO.
-
Add a 20-fold molar excess of the crosslinker to the BSA solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding L-cysteine to a final concentration of 10 mM and incubate for an additional 30 minutes.
-
Analyze the reaction mixture using non-reducing SDS-PAGE. Run an unmodified BSA control alongside the conjugated samples.
-
Stain the gel with Coomassie Brilliant Blue.
-
Quantify the band intensities of the unmodified and modified BSA using densitometry software.
-
The conjugation efficiency can be calculated as the percentage of the modified BSA relative to the total BSA.
Protocol 3: Assessment of Conjugate Stability in Human Serum
This protocol is designed to evaluate the stability of the formed conjugate in a biologically relevant matrix.
Materials:
-
Protein conjugate (prepared as in Protocol 2, using a detectable crosslinker such as one containing a biotin (B1667282) or fluorescent tag)
-
Human serum
-
PBS (Phosphate Buffered Saline), pH 7.4
-
SDS-PAGE and Western blot apparatus and reagents
-
Streptavidin-HRP (for biotinylated conjugates) or appropriate secondary antibody for fluorescently tagged proteins
-
Chemiluminescent substrate or fluorescence imager
Procedure:
-
Incubate the protein conjugate at a final concentration of 1 mg/mL in human serum (e.g., 50% v/v in PBS) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, and 72 hours), take an aliquot of the incubation mixture.
-
Immediately analyze the aliquots by non-reducing SDS-PAGE followed by Western blotting.
-
Probe the blot with Streptavidin-HRP (or appropriate antibody) to detect the conjugate.
-
Develop the blot using a chemiluminescent substrate and image the blot.
-
Quantify the intensity of the band corresponding to the intact conjugate at each time point.
-
Plot the percentage of intact conjugate remaining over time to assess the stability of the linkage.
Visualizing the Chemistry and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms of the different thiol-reactive crosslinkers and a general workflow for their comparative evaluation.
Caption: Reaction mechanisms of this compound and a maleimide crosslinker with a thiol group.
Caption: Experimental workflow for the comparative benchmarking of thiol-reactive crosslinkers.
References
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Navigating the Disposal of Acetamido-PEG3-Br: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the recommended disposal procedures for Acetamido-PEG3-Br, a PEG-based PROTAC linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the best practices for handling similar chemical structures, including PROTACs and brominated organic compounds, in conjunction with general laboratory hazardous waste protocols.
Core Principle: Treat as Hazardous Waste
The primary and mandatory method for the disposal of this compound is through a certified hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) office.[1][2] Given its chemical structure—containing both a polyethylene (B3416737) glycol (PEG) linker and a bromine atom—it should be handled with the assumption that it is hazardous.
Waste Classification and Segregation: A Critical First Step
Proper segregation of chemical waste is paramount to ensure safe handling and disposal, and to prevent dangerous chemical reactions.[3][4] this compound waste should be classified and segregated as halogenated organic waste .[5][6]
Key Segregation Practices:
-
Designated Waste Container: Use a clearly labeled waste container specifically for halogenated organic compounds.[5] These containers are often color-coded to prevent accidental mixing.[5]
-
Accurate Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5][7] Do not use abbreviations or chemical formulas.[5]
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5] It is also crucial to avoid mixing with other waste streams such as acids, bases, or heavy metals.[5][6]
Collection and Storage in the Laboratory
All materials that have come into contact with this compound should be considered contaminated and disposed of as hazardous chemical waste.[8] This includes:
-
Solid Waste: Unused or expired solid compound.
-
Liquid Waste: Unused stock solutions and any other liquid waste containing the compound. Do not pour down the drain.[4][8][9]
-
Contaminated Materials: Pipette tips, gloves, bench paper, and any other disposable materials that have been in contact with the compound.[8]
Waste should be accumulated in a designated satellite accumulation area (SAA) within the laboratory.[7] These areas must be at or near the point of generation and under the control of the operator.[10]
Disposal Procedures: A Step-by-Step Workflow
The following workflow outlines the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. danielshealth.com [danielshealth.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
